Product packaging for (Z)-7-Dodecen-1-ol(Cat. No.:CAS No. 16695-40-2)

(Z)-7-Dodecen-1-ol

Cat. No.: B1652974
CAS No.: 16695-40-2
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-UHFFFAOYSA-N
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Description

(Z)-7-Dodecen-1-ol has been reported in Etlingera elatior with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B1652974 (Z)-7-Dodecen-1-ol CAS No. 16695-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16695-40-2

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-7-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3

InChI Key

WWDOVTHLTQFGOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of (Z)-7-Dodecen-1-ol from Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and significance of (Z)-7-Dodecen-1-ol, a key semiochemical in insect communication. The document details the experimental protocols utilized for its extraction and identification, presents quantitative data from seminal studies, and illustrates the associated biological pathways.

Introduction

This compound is a fatty alcohol that functions as a sex pheromone component in various insect species, primarily within the order Lepidoptera. Its discovery has been pivotal in understanding the chemical ecology of these insects and has paved the way for the development of environmentally benign pest management strategies. This guide focuses on the technical aspects of its discovery and isolation, providing researchers with a detailed understanding of the methodologies involved. While its acetate ester, (Z)-7-dodecen-1-yl acetate, is a more commonly identified pheromone component, this compound plays a crucial role, often acting synergistically to elicit a full behavioral response in males.

Discovery in Autographa gamma

A primary example of an insect species utilizing this compound is the Silver Y moth, Autographa gamma. Research has identified this compound as a key component of its female sex pheromone blend, working in concert with (Z)-7-dodecen-1-yl acetate.[1][2] Field tests have demonstrated that a mixture of these two compounds, with the alcohol present in a small percentage (1-5%), results in the highest attraction of male moths.[3]

Experimental Protocols

The isolation and identification of this compound from insects involve a multi-step process that begins with the careful extraction of the pheromone from the producing glands, followed by sophisticated analytical techniques for purification and structural elucidation.

This method involves the direct solvent extraction of the pheromone from the glands of the female moth.

  • Insect Rearing and Preparation:

    • Rear the insect species (e.g., Autographa gamma) on a standard artificial diet.

    • Separate the sexes in the pupal stage to ensure the emergence of virgin females.

    • Anesthetize 2- to 3-day-old virgin female moths by cooling.

  • Gland Dissection and Extraction:

    • Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.[4]

    • Immediately place the dissected glands into a vial containing a high-purity solvent such as hexane or dichloromethane.

    • Allow the glands to be extracted for a period of 30 minutes to several hours at room temperature.

    • Remove the gland tissue from the solvent.

    • The resulting crude extract can then be concentrated under a gentle stream of nitrogen for subsequent analysis.

This non-lethal method collects the pheromones as they are naturally released by the insect.

  • Apparatus Setup:

    • Place calling virgin female moths inside a clean glass chamber.

    • Draw purified, charcoal-filtered air through the chamber at a controlled flow rate.

    • Pass the effluent air through a trap containing an adsorbent material like Porapak Q or Tenax® to capture the volatile compounds.[5]

  • Collection and Elution:

    • Conduct the aeration for a period corresponding to the insect's natural pheromone-releasing cycle.

    • After collection, elute the trapped pheromones from the adsorbent using a small volume of a suitable solvent (e.g., hexane or pentane).

The crude extract or the eluted sample from aeration is then subjected to a series of analytical techniques to identify and quantify the pheromone components.

  • Gas Chromatography-Electroantennography (GC-EAG):

    • Inject the sample into a gas chromatograph to separate the different chemical components.

    • As the separated compounds elute from the GC column, the effluent is split. One portion goes to the GC detector (e.g., a flame ionization detector), and the other is directed over a male insect's antenna.

    • Record the electrical responses of the antenna to identify which compounds are biologically active.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the sample into a GC-MS system to separate the components and determine their chemical structures.

    • The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a predictable manner.

    • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a library of known spectra and synthetic standards.[1]

  • Microchemical Reactions:

    • To confirm the position of double bonds and functional groups, microchemical reactions such as derivatization can be performed on the sample before GC-MS analysis.[1]

Quantitative Data

The following table summarizes the quantitative data from the analysis of abdominal tip extracts of female Autographa gamma.

CompoundQuantity per Female (ng)Reference
This compound1.1[3]
(Z)-7-Dodecen-1-yl acetate1.0[3]

Visualizations

experimental_workflow cluster_extraction Pheromone Extraction cluster_analysis Analysis and Identification cluster_confirmation Confirmation insect_rearing Insect Rearing & Virgin Female Collection gland_extraction Pheromone Gland Extraction insect_rearing->gland_extraction Sample Source volatile_collection Volatile Collection (Aeration) insect_rearing->volatile_collection Sample Source gc_ead Gas Chromatography- Electroantennography (GC-EAD) gland_extraction->gc_ead volatile_collection->gc_ead gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_ead->gc_ms Identify Active Fractions structure_elucidation Structure Elucidation gc_ms->structure_elucidation synthesis Chemical Synthesis of Authentic Standard structure_elucidation->synthesis bioassays Behavioral Bioassays structure_elucidation->bioassays Compare with Natural Product synthesis->bioassays pheromone_signaling cluster_reception Peripheral Reception (Antenna) cluster_processing Central Processing (Brain) pheromone This compound pr Pheromone Receptor (PR) pheromone->pr Binding osn Olfactory Sensory Neuron (OSN) in Sensilla Trichodea mgc Macroglomerular Complex (MGC) in Antennal Lobe osn->mgc Signal Transmission pr->osn Activation pn Projection Neuron (PN) mgc->pn Synaptic Processing higher_brain Higher Brain Centers (e.g., Protocerebrum) pn->higher_brain Information Relay behavior Behavioral Response (e.g., Mating Flight) higher_brain->behavior Initiation of

References

The prevalence of (Z)-7-Dodecen-1-ol in the chemical communication of Lepidoptera is a subject of significant interest within the fields of chemical ecology and entomology. This technical guide provides an in-depth analysis of the natural occurrence of this semiochemical, its quantitative presence in various species, the experimental protocols for its detection and analysis, and its biosynthetic pathway.

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Quantitative Analysis of (Z)-7-Dodecen-1-ol and its Acetate Form in Lepidopteran Pheromone Blends

This compound and its acetate ester, (Z)-7-dodecen-1-yl acetate, are crucial components of the sex pheromone blends of several Lepidopteran species. The precise ratio of these compounds is often critical for species-specific mate recognition. The following table summarizes the quantitative data on the presence of these compounds in the pheromone glands of selected species.

SpeciesFamilyCompoundPercentage/Ratio in Pheromone Gland ExtractReference
Spodoptera frugiperda (Fall Armyworm)Noctuidae(Z)-7-dodecen-1-yl acetate5%[1]
Argyrogramma agnataNoctuidae(Z)-7-dodecen-1-yl acetateOptimal attractant ratio with (Z)-9-dodecen-1-yl acetate is 8:3[2]
Trichoplusia ni (Cabbage Looper)Noctuidae(Z)-7-dodecen-1-yl acetateMajor pheromone component[3]

It is important to note that the composition and proportion of pheromone components can vary among different geographic populations of the same species[1]. Furthermore, factors such as larval diet have been shown to have no significant effect on the relative proportions of the main pheromonal compounds, including (Z)-7-dodecenyl acetate, in the pheromone glands of Spodoptera frugiperda from Australia[4][5].

Experimental Protocols

The identification and quantification of this compound and its derivatives in Lepidoptera rely on a series of meticulous experimental procedures. These protocols are designed to extract, separate, identify, and quantify the minute amounts of pheromones produced by these insects.

This protocol describes the method for obtaining pheromone extracts from the glands of female moths.

  • Sample Preparation: Female moths are typically selected during their calling phase, which is the period of maximum pheromone release. To prevent degradation of the pheromones, the moths are immobilized by cooling them in a freezer at approximately -10°C for a short duration (e.g., 2 minutes)[6].

  • Gland Excision: The terminal abdominal segments, which contain the pheromone gland, are carefully excised using fine scissors or forceps[6][7]. In some cases, the gland is forced out by gently squeezing the abdomen[7].

  • Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, most commonly hexane[6][8]. An internal standard, such as undecan-1-ol acetate, is often added to the solvent to allow for later quantification[6]. The glands may be crushed in the solvent to ensure complete extraction of the pheromones[8]. The resulting extract contains a mixture of compounds from the gland, including the pheromones.

GC-MS is the cornerstone technique for separating and identifying the components of a pheromone extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds. Common column types include polar columns like HP-INNOWax or non-polar columns such as HP-5MS[9].

  • Sample Injection: A small volume of the pheromone extract is injected into the GC. The injector is typically set to a high temperature (e.g., 250°C) in splitless mode to ensure the complete volatilization of the sample[9].

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column. A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the different compounds. A typical program might start at a low temperature (e.g., 35°C) and ramp up to a high temperature (e.g., 290°C)[10].

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a chemical fingerprint for identification. The mass spectrometer is typically operated in full scan mode, detecting a range of mass-to-charge ratios (e.g., 30–400 m/z)[10].

  • Data Analysis: The retention time of each peak in the gas chromatogram and its corresponding mass spectrum are compared to those of authentic standards of known pheromone components to confirm their identity[11].

EAG is a bioassay technique used to determine which of the separated compounds in a pheromone extract are biologically active, i.e., detected by the insect's antennae.

  • Antenna Preparation: An antenna is carefully excised from a male moth[12][13].

  • Electrode Placement: The excised antenna is mounted between two electrodes. This can be achieved by inserting fine wires (e.g., silver/silver chloride or tungsten) into the base and the tip of the antenna[12]. Alternatively, the antenna can be placed across a forked electrode holder with the ends making contact with an electrolyte gel[13][14].

  • Stimulus Delivery: The effluent from the GC column is split, with one portion going to the mass spectrometer and the other being directed over the prepared antenna. This allows for the simultaneous recording of the chemical identity of a compound and the antennal response it elicits.

  • Signal Recording: When a biologically active compound passes over the antenna, it causes a depolarization of the olfactory receptor neurons, resulting in a measurable voltage change. This electrical response, known as the electroantennogram, is amplified and recorded[15][16].

  • Interpretation: Peaks in the GC chromatogram that correspond to a significant EAG response are identified as potential pheromone components[17].

Mandatory Visualizations

Experimental_Workflow start Pheromone Gland Extraction gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) start->gc_ms Pheromone Extract eag Electroantennography (EAG) start->eag Pheromone Extract (for EAG coupled GC) data_analysis Data Analysis and Compound Identification gc_ms->data_analysis Chromatogram & Mass Spectra eag->data_analysis EAG Response Data end Pheromone Component Identification data_analysis->end

Caption: A typical experimental workflow for the identification of Lepidopteran sex pheromones.

Biosynthetic_Pathway palmitic_acid Palmitic Acid (16:Acid) delta11_desaturase Δ11-Desaturase palmitic_acid->delta11_desaturase z9_14_acid (Z)-9-Tetradecenoic Acid (Z9-14:Acid) delta11_desaturase->z9_14_acid chain_shortening1 Chain Shortening (β-oxidation) z9_14_acid->chain_shortening1 z7_12_acid (Z)-7-Dodecenoic Acid (Z7-12:Acid) chain_shortening1->z7_12_acid reduction Reduction z7_12_acid->reduction z7_12_ol This compound reduction->z7_12_ol acetylation Acetylation z7_12_ol->acetylation z7_12_oac (Z)-7-Dodecen-1-yl Acetate (Z7-12:OAc) acetylation->z7_12_oac

Caption: Biosynthesis of (Z)-7-dodecen-1-yl acetate in Trichoplusia ni.[3]

References

The Biosynthesis of (Z)-7-Dodecen-1-ol: A Core Component of Moth Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise chemical language of moths, articulated through a diverse array of sex pheromones, offers a compelling field of study for researchers in biochemistry, entomology, and chemical ecology. A key component in the pheromone blend of several moth species, including the black cutworm (Agrotis ipsilon), is (Z)-7-dodecen-1-ol and its corresponding acetate ester, (Z)-7-dodecenyl acetate.[1][2][3] Understanding the intricate biosynthetic pathways that lead to the production of these specific molecules is crucial for developing targeted and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the core biosynthetic processes, experimental methodologies to elucidate these pathways, and quantitative data on pheromone production.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound in moth pheromone glands originates from common fatty acid metabolism. The process involves a series of enzymatic modifications, primarily desaturation and reduction, to produce the final C12 alcohol with a characteristic double bond at the seventh carbon atom. Two primary pathways are hypothesized to lead to the formation of the (Z)-7-dodecenoyl precursor.

Pathway A: Direct Desaturation of a C12 Precursor

This proposed pathway involves the direct action of a specific fatty acyl-CoA desaturase on a saturated 12-carbon fatty acid precursor, lauroyl-CoA.

  • De Novo Fatty Acid Synthesis: The pathway begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA.

  • Chain Shortening: Through a process of limited β-oxidation, the C16 or C18 fatty acyl-CoA is shortened to produce lauroyl-CoA (C12).

  • Δ7-Desaturation: A key, and somewhat elusive, enzymatic step involves a putative Δ7-desaturase that introduces a cis (Z) double bond between the 7th and 8th carbons of lauroyl-CoA, yielding (Z)-7-dodecenoyl-CoA. The existence of Δ7-desaturase activity has been inferred from studies on the biosynthesis of related C12 pheromone components.

  • Reduction: The final step is the reduction of the (Z)-7-dodecenoyl-CoA to this compound, catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR) .[4][5]

Pathway B: Desaturation of a Longer Chain Precursor Followed by Chain Shortening

An alternative hypothesis suggests that the desaturation event occurs on a longer-chain fatty acid, which is then shortened to the final C12 length.

  • De Novo Fatty Acid Synthesis: As with the first pathway, the process starts with the synthesis of C16 or C18 saturated fatty acids.

  • ω7-Desaturation: A desaturase, acting from the methyl (ω) end of the fatty acid, introduces a double bond at the 7th carbon position. For a C16 precursor (palmitoyl-CoA), this would be a Δ9-desaturase, and for a C18 precursor (stearoyl-CoA), it would be a Δ11-desaturase.

  • Chain Shortening: The resulting monounsaturated C16 or C18 fatty acyl-CoA undergoes controlled β-oxidation, removing two-carbon units until the C12 chain of (Z)-7-dodecenoyl-CoA is achieved.

  • Reduction: The final product, this compound, is formed by the action of a pgFAR on (Z)-7-dodecenoyl-CoA.

Further enzymatic modifications, such as acetylation by an acetyltransferase, can then convert this compound to its acetate ester, another common pheromone component.

Quantitative Data on Pheromone Production

The black cutworm moth, Agrotis ipsilon, is a well-studied species that utilizes a blend of pheromones, with (Z)-7-dodecenyl acetate being a primary component. The following tables summarize quantitative data on the pheromone components found in the glands of female A. ipsilon.

Table 1: Pheromone Component Quantities in a Single Agrotis ipsilon Female Gland

Pheromone ComponentAbbreviationQuantity per Female (ng, mean ± SE)
(Z)-7-Dodecenyl acetateZ7-12:Ac0.245 ± 0.098
(Z)-9-Tetradecenyl acetateZ9-14:Ac0.080 ± 0.031
(Z)-11-Hexadecenyl acetateZ11-16:Ac0.089 ± 0.033
(Z)-5-Decenyl acetateZ5-10:Ac0.085 ± 0.031
(Z)-8-Dodecenyl acetateZ8-12:Ac0.105 ± 0.065

Data extracted from analysis of day 3 female gland extracts.[2]

Table 2: Relative Ratios of Major Pheromone Components in Agrotis ipsilon

Pheromone ComponentAbbreviationRelative Percentage (mean ± SE)
(Z)-7-Dodecenyl acetateZ7-12:Ac58.75 ± 9.429
(Z)-9-Tetradecenyl acetateZ9-14:Ac18.91 ± 7.539
(Z)-11-Hexadecenyl acetateZ11-16:Ac22.34 ± 7.209

This table focuses on the three main components of the pheromone blend.[2]

Experimental Protocols

The elucidation of pheromone biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Analysis of Pheromone Gland Fatty Acids

This protocol outlines the steps for extracting and identifying the fatty acid precursors of pheromones from moth glands.

  • Gland Dissection: Pheromone glands are dissected from female moths, typically during their calling period (scotophase).

  • Lipid Extraction: The dissected glands are immediately submerged in a solvent, such as heptane or hexane, containing an internal standard for quantification. The tissue is extracted for a set period (e.g., 1 hour) at room temperature.

  • Transesterification: The lipid extract is subjected to base methanolysis to convert fatty acyl groups into their corresponding fatty acid methyl esters (FAMEs).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are analyzed by GC-MS to identify and quantify the different fatty acids present in the gland. Comparison of retention times and mass spectra with authentic standards allows for the identification of potential pheromone precursors.[6]

Heterologous Expression of Desaturase and Reductase Genes in Yeast

Functional characterization of candidate enzymes is often achieved through their expression in a heterologous system, such as the yeast Saccharomyces cerevisiae.

  • Gene Cloning: Candidate desaturase and fatty acyl reductase genes are identified from pheromone gland transcriptome data and cloned into a yeast expression vector.

  • Yeast Transformation: The expression vector containing the gene of interest is transformed into a suitable yeast strain.

  • Culture and Induction: The transformed yeast is cultured in an appropriate medium. Gene expression is induced according to the specific promoter in the vector (e.g., by adding galactose for the GAL1 promoter).

  • Substrate Feeding: The yeast culture is supplemented with a potential fatty acid substrate (e.g., lauric acid for a putative Δ7-desaturase).

  • Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and their lipids are extracted and transesterified to FAMEs. The products are then analyzed by GC-MS to determine if the expressed enzyme has converted the substrate into the expected product.[5]

Visualizations

The following diagrams illustrate the proposed biosynthetic pathways and a typical experimental workflow.

Biosynthesis_Pathway_A cluster_0 De Novo Synthesis cluster_1 Chain Shortening cluster_2 Desaturation & Reduction Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Acetyl-CoA->Palmitoyl-CoA (C16) Fatty Acid Synthase Lauroyl-CoA (C12) Lauroyl-CoA (C12) Palmitoyl-CoA (C16)->Lauroyl-CoA (C12) β-oxidation Z7_Dodecenoyl_CoA (Z)-7-Dodecenoyl-CoA Lauroyl-CoA (C12)->Z7_Dodecenoyl_CoA Δ7-Desaturase Z7_Dodecen_1_ol This compound Z7_Dodecenoyl_CoA->Z7_Dodecen_1_ol Fatty Acyl Reductase

Caption: Proposed Biosynthesis Pathway A for this compound.

Biosynthesis_Pathway_B cluster_0 De Novo Synthesis & Desaturation cluster_1 Chain Shortening cluster_2 Reduction Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Z9_Hexadecenoyl_CoA (Z)-9-Hexadecenoyl-CoA Palmitoyl-CoA (C16)->Z9_Hexadecenoyl_CoA Δ9-Desaturase Z7_Dodecenoyl_CoA (Z)-7-Dodecenoyl-CoA Z9_Hexadecenoyl_CoA->Z7_Dodecenoyl_CoA β-oxidation Z7_Dodecen_1_ol This compound Z7_Dodecenoyl_CoA->Z7_Dodecen_1_ol

Caption: Proposed Biosynthesis Pathway B for this compound.

Experimental_Workflow Pheromone_Gland_Transcriptome Pheromone Gland Transcriptome Analysis Candidate_Gene_Identification Candidate Gene Identification (Desaturases, Reductases) Pheromone_Gland_Transcriptome->Candidate_Gene_Identification Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Identification->Gene_Cloning Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Substrate_Feeding Substrate Feeding & Induction of Expression Yeast_Transformation->Substrate_Feeding Lipid_Extraction Lipid Extraction and Transesterification Substrate_Feeding->Lipid_Extraction GC_MS_Analysis GC-MS Analysis of Products Lipid_Extraction->GC_MS_Analysis

Caption: Experimental Workflow for Functional Characterization.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Type I Moth Sex Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type I sex pheromones are a major class of chemical signals used by female moths to attract conspecific males for mating. These pheromones are typically C10-C18 straight-chain fatty acid derivatives, characterized by the presence of one or more double bonds and a terminal functional group, which can be an alcohol, aldehyde, or acetate ester. The biosynthesis of these species-specific chemical blends is a highly regulated and precise process, occurring primarily in the specialized pheromone glands (PGs) of female moths. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this intricate process.

Core Biosynthetic Pathway

The biosynthesis of Type I moth sex pheromones begins with common fatty acid metabolism and proceeds through a series of modifications including desaturation, chain-shortening, reduction, and in some cases, acetylation or oxidation. The precise combination and sequence of these enzymatic reactions result in the production of a vast diversity of species-specific pheromone components.

De Novo Fatty Acid Synthesis

The carbon backbone of Type I pheromones originates from acetyl-CoA through de novo fatty acid synthesis in the pheromone gland. This process, catalyzed by acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), typically produces saturated fatty acids, with palmitic acid (C16) and stearic acid (C18) being the most common precursors for pheromone biosynthesis.

Desaturation

The introduction of double bonds into the fatty acyl chain is a critical step in generating the structural diversity of moth pheromones. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases (FADs). These enzymes exhibit remarkable regio- and stereospecificity, inserting double bonds at specific positions and in either a cis (Z) or trans (E) configuration. The diversity of desaturases is a primary determinant of the final pheromone composition. For example, Δ11-desaturases are commonly involved in the production of pheromones in many moth species, while other desaturases, such as Δ9 and Δ10,12-desaturases, contribute to the unique pheromone blends of other species.[1][2] Some desaturases have been shown to be bifunctional, capable of introducing more than one double bond into a fatty acyl precursor.[1]

Chain Shortening

Following desaturation, the unsaturated fatty acyl-CoA precursors can undergo chain shortening, a process mediated by limited rounds of β-oxidation. This enzymatic step removes two-carbon units from the carboxyl end of the fatty acyl chain, leading to the production of shorter-chain pheromone precursors. The interplay between desaturation and chain-shortening allows for the generation of a wide array of pheromone components with varying chain lengths and double bond positions from a limited set of initial precursors.

Reductive Modification and Functional Group Formation

The final steps in the biosynthesis of Type I pheromones involve the modification of the terminal carboxyl group to an alcohol, aldehyde, or acetate ester.

  • Reduction to Alcohols: Fatty acyl-CoA reductases (FARs) catalyze the reduction of the fatty acyl-CoA precursors to their corresponding fatty alcohols. These enzymes often exhibit broad substrate specificity, acting on a range of saturated and unsaturated fatty acyl-CoAs of different chain lengths.

  • Oxidation to Aldehydes: In some species, the fatty alcohols are further oxidized to aldehydes by alcohol oxidases or dehydrogenases.

  • Acetylation to Acetate Esters: Alternatively, fatty alcohols can be esterified to form acetate esters in a reaction catalyzed by acetyltransferases.

The relative activities of these terminal modifying enzymes play a crucial role in determining the final ratio of alcohol, aldehyde, and acetate components in the pheromone blend.

Quantitative Data on Key Biosynthetic Enzymes

The specificity and efficiency of the enzymes involved in the biosynthetic pathway are critical for the production of the precise blend of pheromone components that ensures species-specific communication. The following tables summarize available quantitative data on the substrate specificity and kinetic parameters of key enzymes.

Table 1: Substrate Specificity of Fatty Acyl-CoA Desaturases in Moths

Enzyme/SpeciesSubstrate(s)Product(s)Relative Activity (%)Reference
Ostrinia furnacalis Δ14-DesaturaseMyristoyl-CoA (14:CoA)(Z)-14-Hexadecenoyl-CoA100(Hypothetical Data)
Palmitoyl-CoA (16:CoA)(Z)-14-Octadecenoyl-CoA85(Hypothetical Data)
Bombyx mori Desat1Palmitoyl-CoA (16:CoA)(Z)-11-Hexadecenoyl-CoA100[1]
(E,Z)-10,12-Hexadecadienoyl-CoA60[1]
Argyrotaenia velutinana Δ11-DesaturaseMyristoyl-CoA (14:CoA)(Z)-11-Tetradecenoyl-CoA & (E)-11-Tetradecenoyl-CoA100 (3:2 Z/E ratio)[3]
Palmitoyl-CoA (16:CoA)No activity0[3]
Stearoyl-CoA (18:CoA)No activity0[3]

Table 2: Kinetic Parameters of Fatty Acyl-CoA Reductases (FARs) in Moths

Enzyme/SpeciesSubstrateKm (μM)Vmax (pmol/min/mg protein)Reference
Heliothis virescens pgFAR(Z)-11-Hexadecenoyl-CoA15.21250(Hypothetical Data)
(Z)-9-Hexadecenoyl-CoA25.8980(Hypothetical Data)
Bombyx mori pgFAR(E,Z)-10,12-Hexadecadienoyl-CoA10.52500(Hypothetical Data)

Regulatory Mechanisms: The Role of Pheromone Biosynthesis Activating Neuropeptide (PBAN)

The production of sex pheromones is a temporally regulated process, typically occurring during a specific period of the female's calling behavior. This regulation is primarily controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a 33-amino acid peptide produced in the subesophageal ganglion.[4][5] Upon its release into the hemolymph, PBAN binds to a G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.[4][6] This binding event initiates an intracellular signaling cascade that ultimately activates the key enzymes of the biosynthetic pathway. The signaling pathway often involves an influx of extracellular calcium ions (Ca²⁺) and, in some species, the production of cyclic AMP (cAMP) as second messengers.[1][4]

Experimental Protocols

The elucidation of the biosynthetic pathway of Type I moth sex pheromones has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Pheromone Biosynthetic Enzymes in Pichia pastoris

This protocol describes the functional characterization of a candidate moth fatty acyl-CoA desaturase by expressing it in the methylotrophic yeast Pichia pastoris.

1. Gene Cloning and Vector Construction: a. Isolate total RNA from the pheromone glands of female moths. b. Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer. c. Amplify the full-length open reading frame of the candidate desaturase gene by PCR using gene-specific primers. d. Clone the PCR product into a P. pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter. e. Verify the construct by DNA sequencing.

2. Transformation of Pichia pastoris: a. Linearize the expression vector containing the desaturase gene with a suitable restriction enzyme to facilitate integration into the yeast genome. b. Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid by electroporation. c. Plate the transformed cells on Yeast Extract Peptone Dextrose (YPD) agar plates containing the appropriate antibiotic (e.g., Zeocin™) for selection of transformants.

3. Expression and Functional Analysis: a. Inoculate a single colony of a positive transformant into Buffered Glycerol-complex Medium (BMGY) and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6. b. Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to induce protein expression. c. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction. d. After 48-72 hours of induction, supplement the culture with a potential fatty acid substrate (e.g., methyl palmitate) to a final concentration of 0.5 mM. e. Continue the incubation for another 24 hours. f. Harvest the yeast cells by centrifugation.

4. Extraction and Analysis of Fatty Acid Methyl Esters (FAMEs): a. To the cell pellet, add 1 ml of 0.5 M sodium methoxide in methanol and incubate at 50°C for 30 minutes for transesterification. b. Neutralize the reaction by adding 1 M H₂SO₄ in methanol. c. Extract the FAMEs with 1 ml of hexane. d. Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the desaturated fatty acid products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Components

This protocol provides a general procedure for the identification and quantification of Type I moth sex pheromones.

1. Sample Preparation: a. Excise the pheromone glands from female moths and place them in a vial containing 100 µl of hexane and an internal standard (e.g., a known amount of a C17 or C19 hydrocarbon). b. Allow the extraction to proceed for at least 1 hour at room temperature. c. Carefully transfer the hexane extract to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph: Agilent 7890B or equivalent. b. Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. c. Carrier Gas: Helium at a constant flow rate of 1 ml/min. d. Oven Temperature Program: i. Initial temperature: 50°C, hold for 2 minutes. ii. Ramp to 200°C at 10°C/min. iii. Ramp to 280°C at 20°C/min, hold for 5 minutes. e. Injector: Splitless mode at 250°C. f. Mass Spectrometer: Agilent 5977A or equivalent. g. Ionization Mode: Electron Impact (EI) at 70 eV. h. Mass Range: m/z 40-450. i. Source Temperature: 230°C. j. Quadrupole Temperature: 150°C.

3. Data Analysis: a. Identify the pheromone components by comparing their mass spectra and retention times with those of authentic standards. b. Quantify the amount of each component by comparing its peak area to the peak area of the internal standard.

Protocol 3: In Vivo Deuterium Labeling to Trace Biosynthetic Pathways

This protocol describes the use of stable isotope labeling to investigate the biosynthetic origin of pheromone components.

1. Preparation of Labeled Precursor: a. Synthesize or purchase a deuterated fatty acid precursor (e.g., d₃-palmitic acid). b. Dissolve the labeled precursor in a small volume of a suitable solvent (e.g., dimethyl sulfoxide).

2. Application of Labeled Precursor: a. Topically apply a small amount (e.g., 1-5 µg) of the dissolved labeled precursor to the abdomen of a female moth near the pheromone gland.

3. Incubation and Pheromone Extraction: a. Allow the moth to metabolize the labeled precursor for a defined period (e.g., 6-24 hours). b. After the incubation period, extract the pheromone gland as described in Protocol 2.

4. GC-MS Analysis: a. Analyze the pheromone extract by GC-MS. b. Look for the incorporation of deuterium into the pheromone components by observing the characteristic shift in the mass-to-charge ratio of the molecular ion and key fragment ions. c. The pattern of deuterium incorporation can provide insights into the biosynthetic conversions of the precursor.

Mandatory Visualizations

The following diagrams illustrate the core biosynthetic pathway, a typical experimental workflow for enzyme characterization, and the PBAN signaling cascade.

Biosynthetic_Pathway cluster_0 De Novo Fatty Acid Synthesis cluster_1 Desaturation & Chain Shortening cluster_2 Terminal Modification Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase Saturated_Fatty_Acyl_CoA Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acid_Synthase->Saturated_Fatty_Acyl_CoA Desaturase Desaturase Saturated_Fatty_Acyl_CoA->Desaturase Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Desaturase->Unsaturated_Fatty_Acyl_CoA Chain_Shortening Chain Shortening (β-oxidation) Unsaturated_Fatty_Acyl_CoA->Chain_Shortening Shortened_Unsaturated_Acyl_CoA Chain-Shortened Unsaturated Acyl-CoA Chain_Shortening->Shortened_Unsaturated_Acyl_CoA Fatty_Acyl_Reductase Fatty_Acyl_Reductase Shortened_Unsaturated_Acyl_CoA->Fatty_Acyl_Reductase Fatty_Alcohol Fatty_Alcohol Fatty_Acyl_Reductase->Fatty_Alcohol Alcohol_Oxidase Alcohol_Oxidase Fatty_Alcohol->Alcohol_Oxidase Acetyltransferase Acetyltransferase Fatty_Alcohol->Acetyltransferase Aldehyde Aldehyde Alcohol_Oxidase->Aldehyde Acetate_Ester Acetate Ester Acetyltransferase->Acetate_Ester

Caption: Core biosynthetic pathway of Type I moth sex pheromones.

Experimental_Workflow Pheromone_Gland_RNA_Isolation 1. RNA Isolation from Pheromone Gland cDNA_Synthesis 2. cDNA Synthesis Pheromone_Gland_RNA_Isolation->cDNA_Synthesis Gene_Cloning 3. Candidate Gene Cloning into Expression Vector cDNA_Synthesis->Gene_Cloning Yeast_Transformation 4. Yeast Transformation (e.g., Pichia pastoris) Gene_Cloning->Yeast_Transformation Protein_Expression 5. Heterologous Protein Expression & Substrate Feeding Yeast_Transformation->Protein_Expression FAME_Extraction 6. Fatty Acid Methyl Ester (FAME) Extraction Protein_Expression->FAME_Extraction GCMS_Analysis 7. GC-MS Analysis of Products FAME_Extraction->GCMS_Analysis Functional_Characterization 8. Functional Characterization of the Enzyme GCMS_Analysis->Functional_Characterization

Caption: Experimental workflow for enzyme characterization.

PBAN_Signaling_Pathway cluster_Pheromone_Gland_Cell Pheromone Gland Cell PBAN PBAN PBAN_Receptor PBAN Receptor (GPCR) PBAN->PBAN_Receptor Binds to G_Protein G-Protein PBAN_Receptor->G_Protein Activates PLC_AC PLC / AC G_Protein->PLC_AC Activates IP3_cAMP IP3 / cAMP (Second Messengers) PLC_AC->IP3_cAMP Produces Ca_Influx Ca²⁺ Influx IP3_cAMP->Ca_Influx Stimulates Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., Desaturases, Reductases) Ca_Influx->Enzyme_Activation Pheromone_Biosynthesis Pheromone Biosynthesis Enzyme_Activation->Pheromone_Biosynthesis

Caption: PBAN signaling pathway in moth pheromone biosynthesis.

References

Role of (Z)-7-Dodecen-1-ol in insect chemical ecology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (Z)-7-Dodecen-1-ol in Insect Chemical Ecology

Executive Summary

This compound (Z7-12:OH) is a straight-chain unsaturated alcohol that plays a crucial role in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. As a semiochemical, it functions predominantly as a sex pheromone component, mediating mate-finding and reproductive behaviors. Its specificity and potency make it a valuable tool in modern integrated pest management (IPM) strategies, particularly for population monitoring and mating disruption. This document provides a comprehensive technical overview of the chemical ecology of this compound, detailing its biosynthesis, mode of action, and practical applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Role as a Pheromone in Insect Communication

This compound is a component of the female-produced sex pheromone blend for a variety of moth species. While its acetate ester, (Z)-7-dodecen-1-yl acetate (Z7-12:OAc), is often the primary attractant, Z7-12:OH can act as a crucial synergist or, in some cases, an inhibitor.[1] For instance, it is a known pheromone component for species like the cabbage looper (Trichoplusia ni) and the fall armyworm (Spodoptera frugiperda), where it works in a precise ratio with other compounds to elicit a full behavioral response from the male, from upwind flight to landing and mating attempts.[2][3][4]

Table 1: Selected Insect Species Utilizing this compound or its Acetate Derivative

SpeciesCommon NameOrderFamilyRole of CompoundReference(s)
Agrotis orthogoniaPale Western CutwormLepidopteraNoctuidaeSex attractant component[1]
Trichoplusia niCabbage LooperLepidopteraNoctuidaeSex pheromone component (Z7-12:OAc is major)[5][6]
Spodoptera frugiperdaFall ArmywormLepidopteraNoctuidaeSex pheromone component (Z7-12:OAc is major)[2][4]
Agrotis segetumTurnip MothLepidopteraNoctuidaePheromone component[3]
Protobathra leucostola-LepidopteraOecophoridaeAttractant[7]

Biosynthesis of this compound

The biosynthesis of C12 pheromones like this compound in moths is a specialized modification of the fatty acid synthesis pathway, occurring primarily in the female's pheromone gland. The process typically involves the de novo synthesis of a saturated fatty acid, followed by specific desaturation, chain-shortening, and reduction steps.

  • Fatty Acid Synthesis: The pathway begins with the synthesis of a C14 or C16 saturated fatty acyl-CoA, such as myristoyl-CoA or palmitoyl-CoA.

  • Desaturation: A key step is the introduction of a double bond at a specific position. For precursors of Z7-12:OH, a Δ9-desaturase may act on myristoyl-CoA (14:CoA) to produce (Z)-9-tetradecenoyl-CoA (Z9-14:CoA).[8]

  • Chain-Shortening (β-Oxidation): The Z9-14:CoA precursor is then chain-shortened by one round of peroxisomal β-oxidation. This process, involving acyl-CoA oxidases, removes two carbons to yield (Z)-7-dodecenoyl-CoA (Z7-12:CoA).[8][9]

  • Reduction: Finally, a fatty acyl-CoA reductase (FAR) reduces the acyl-CoA group of Z7-12:CoA to the corresponding primary alcohol, this compound.[8]

The precise sequence and the enzymes involved, particularly the desaturases and oxidases, confer the species-specificity of the final pheromone blend.[10][11]

Biosynthesis_Z7_12OH cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Gland Modification Myristoyl_CoA Myristoyl-CoA (14:CoA) Z9_14_CoA (Z)-9-Tetradecenoyl-CoA Myristoyl_CoA->Z9_14_CoA Δ9-Desaturase Z7_12_CoA (Z)-7-Dodecenoyl-CoA Z9_14_CoA->Z7_12_CoA Acyl-CoA Oxidase (β-Oxidation) Z7_12_OH This compound Z7_12_CoA->Z7_12_OH Fatty Acyl-CoA Reductase (FAR)

Fig. 1: Biosynthetic pathway of this compound.

Perception and Signal Transduction

Insects detect airborne pheromone molecules via specialized olfactory receptor neurons (ORNs) housed within porous hair-like structures called sensilla on their antennae.[12][13] The perception of this compound initiates a rapid signal transduction cascade that converts the chemical signal into an electrical one.

  • Odorant Binding: Pheromone molecules enter the sensillum through cuticular pores and dissolve in the aqueous sensillar lymph.

  • Transport: Odorant Binding Proteins (OBPs) within the lymph bind to the hydrophobic pheromone molecules and transport them to the neuronal membrane.

  • Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) protein embedded in the dendritic membrane of an ORN.[14]

  • Signal Transduction: This binding event opens a non-specific cation channel formed by the OR and its co-receptor, Orco. The resulting influx of cations (e.g., Na+, K+, Ca2+) depolarizes the neuron's membrane.[15]

  • Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse) that travels down the neuron's axon to the antennal lobe of the insect's brain for processing.[16][17]

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_neuron ORN Dendrite Membrane P Pheromone (Z7-12:OH) OBP Odorant Binding Protein (OBP) P->OBP Binds Complex Pheromone-OBP Complex OBP->Complex OR Olfactory Receptor (OR) + Orco Co-receptor Complex->OR Activates IonChannel Ion Channel Opens OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Brain Signal to Antennal Lobe Depolarization->Brain Action Potential

Fig. 2: Olfactory signal transduction pathway.

Quantitative Data on Efficacy and Response

The effectiveness of this compound and its derivatives is quantified through electrophysiological and behavioral assays.

Electrophysiological Response (EAG)

Electroantennography (EAG) measures the summated electrical potential from the entire antenna in response to an odorant, providing a measure of olfactory sensitivity. While specific EAG data for Z7-12:OH is sparse, the following table illustrates a typical dose-response profile for a moth pheromone component.

Table 2: Hypothetical EAG Dose-Response of a Male Moth to this compound

Concentration (µg on filter paper)Mean EAG Response (mV)Standard Deviation (mV)
0 (Control)0.10.05
0.010.40.1
0.10.90.2
11.80.3
102.50.4
1002.60.4
Behavioral Response: Mating Disruption

Mating disruption involves releasing a high concentration of synthetic pheromone to prevent males from locating females, thereby reducing mating and subsequent larval infestation. Efficacy is often measured by the reduction in male moth captures in monitoring traps.

Table 3: Mating Disruption Efficacy for Pyralid Moths in Retail Stores

Treatment PhaseMean Weekly Trap Capture (Moths/Trap)Percent ReductionReference
Pre-Treatment11.8-[18]
Mating Disruption3.868%[18]

Note: This study evaluated a commercial pheromone blend for Plodia interpunctella, demonstrating the principle of mating disruption.

Experimental Protocols

Protocol for Pheromone Extraction and Identification

This protocol outlines the general steps for identifying volatile compounds from an insect's pheromone gland.

  • Gland Excision: Anesthetize calling female moths (during their active photoperiod phase) by chilling. Under a stereomicroscope, carefully excise the pheromone glands located at the tip of the abdomen.

  • Solvent Extraction: Pool the glands (typically 10-50) in a microvial containing a small volume (20-50 µL) of a high-purity non-polar solvent like hexane for a period of 30 minutes to 2 hours.

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen gas to a final volume of a few microliters.

  • GC-MS Analysis: Inject 1-2 µL of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the individual components of the extract based on their volatility and interaction with the column.

    • MS Identification: As components elute from the GC, they are ionized and fragmented in the Mass Spectrometer. The resulting mass spectrum (a pattern of fragment masses) is compared against a known library (e.g., NIST) and the spectra of synthetic standards to confirm the identity of compounds like this compound.[19][20]

Protocol for Electroantennography (EAG)

This protocol describes how to measure the olfactory response of an insect antenna.

  • Antenna Preparation: Anesthetize an insect (typically a male for sex pheromones) by chilling. Excise one antenna at its base. Mount the excised antenna between two glass electrodes filled with a conductive saline solution. The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.[21]

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a solvent like mineral oil or hexane. Apply a known amount (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.

  • Odor Delivery: Place the prepared antenna in a continuous stream of humidified, charcoal-filtered air. The tip of the stimulus pipette is inserted into this airstream. A puff of purified air is then passed through the pipette, delivering the odorant to the antenna.

  • Recording and Analysis: The electrodes are connected to a high-gain amplifier. The change in electrical potential across the antenna following stimulus delivery is recorded by a computer. The amplitude of the depolarization (in millivolts) is measured. Stimuli are typically presented from low to high concentration, with sufficient recovery time (30-60 seconds) between puffs.[21]

Protocol for a Field Trapping Experiment

This protocol details a standard field trial to assess the attractiveness of a pheromone lure.

  • Site Selection: Choose a suitable habitat where the target insect species is known to be present. Establish multiple replicate blocks, spaced far enough apart to prevent interference (e.g., >100 meters).

  • Trap and Lure Preparation: Use standard insect traps (e.g., delta traps or wing traps) with sticky liners. Prepare lures by impregnating a rubber septum or other dispenser with a precise amount of synthetic this compound. A control lure should contain only the solvent.

  • Experimental Design: Within each block, deploy traps for each treatment (e.g., pheromone lure vs. control) in a randomized complete block design. Hang traps at a consistent height and orientation.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target male moths captured per trap. Replace sticky liners and lures as needed according to the lure's specified field life.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA or t-test) to determine if there is a significant difference in the number of moths captured between the pheromone-baited traps and the control traps.

Field_Trapping_Workflow A Site Selection & Replicate Setup B Lure Preparation (Pheromone vs. Control) A->B C Randomized Trap Deployment in each Replicate Block B->C D Weekly Trap Monitoring & Data Collection C->D D->C Repeat for Duration of Study E Data Analysis (Statistical Comparison) D->E F Conclusion on Attractiveness E->F

Fig. 3: Workflow for a field trapping experiment.

Conclusion

This compound is a vital semiochemical in the life cycle of many insect species. A thorough understanding of its biosynthesis, perception, and behavioral effects is fundamental to insect chemical ecology. This knowledge has been successfully translated into powerful and environmentally benign pest management tools. Future research focusing on the specific olfactory receptors and the synergistic effects of minor pheromone components will further enhance the efficacy of these IPM strategies, providing sustainable solutions for agriculture and public health.

References

Olfactory Response of Insects to (Z)-7-Dodecen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the olfactory response of insects to the semiochemical (Z)-7-Dodecen-1-ol. The document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management. It covers the fundamental principles of insect olfaction, the role of this compound as a pheromone component, detailed experimental protocols for studying insect olfactory responses, and a summary of available quantitative data.

Introduction to Insect Olfaction

Insects rely heavily on their sense of smell for survival and reproduction. They use volatile chemical cues, or semiochemicals, to locate food sources, find mates, identify suitable oviposition sites, and avoid predators.[1] The olfactory system of insects is remarkably sensitive and selective, capable of detecting and discriminating a vast array of chemical compounds in their environment.

The primary olfactory organs in insects are the antennae, which are covered in sensory hairs called sensilla.[1] Within these sensilla are olfactory sensory neurons (OSNs) that express specific olfactory receptors (ORs).[1][2] These receptors are ligand-gated ion channels that are activated upon binding with specific odorant molecules.[2] The binding of an odorant to its receptor triggers a signal transduction cascade that ultimately results in the generation of an electrical signal, which is then transmitted to the brain for processing.[2]

This compound: A Key Semiochemical

This compound is a long-chain unsaturated alcohol that functions as a sex pheromone component for several species of nocturnal moths. Pheromones are chemical signals used for communication between individuals of the same species. In the context of mating, female moths often release a specific blend of pheromones to attract males from a distance. This compound is a crucial component of the pheromone blend for species such as the turnip moth (Agrotis segetum) and the fall armyworm (Spodoptera frugiperda).[3][4] The precise ratio of this compound to other components in the pheromone blend is often critical for eliciting a behavioral response in males.

Data Presentation: Quantitative Olfactory Responses

The following tables summarize the quantitative data available on the electrophysiological and behavioral responses of insects to this compound and blends containing this compound.

Table 1: Electroantennography (EAG) Responses to Pheromone Blends Containing this compound

Insect SpeciesPheromone Blend Components & RatioEAG Response (mV)Reference
Spodoptera frugiperda(Z)-9-Tetradecenyl acetate: (Z)-11-Hexadecenyl acetate: (Z)-7-Dodecenyl acetate (87:12.5:0.5)1.36[3]
Spodoptera frugiperda(Z)-9-Tetradecenyl acetate: (Z)-7-Dodecenyl acetate (100:2)1.25[3]

Table 2: Behavioral Responses of Agrotis segetum Males in a Wind Tunnel to a Pheromone Blend Containing this compound

Pheromone Blend: Decyl acetate, (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate (0.6:1:5:2.5)

Dosage of (Z)-5-decenyl acetate (µg)% Taking Flight% Halfway to Source% Close to Source% Landing% Copulation AttemptsReference
3~80~70~65~60~60[2]
30~85~75~70~65~60[2]
300Significantly reduced upwind flight----[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the olfactory response of insects to this compound.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It provides a measure of the overall olfactory sensitivity of an insect to a particular compound.

Materials:

  • Intact insect or excised antenna

  • Reference and recording electrodes (e.g., glass capillaries filled with saline solution and a silver wire)

  • Micromanipulators

  • Amplifier

  • Data acquisition system

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • This compound and other test compounds

  • Solvent (e.g., hexane)

Procedure:

  • Insect Preparation: Anesthetize the insect (e.g., by cooling). For an excised antenna preparation, carefully remove an antenna at its base.

  • Mounting: Mount the insect or the excised antenna between the two electrodes. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the head or the base of the antenna.

  • Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent. Apply a known amount of the solution to a piece of filter paper and allow the solvent to evaporate.

  • Odor Delivery: Insert the filter paper into a Pasteur pipette. Deliver a puff of air through the pipette to carry the odorant over the antenna.

  • Recording: Record the change in electrical potential across the antenna using the amplifier and data acquisition system. The peak amplitude of the negative deflection is the EAG response.

  • Controls: Use a solvent-only puff as a negative control and a known active compound as a positive control.

Single Sensillum Recording (SSR)

Single Sensillum Recording is a more refined electrophysiological technique that allows for the recording of the activity of individual olfactory sensory neurons within a single sensillum. This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.

Materials:

  • Immobilized insect

  • Tungsten or glass microelectrodes

  • Micromanipulators

  • High-impedance amplifier

  • Spike sorting software

  • Odor delivery system

  • This compound and other test compounds

  • Solvent

Procedure:

  • Insect Preparation: Immobilize the insect in a pipette tip or with wax, leaving the antennae exposed and accessible.

  • Electrode Placement: Under a microscope, carefully insert a sharpened tungsten or glass recording electrode through the cuticle and into the base of a single sensillum. Insert a reference electrode into the insect's eye or another part of the body.

  • Stimulus Delivery: Deliver a controlled puff of the test odorant over the antenna.

  • Recording and Analysis: Record the extracellular action potentials (spikes) from the OSNs within the sensillum. Use spike sorting software to distinguish the responses of different neurons based on spike amplitude. The response is typically quantified as the increase in spike frequency during stimulation compared to the spontaneous firing rate.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Odor source (e.g., rubber septum or filter paper impregnated with the test compound)

  • Video recording equipment

  • Male moths

Procedure:

  • Acclimation: Place the male moths in the wind tunnel for a period of acclimation before the experiment.

  • Odor Source Placement: Place the odor source at the upwind end of the tunnel.

  • Moth Release: Release individual male moths at the downwind end of the tunnel.

  • Behavioral Observation: Record the flight behavior of the moths in response to the odor plume. Key behaviors to score include:

    • Activation: Initiation of wing fanning or walking.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Casting: Zig-zagging flight pattern to locate the odor plume.

    • Source contact: Landing on or near the odor source.

  • Data Analysis: Quantify the percentage of moths exhibiting each behavior for different odor stimuli and concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway in insect olfaction and a typical experimental workflow for studying olfactory responses.

Insect_Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) Pore Sensillar Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transports to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates OSN Olfactory Sensory Neuron (OSN) Antennal_Lobe Antennal Lobe (Brain) OSN->Antennal_Lobe Transmits signal to Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Action_Potential->OSN Propagates along axon

Caption: Insect Olfactory Signaling Pathway for this compound.

Experimental_Workflow_Olfactory_Response Hypothesis Hypothesis: This compound elicits an olfactory response EAG Electroantennography (EAG) (Screening) Hypothesis->EAG SSR Single Sensillum Recording (SSR) (Neuronal Specificity) EAG->SSR Positive hits Behavioral_Assay Behavioral Assay (Wind Tunnel) EAG->Behavioral_Assay Positive hits Data_Analysis Data Analysis (Dose-Response Curves, etc.) SSR->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Conclusion: Characterization of olfactory response Data_Analysis->Conclusion

Caption: Experimental workflow for studying insect olfactory responses.

Conclusion

This compound is a vital semiochemical that mediates the reproductive behavior of several key insect species. Understanding the mechanisms by which insects detect and respond to this compound is crucial for the development of effective and environmentally benign pest management strategies. This technical guide has provided an overview of the current knowledge on the olfactory response of insects to this compound, including quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the olfactory receptors and neural circuits involved in the perception of this important pheromone component across a wider range of insect species.

References

(Z)-7-Dodecen-1-ol: A Versatile Precursor in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Dodecen-1-ol is a key chemical intermediate in the synthesis of a variety of insect pheromones, most notably (Z)-7-dodecen-1-yl acetate. This technical guide details the role of this compound as a precursor, providing an overview of its conversion into other bioactive pheromone components. The document outlines detailed experimental protocols for these transformations, presents quantitative data in structured tables for comparative analysis, and includes visualizations of synthetic pathways and a representative model of insect pheromone signaling. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis and development of pheromone-based pest management strategies.

Introduction

Insect pheromones are vital chemical signals that mediate a range of behaviors, including mating, aggregation, and trail-following. The precise chemical structure of these compounds is critical to their biological activity. This compound is a C12 unsaturated alcohol that serves as a fundamental building block for the synthesis of several lepidopteran pheromones. Its chemical structure, featuring a cis-double bond at the 7th position and a terminal hydroxyl group, allows for straightforward functional group manipulation to yield other active pheromone components. This document explores the primary synthetic transformations of this compound into its corresponding acetate and aldehyde derivatives, which are significant components of the sex pheromones of numerous pest species.

Synthetic Pathways from this compound

The primary utility of this compound as a precursor lies in its conversion to (Z)-7-dodecen-1-yl acetate and (Z)-7-dodecenal. These conversions involve standard organic transformations of the terminal alcohol functionality.

Acetylation to (Z)-7-Dodecen-1-yl Acetate

The most common derivative of this compound is its acetate ester, (Z)-7-dodecen-1-yl acetate. This compound is a major component of the sex pheromone of many moth species, including the cabbage looper (Trichoplusia ni) and the fall armyworm (Spodoptera frugiperda)[1]. The acetylation of this compound is typically achieved with high efficiency.

Oxidation to (Z)-7-Dodecenal

Oxidation of the primary alcohol group of this compound yields the corresponding aldehyde, (Z)-7-dodecenal. Aldehyde pheromones are also common in insects and this derivative can be a component of pheromone blends.

Synthetic Workflow from this compound

Synthetic_Workflow Z7_12OH This compound Reagent_Ac Acetic Anhydride, Pyridine Z7_12OH->Reagent_Ac Reagent_Ox PCC or other mild oxidant Z7_12OH->Reagent_Ox Z7_12OAc (Z)-7-Dodecen-1-yl Acetate Reagent_Ac->Z7_12OAc Acetylation Z7_12Ald (Z)-7-Dodecenal Reagent_Ox->Z7_12Ald Oxidation

Caption: Synthetic pathways from this compound.

Data Presentation

This section provides a summary of the physicochemical properties of this compound and its key derivatives, along with reported yields for their synthesis.

Table 1: Physicochemical Properties of this compound and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberBoiling Point (°C)
This compoundC12H24O184.3220056-92-2-
(Z)-7-Dodecen-1-yl AcetateC14H26O2226.3614959-86-590 @ 0.3 torr[1]
(Z)-7-DodecenalC12H22O182.3156923-33-8-

Table 2: Reported Yields and Purity for the Synthesis of (Z)-7-Dodecen-1-yl Acetate

Starting MaterialReactionReagentsYield (%)Purity (%)Reference
7-Dodecyne-1-yl acetateReductionLithium Aluminium Hydride-96[2]

Note: Specific yield data for the direct acetylation and oxidation of this compound were not available in the searched literature. The provided data is for a related synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of (Z)-7-dodecen-1-yl acetate and (Z)-7-dodecenal from this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of (Z)-7-Dodecen-1-yl Acetate via Acetylation

Objective: To convert this compound to (Z)-7-dodecen-1-yl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous copper (II) sulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in pyridine at 0 °C in a round-bottom flask, slowly add acetic anhydride with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous copper (II) sulfate solution (to remove pyridine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of (Z)-7-Dodecenal via Oxidation

Objective: To oxidize this compound to (Z)-7-dodecenal.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stirring rod

Procedure:

  • To a suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound in anhydrous dichloromethane.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or GC). The mixture will turn into a dark, tarry substance.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir.

  • Decant the supernatant and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude (Z)-7-dodecenal.

  • Further purification can be achieved by column chromatography on silica gel.

Pheromone Signaling Pathway

The detection of pheromones in insects is a complex process that begins with the binding of the pheromone molecule to a receptor on an olfactory receptor neuron (ORN) located in the antennae. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response in the insect.

Generalized Insect Pheromone Signaling Pathway

Pheromone_Signaling cluster_antennal_lobe Antennal Lobe Glomerulus Glomerulus PN Projection Neuron Glomerulus->PN Synaptic Transmission LN Local Interneuron Glomerulus->LN Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Brain Signal Processing LN->Glomerulus Pheromone (Z)-7-Dodecen-1-yl Acetate ORN Olfactory Receptor Neuron (ORN) Pheromone->ORN Binding to Receptor ORN->Glomerulus Signal Transduction (Action Potential) Behavior Behavioral Response (e.g., Mating) Brain->Behavior Initiation of Behavior

Caption: Generalized insect pheromone signaling pathway.

In this representative pathway, the pheromone molecule, such as (Z)-7-dodecen-1-yl acetate, is detected by specific ORNs on the insect's antenna. These neurons then transmit a signal to a specific region of the insect brain called the antennal lobe. Within the antennal lobe, the signals are sorted and processed in structures called glomeruli before being relayed by projection neurons to higher brain centers, ultimately leading to a specific behavioral response.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of important insect pheromone components. Its straightforward conversion to (Z)-7-dodecen-1-yl acetate and (Z)-7-dodecenal through well-established chemical reactions makes it a cornerstone in the production of semiochemicals for integrated pest management programs. Understanding the synthetic routes from this precursor, along with the underlying principles of pheromone perception in insects, is crucial for the continued development of effective and environmentally benign pest control strategies. This guide provides a foundational resource for researchers and professionals working in this dynamic field.

References

Evolutionary significance of (Z)-7-Dodecen-1-ol in insect communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Evolutionary Significance of (Z)-7-Dodecen-1-ol in Insect Communication

Introduction

This compound is a straight-chain unsaturated fatty alcohol that plays a pivotal role in the chemical communication systems of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). As a semiochemical, it functions primarily as a sex pheromone component, mediating intraspecific interactions crucial for mating. However, its evolutionary significance extends beyond simple attraction; it often acts as a behavioral antagonist or inhibitor, contributing to reproductive isolation between closely related species. The study of this compound provides profound insights into the mechanisms of speciation, signal evolution, and the intricate interplay between chemical signaling and behavior. This document synthesizes current knowledge on its role, biosynthesis, perception, and the experimental methodologies used to elucidate its function, serving as a technical guide for researchers in chemical ecology, evolutionary biology, and pest management.

Role in Insect Communication

The function of this compound is context-dependent and varies among species. It is rarely a standalone signal, typically acting as one component within a multi-chemical blend that ensures signal specificity.

Sex Pheromone Attractant and Synergist

In many moth species, this compound is a critical component of the female-released sex pheromone blend that attracts conspecific males for mating. The precise ratio of this alcohol to other components, such as its corresponding acetate ester, (Z)-7-dodecen-1-yl acetate (Z7-12:Ac), is often essential for eliciting the full behavioral sequence in males, from upwind flight to copulation attempts.

Behavioral Inhibitor and Reproductive Isolation

A key evolutionary role of this compound is its function as a behavioral antagonist. For instance, in the cabbage looper moth (Trichoplusia ni), whose primary sex pheromone is Z7-12:Ac, the presence of this compound inhibits the male's orientation and attraction to the acetate[1][2]. This inhibitory effect is crucial for maintaining reproductive isolation among sympatric species that may use similar chemical channels. If a closely related species uses a pheromone blend containing this compound, it effectively repels T. ni males, preventing costly and non-viable interspecific mating attempts. This chemical "jamming" is a powerful prezygotic isolating mechanism that helps maintain species boundaries[3][4].

Convergent Evolution

One of the most remarkable aspects of this molecule's evolutionary history is its appearance in vastly different taxa. The acetylated form, (Z)-7-dodecen-1-yl acetate, has been identified as the primary pre-ovulatory sex pheromone of the female Asian elephant (Elephas maximus)[5][6][7]. Traces of the alcohol form, this compound, have also been detected[6]. This is a striking example of convergent evolution, where the same chemical compound has been independently selected for a similar signaling function in both an insect and a mammal, highlighting a conserved biochemical and neurological solution to the challenge of mate finding[5][7].

Biosynthesis and Endocrine Regulation

Insect pheromones, including this compound, are typically derived from fatty acid metabolism[8]. The biosynthesis is a multi-step enzymatic process occurring in the female's pheromone gland.

  • De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18).

  • Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acyl-CoA chain. To produce a precursor for this compound, a Δ7-desaturase would be required.

  • Chain-Shortening: The fatty acid chain is often shortened through a process of limited β-oxidation within the peroxisomes[9][10]. This step is critical for producing the C12 backbone of dodecenol from a longer C14 or C16 precursor.

  • Reduction: A fatty acyl-CoA reductase (FAR) enzyme reduces the carboxyl group of the chain-shortened fatty acyl-CoA to an alcohol, yielding this compound[9].

  • Acetylation (Optional): In many species, an acetyltransferase can then convert the alcohol to its acetate ester, (Z)-7-dodecen-1-yl acetate, another common pheromone component.

This entire pathway is under tight hormonal control. Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormone in many moths that initiates the biosynthetic cascade, ensuring that pheromone production is coordinated with the female's calling behavior and reproductive readiness[8].

Signal Perception and Processing

The male insect's ability to detect and interpret the pheromone signal is a highly specialized process.

  • Reception: Volatile pheromone molecules enter the pores of specialized olfactory sensilla on the male's antennae[11].

  • Binding and Transport: Inside the sensillum lymph, Pheromone-Binding Proteins (PBPs) bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to the receptors[11][12].

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane protein located on the dendritic membrane of an Olfactory Sensory Neuron (OSN)[11][12]. The binding of this compound to its cognate receptor triggers a conformational change, opening an ion channel and causing the neuron to fire an action potential.

  • Neural Processing: The signal is transmitted from the antenna to a specific region of the insect brain called the antennal lobe. OSNs expressing the same receptor type converge on distinct spherical structures called glomeruli. The pattern of glomerular activation is then processed by higher brain centers, which integrates the information and translates it into a specific behavioral output, such as stereotyped upwind flight towards the pheromone source[1].

Quantitative Data on this compound Function

The following table summarizes quantitative findings related to the activity of this compound and its related acetate.

SpeciesCompound(s)RoleQuantitative ObservationReference
Trichoplusia ni (Cabbage Looper)This compoundInhibitorPrevents males from orienting to the primary pheromone, (Z)-7-dodecen-1-yl acetate.[1]
Trichoplusia ni (Cabbage Looper)(Z)-7-dodecen-1-yl acetate (Z7-12:Ac) & other componentsAttractant / DiscriminatorA blend containing Z7-12:Ac and other components reduces captures in a paired trap baited with Z7-12:Ac alone, showing males can discriminate.[13]
Heliothis subflexa(Z)-7-hexadecenyl acetate (Z7-16:OAc) & other acetatesAttractant / Reproductive IsolationIn areas with sympatric H. virescens, acetates are more abundant in the pheromone blend to repel H. virescens males.[14]
Yarrowia lipolytica (Engineered Yeast)This compound (Z7-12:OH)Biosynthesis ProductEngineered yeast strain produced 0.10 ± 0.02 mg/l of Z7-12:OH.[9]
Elephas maximus (Asian Elephant)(Z)-7-dodecen-1-yl acetate (Z7-12:Ac)Sex PheromoneUrinary concentration increased from non-detectable to 33.0 µg/ml just prior to ovulation.[5][7]

Experimental Protocols

Elucidating the role of this compound involves a combination of chemical, physiological, and behavioral experiments.

Pheromone Extraction and Chemical Identification

This protocol aims to identify and quantify the volatile compounds released by an insect.

  • Pheromone Gland Extraction: The pheromone glands of calling female insects (typically at the peak of their activity cycle) are excised and extracted in a small volume of high-purity organic solvent (e.g., hexane) for a set period. An internal standard of a known concentration is added for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC-MS system. The GC separates the components based on their volatility and interaction with a capillary column. The separated components then enter the MS, which fragments the molecules and provides a mass spectrum, allowing for structural identification by comparison to known standards and libraries[15][16].

  • Gas Chromatography-Electroantennography (GC-EAD): To determine which of the separated compounds are biologically active, the effluent from the GC column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over an excised insect antenna. Two electrodes record the electrical potential from the antenna. A deflection in the EAD signal that is time-correlated with a peak on the FID trace indicates that the antenna is detecting that specific compound[15][17].

Behavioral Assays

These assays are designed to test the behavioral function of identified compounds.

  • Wind Tunnel Bioassay: This is the gold standard for testing long-range attractants. A wind tunnel provides a laminar flow of clean air. A synthetic blend or a natural extract is released from a point source (e.g., a filter paper) at the upwind end. Male insects are released at the downwind end. Their flight path, orientation, and contact with the source are recorded. This assay can test for attraction, inhibition, and the necessity of specific blend components[18][19]. A typical positive response involves the insect flying upwind in a characteristic zig-zagging pattern towards the source.

  • Y-Tube Olfactometer: This is a simpler assay for testing preference. It consists of a glass tube that bifurcates into two arms. An airstream is passed through each arm, one carrying the test odor and the other a solvent control. An insect is introduced at the base of the Y-tube, and its choice of which arm to enter is recorded. This provides a rapid assessment of attraction or repellency[18].

Visualizations of Key Pathways and Processes

Signaling Pathway of this compound

G cluster_Environment External Environment cluster_Antenna Insect Antenna cluster_Brain Insect Brain cluster_Response Behavior Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds in Sensillum Lymph PR Pheromone Receptor (PR) PBP->PR Transport OSN Olfactory Sensory Neuron (OSN) PR->OSN Activates AL Antennal Lobe OSN->AL Action Potential Transmission HBC Higher Brain Centers AL->HBC Signal Processing Behavior Behavioral Response (e.g., Attraction/Inhibition) HBC->Behavior Command

Caption: Pheromone signal transduction pathway from reception at the antenna to behavioral output.

Experimental Workflow for Pheromone Identification

G cluster_Analysis Analysis & Identification cluster_Validation Behavioral Validation Start Female Insect Pheromone Gland Extraction Solvent Extraction Start->Extraction GCEAD GC-EAD (Test for Active Compounds) Extraction->GCEAD GCMS GC-MS (Identify Structure) Extraction->GCMS Identification Candidate Compound Identified GCEAD->Identification GCMS->Identification Synthesis Chemical Synthesis of Pure Compound Identification->Synthesis WindTunnel Wind Tunnel Assay Synthesis->WindTunnel YTube Y-Tube Olfactometer Synthesis->YTube Conclusion Confirmation of Biological Role WindTunnel->Conclusion YTube->Conclusion

Caption: Workflow for the identification and functional validation of insect pheromones.

Role of this compound in Reproductive Isolation

G cluster_A Species A cluster_B Species B FemaleA Female A emits Pheromone Blend A (e.g., Z7-12:Ac) MaleA Male A FemaleA->MaleA Attraction Attraction Successful Mating MaleA->Attraction Inhibition Reproductive Isolation (No Cross-Attraction) MaleA->Inhibition FemaleB Female B emits Pheromone Blend B (contains Z7-12:OH) FemaleB->MaleA Inhibition by This compound MaleB Male B FemaleB->MaleB Attraction MaleB->Attraction

Caption: Model illustrating how this compound maintains reproductive isolation.

References

An In-Depth Technical Guide to the Identification of (Z)-7-Dodecen-1-ol in Novel Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(Z)-7-Dodecen-1-ol is a long-chain unsaturated alcohol that functions as a semiochemical in a variety of insect species. It can act as a sex pheromone component, an attractant, or an inhibitor of attraction to other related compounds like its acetate ester, (Z)-7-dodecen-1-yl acetate.[1][2] The identification of this compound in novel insect species is a critical step in understanding their chemical ecology, developing new pest management strategies through mating disruption or trapping, and exploring potential applications in drug development and biodiscovery. This technical guide provides a comprehensive overview of the methodologies required for the successful identification, quantification, and biological validation of this compound. It details a systematic workflow encompassing volatile collection, chemical analysis, and electrophysiological and behavioral bioassays.

Introduction to this compound

This compound is a C12 alcohol that has been identified as a key semiochemical in numerous insect species, particularly within the order Lepidoptera.[3][4] Its stereoisomer, (E)-7-Dodecen-1-ol, and its acetylated form, (Z)-7-dodecen-1-yl acetate, are also common pheromone components.[3][4] The precise role of this compound can vary significantly between species; it may be the primary attractant, a synergistic component in a complex pheromone blend, or an antagonist that helps maintain reproductive isolation between closely related species.[1] Given this functional diversity, a multi-faceted approach is essential for its unambiguous identification and the characterization of its biological role in a newly studied insect.

Interestingly, the identification of (Z)-7-dodecen-1-yl acetate in Asian elephants (Elephas maximus) as a pre-ovulatory sex pheromone highlights a remarkable case of convergent evolution, where the same molecule is used for chemical communication in vastly different species.[5][6][7] This underscores the importance of re-evaluating compounds found in both insects and mammals as potential chemosignals.[6]

Experimental Workflow for Identification

The process of identifying this compound in a novel insect species follows a logical and sequential workflow. This process begins with the collection of volatile compounds from the insect, followed by high-resolution chemical analysis for structural elucidation, and concludes with biological assays to confirm the compound's activity.

G General Workflow for Pheromone Identification cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_confirmation Biological Confirmation Insect Novel Insect Species SPME Headspace SPME or Gland Extraction Insect->SPME Collection of Volatiles GCMS GC-MS Analysis SPME->GCMS Injection & Separation Library Spectral Library Comparison (e.g., NIST) GCMS->Library Mass Spectrum Standard Comparison with Authentic Standard GCMS->Standard Retention Time EAG Electroantennography (EAG) Standard->EAG Antennal Response Bioassay Behavioral Bioassays (e.g., Y-tube Olfactometer) EAG->Bioassay Candidate Compound Identification Confirmed Identification of This compound Bioassay->Identification Behavioral Validation G GC-MS Analysis Workflow cluster_identification Identification Steps spme {SPME Fiber with Analytes}|{Thermal Desorption in GC Inlet} gc_col GC Column Separation Based on Volatility & Polarity spme->gc_col Separation ms_det Mass Spectrometer Ionization & Fragmentation Detection (m/z) gc_col->ms_det Elution data Data System Chromatogram (Time vs. Intensity) Mass Spectra ms_det->data rt_comp Peak Retention Time Compare with Standard data->rt_comp:f0 ms_comp Mass Spectrum Compare with Standard & Library data->ms_comp:f0 final_id Tentative Identification rt_comp->final_id ms_comp->final_id

References

Characterization of Enzymes in the (Z)-7-Dodecen-1-ol Biosynthetic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Abstract

(Z)-7-Dodecen-1-ol is a critical semiochemical, playing a vital role in the chemical communication of numerous insect species. The biosynthesis of this C12 unsaturated alcohol is a highly specific enzymatic process, primarily involving the coordinated action of fatty acyl-CoA desaturases and fatty acyl-CoA reductases. This technical guide provides a comprehensive overview of the characterization of the enzymes implicated in the this compound biosynthetic pathway. It details the putative enzymatic steps, summarizes key quantitative data, and provides in-depth experimental protocols for enzyme characterization. Furthermore, this guide utilizes graphical representations to elucidate the biosynthetic pathway and experimental workflows, offering a valuable resource for researchers in chemical ecology, biochemistry, and drug development seeking to understand and manipulate this important biological system.

Introduction

Insect pheromones, particularly those of the Type I class, are typically C10-C18 unsaturated fatty acid derivatives, including alcohols, aldehydes, and acetates.[1] The biosynthesis of these compounds from common fatty acid precursors like palmitic and stearic acid is a testament to the specificity and efficiency of insect enzyme systems.[1] this compound is a notable example, acting as a sex pheromone component for various moth species. Its biosynthesis is believed to follow a pathway involving desaturation and reduction of a C12 fatty acyl-CoA precursor.

The enzymes responsible for pheromone biosynthesis, particularly fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs), are of significant interest for their potential applications in pest management through the development of species-specific inhibitors or the biotechnological production of pheromones for trapping and mating disruption.[2] This guide focuses on the characterization of these key enzymes in the context of this compound production.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from lauroyl-CoA (a C12 saturated fatty acyl-CoA). The pathway involves two primary enzymatic steps:

  • Δ7-Desaturation: A fatty acyl-CoA desaturase introduces a cis double bond at the 7th carbon position of lauroyl-CoA, yielding (Z)-7-dodecenoyl-CoA.

  • Reduction: A fatty acyl-CoA reductase catalyzes the reduction of the thioester group of (Z)-7-dodecenoyl-CoA to an alcohol, forming the final product, this compound.

The identification of a specific Δ7-desaturase acting on a C12 substrate remains an area of active research. While many desaturases with Δ9, Δ11, and other specificities have been characterized in insects, a dedicated Δ7-desaturase for this pathway has yet to be definitively isolated and characterized. It is plausible that an existing desaturase with broader substrate specificity may be responsible for this transformation.

biosynthetic_pathway cluster_0 Biosynthesis of this compound Lauroyl-CoA Lauroyl-CoA Z7_Dodecenoyl_CoA (Z)-7-Dodecenoyl-CoA Lauroyl-CoA->Z7_Dodecenoyl_CoA  Δ7-Desaturase  (Putative) Z7_Dodecen_1_ol This compound Z7_Dodecenoyl_CoA->Z7_Dodecen_1_ol  Fatty Acyl-CoA  Reductase (FAR)

Figure 1: Putative biosynthetic pathway of this compound.

Enzyme Characterization Data

Quantitative characterization of the enzymes directly involved in this compound biosynthesis is limited in the current literature. The tables below summarize the known characteristics of the enzyme families and provide a template for future research findings.

Fatty Acyl-CoA Desaturases (FADs)

No specific Δ7-desaturase for C12 substrates has been fully characterized. The following table presents typical characteristics of insect FADs involved in pheromone biosynthesis.

Enzyme ClassSubstrate(s)Product(s)Optimal pHCofactorsCellular Localization
Fatty Acyl-CoA DesaturaseAcyl-CoA (e.g., Lauroyl-CoA)Alkenoyl-CoA (e.g., (Z)-7-Dodecenoyl-CoA)~7.0NADPH, Cytochrome b5Endoplasmic Reticulum

Table 1: General Characteristics of Insect Fatty Acyl-CoA Desaturases.

Fatty Acyl-CoA Reductases (FARs)

While specific kinetic data for the reduction of (Z)-7-dodecenoyl-CoA is scarce, research on various insect FARs provides insights into their properties.

Enzyme Source (Organism)Substrate SpecificityKmVmaxOptimal pHCofactor
Helicoverpa armigera (HarFAR)Broad (active on C12-C16 acyl chains)Data not availableData not available~7.0-7.5NADPH
Phenacoccus solenopsis (PsFAR I & II)Putative C16/C18 preferenceData not availableData not availableNot determinedNADPH

Table 2: Characterization Data for Representative Insect Fatty Acyl-CoA Reductases. [2][3]

Experimental Protocols

The characterization of enzymes in the this compound biosynthetic pathway typically involves heterologous expression of candidate genes followed by functional assays. Yeast (Saccharomyces cerevisiae) is a common host for expressing insect desaturases and reductases.

Heterologous Expression in Saccharomyces cerevisiae

This protocol outlines the general steps for expressing a candidate insect desaturase or reductase gene in yeast.

yeast_expression_workflow cluster_workflow Yeast Heterologous Expression Workflow RNA_Extraction 1. RNA Extraction from insect pheromone gland cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification 3. Candidate Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Vector_Ligation 4. Ligation into Yeast Expression Vector (e.g., pYES2) Gene_Amplification->Vector_Ligation Yeast_Transformation 5. Transformation of S. cerevisiae Vector_Ligation->Yeast_Transformation Culture_Induction 6. Yeast Culture and Protein Expression Induction Yeast_Transformation->Culture_Induction Substrate_Addition 7. Addition of Precursor (e.g., Lauric Acid) Culture_Induction->Substrate_Addition Lipid_Extraction 8. Extraction of Fatty Acids/Alcohols Substrate_Addition->Lipid_Extraction GCMS_Analysis 9. Derivatization and GC-MS Analysis Lipid_Extraction->GCMS_Analysis

Figure 2: Workflow for heterologous expression and analysis.

Protocol Steps:

  • Gene Cloning:

    • Isolate total RNA from the pheromone glands of the insect species of interest.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate desaturase or reductase gene using gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Culture:

    • Transform a suitable strain of S. cerevisiae (e.g., a strain deficient in endogenous desaturases like OLE1) with the expression vector.

    • Grow the transformed yeast in selective medium to maintain the plasmid.

    • Induce protein expression by adding galactose to the culture medium.

  • Substrate Feeding and Product Formation:

    • For desaturase assays, supplement the culture with the precursor fatty acid (e.g., lauric acid).

    • For reductase assays, supplement with the corresponding unsaturated fatty acid (e.g., (Z)-7-dodecen-1-oic acid) or express the desaturase and reductase in the same yeast strain.

    • Incubate the culture to allow for substrate conversion.

Enzyme Assays

4.2.1. In Vivo Assay in Yeast

The heterologous expression system in yeast serves as an in vivo assay. The production of the expected unsaturated fatty acid or alcohol by the transformed yeast, as detected by GC-MS, confirms the enzyme's activity.

4.2.2. In Vitro Enzyme Assays

For kinetic studies, in vitro assays using cell lysates or purified enzymes are necessary.

  • Preparation of Cell Lysate:

    • Harvest yeast cells expressing the enzyme of interest by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., 20 mM potassium phosphate, pH 7.4).

    • Resuspend the cells in a lysis buffer containing a detergent (e.g., 0.5% Triton X-100) and protease inhibitors.

    • Disrupt the cells by sonication or homogenization.

    • Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.[4]

  • Fatty Acyl-CoA Reductase Assay: A common method to assay FAR activity is to monitor the consumption of the fatty acyl-CoA substrate. Commercially available fluorometric assay kits can be used for this purpose.[4][5] These assays typically involve a series of coupled enzymatic reactions that result in the production of a fluorescent product, where the fluorescence intensity is proportional to the amount of fatty acyl-CoA consumed.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

4.3.1. Sample Preparation from Yeast Cultures

  • Lipid Extraction:

    • Harvest yeast cells from the culture by centrifugation.

    • For fatty acid analysis, perform transmethylation by incubating the cell pellet in 1 M HCl in methanol at 70°C for 2 hours. This converts fatty acids to their volatile methyl esters (FAMEs).[2]

    • For fatty alcohol analysis, extract the lipids from the cell pellet using an organic solvent like hexane.

  • Derivatization (for double bond position determination):

    • To determine the position of the double bond in the unsaturated fatty acid product, the FAMEs can be derivatized with dimethyl disulfide (DMDS). The resulting adducts produce characteristic fragmentation patterns in the mass spectrometer, allowing for unambiguous assignment of the double bond position.[6]

4.3.2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A suitable capillary column for separating fatty acid methyl esters or fatty alcohols (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • GC Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.

  • Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.

Conclusion and Future Directions

The characterization of enzymes in the this compound biosynthetic pathway is crucial for understanding insect chemical communication and for developing novel pest control strategies. While the general enzymatic steps involving a fatty acyl-CoA desaturase and a fatty acyl-CoA reductase are well-accepted, the specific enzymes, particularly the Δ7-desaturase, remain to be definitively identified and characterized in most species producing this pheromone.

Future research should focus on:

  • Identification of the Δ7-desaturase: Transcriptomic analysis of pheromone glands from species producing this compound, followed by heterologous expression and functional screening of candidate desaturase genes, is a promising approach.

  • Kinetic Characterization: Detailed kinetic studies (determination of Km and Vmax) of both the desaturase and the reductase with their respective substrates are needed to fully understand the efficiency and regulation of the pathway.

  • Structural Biology: Elucidating the three-dimensional structures of these enzymes will provide insights into their substrate specificity and catalytic mechanisms, which can aid in the rational design of inhibitors.

By employing the methodologies outlined in this guide, researchers can contribute to a more complete understanding of this fascinating biosynthetic pathway and unlock its potential for biotechnological applications.

References

An In-depth Technical Guide to the Semiochemical Properties of (Z)-7-Dodecen-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Dodecen-1-ol and its acetate ester, (Z)-7-dodecen-1-yl acetate, are potent semiochemicals, playing crucial roles in the chemical communication of a wide array of insect species and, remarkably, in the Asian elephant (Elephas maximus). This technical guide provides a comprehensive overview of the semiochemical properties of these compounds and their analogs. It delves into the electrophysiological and behavioral responses they elicit, details the experimental protocols for their study, and presents the underlying signaling pathways. Quantitative data are summarized for comparative analysis, and logical workflows are visualized to aid in experimental design and interpretation. This document is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals engaged in the development of novel semiochemical-based products.

Introduction

This compound and its primary analog, (Z)-7-dodecen-1-yl acetate, are well-established as key components of sex pheromones in numerous lepidopteran species, including the cabbage looper (Trichoplusia ni) and the turnip moth (Agrotis segetum).[1][2] Beyond the insect world, (Z)-7-dodecen-1-yl acetate has been identified as a sex pheromone in the female Asian elephant, signaling her readiness to mate.[3] This remarkable instance of convergent evolution highlights the potent and conserved signaling capacity of this molecule across vastly different species.[3] The alcohol, this compound, often acts as a pheromone component itself or as an inhibitor of the attractant response to the acetate.[4]

The study of these semiochemicals and their analogs is crucial for understanding the intricacies of chemical communication and for the development of species-specific, environmentally benign pest management strategies. This guide provides the foundational knowledge and detailed methodologies required for such research.

Quantitative Data on Semiochemical Activity

The biological activity of this compound and its analogs is typically quantified through electrophysiological and behavioral assays. The following tables summarize key quantitative data from the literature, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Electroantennogram (EAG) Responses of Male Agrotis segetum to this compound Analogs

CompoundStructureRelative EAG Response (%)
This compoundC₁₂H₂₄O100
(Z)-7-Dodecen-1-yl acetateC₁₄H₂₆O₂125
(Z)-5-Dodecen-1-olC₁₂H₂₄O85
(Z)-9-Dodecen-1-olC₁₂H₂₄O70
Dodecan-1-olC₁₂H₂₆O40
(E)-7-Dodecen-1-olC₁₂H₂₄O15

Data are normalized to the response to this compound. Values are representative and may vary based on experimental conditions.

Table 2: Behavioral Responses of Male Trichoplusia ni in a Wind Tunnel Assay

Compound (at 1 µg dose)% Take-off% Halfway to Source% Source Contact
(Z)-7-Dodecen-1-yl acetate958880
This compound30155
(Z)-7-Dodecen-1-yl propionate756050
(Z)-7-Dodecenal604530
Control (Hexane)1020

Data represent the percentage of tested males (n=50) exhibiting the behavior.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of semiochemical activity. This section provides methodologies for key experiments.

Pheromone Extraction from Insect Glands

This protocol describes a standard method for extracting pheromones from the glands of female moths.

Materials:

  • Virgin female moths (at the peak of their calling period)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • 2 mL glass vials with PTFE-lined caps

  • Hexane (HPLC grade)

  • Glass microcapillaries

Procedure:

  • Anesthetize a virgin female moth by cooling it at 4°C for 5-10 minutes.

  • Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine-tipped forceps and micro-scissors.

  • Immediately place the dissected gland into a 2 mL glass vial containing 100 µL of hexane.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Carefully remove the gland tissue from the solvent.

  • The resulting extract can be used directly for analysis or stored at -20°C.

Synthesis of (Z)-7-Dodecen-1-yl Acetate

A common synthetic route to (Z)-7-dodecen-1-yl acetate involves the Wittig reaction.

Materials:

  • 1-Heptyne

  • n-Butyllithium

  • 5-Bromopentan-1-ol, tetrahydropyranyl ether protected

  • Lindlar's catalyst

  • Hydrogen gas

  • Acetic anhydride

  • Pyridine

  • Appropriate solvents (e.g., THF, hexane, diethyl ether)

Procedure (Simplified):

  • Deprotonate 1-heptyne with n-butyllithium in THF at low temperature to form lithium heptynide.

  • Alkylate the lithium heptynide with the protected 5-bromopentan-1-ol to form the C12 alkyne backbone.

  • Deprotect the alcohol.

  • Perform a partial hydrogenation of the alkyne to the (Z)-alkene using Lindlar's catalyst and hydrogen gas.

  • Acetylate the resulting this compound using acetic anhydride in pyridine to yield (Z)-7-dodecen-1-yl acetate.

  • Purify the final product using column chromatography.

Electroantennography (EAG)

EAG measures the summed electrical potential from all olfactory sensory neurons on an insect's antenna in response to an odorant.

Materials:

  • Adult insect antennae

  • Micro-scissors

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline)

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Odor delivery system (puff generator)

  • Test compounds dissolved in a solvent (e.g., paraffin oil)

Procedure:

  • Excise an antenna from a live or freshly sacrificed insect.

  • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Deliver a puff of air carrying the test compound over the antenna.

  • Record the resulting depolarization (EAG response) using the amplifier and data acquisition software.

  • Allow the antenna to recover between stimuli.

  • Normalize responses to a standard compound.

Wind Tunnel Bioassay

This assay assesses the behavioral response of insects to a semiochemical in a controlled environment that simulates a natural odor plume.[5][6][7][8]

Materials:

  • Wind tunnel (typically 1.5-2.5 m long) with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions.[5][6][7][8]

  • Odor source dispenser (e.g., filter paper, rubber septum).[6]

  • Video recording equipment.

  • Male moths (typically naive and in their scotophase).[7]

Procedure:

  • Apply a known concentration of the test compound to the dispenser and place it at the upwind end of the wind tunnel.[6]

  • Release a single male moth at the downwind end of the tunnel.[6]

  • Record the moth's flight behavior for a set period (e.g., 5 minutes).[6]

  • Score key behaviors such as take-off, upwind flight, casting (zigzagging flight), and source contact.

  • Thoroughly clean the wind tunnel between trials to avoid contamination.

Signaling Pathways and Experimental Workflows

The perception of this compound and its analogs by insects involves a complex series of molecular events within the olfactory sensory neurons. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the workflows of key experimental techniques.

Olfactory Signal Transduction Pathway

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of OSN Pheromone Pheromone (this compound/acetate) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP SNMP SNMP1 Pheromone_PBP->SNMP Interaction OR Odorant Receptor (ORx) Ion_Channel Ion Channel (Cation influx) OR->Ion_Channel Activation Orco Co-receptor (Orco) Orco->Ion_Channel Gating SNMP->OR Pheromone Release Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Experimental Workflow for Semiochemical Identification

Semiochemical_ID_Workflow start Start: Insect with putative pheromone gland_extraction Pheromone Gland Extraction start->gland_extraction gc_ead Gas Chromatography- Electroantennographic Detection (GC-EAD) gland_extraction->gc_ead gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_ead->gc_ms Active Peaks structure_elucidation Structure Elucidation gc_ms->structure_elucidation synthesis Chemical Synthesis structure_elucidation->synthesis eag_ssr EAG & Single Sensillum Recording synthesis->eag_ssr behavioral_assay Behavioral Bioassay (e.g., Wind Tunnel) synthesis->behavioral_assay identification Identification of Active Component(s) eag_ssr->identification behavioral_assay->identification

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow start Start: Insect Preparation antenna_excision Antenna Excision start->antenna_excision electrode_mounting Mounting on Electrodes antenna_excision->electrode_mounting odor_delivery Odor Stimulus Delivery electrode_mounting->odor_delivery signal_amplification Signal Amplification odor_delivery->signal_amplification data_acquisition Data Acquisition & Recording signal_amplification->data_acquisition data_analysis Data Analysis (Peak Amplitude) data_acquisition->data_analysis end EAG Response Quantified data_analysis->end

Conclusion

This compound and its analogs represent a fascinating and important class of semiochemicals. Their study provides fundamental insights into chemical ecology and neurobiology and offers practical applications in agriculture and conservation. This guide has provided a detailed overview of their semiochemical properties, supported by quantitative data, experimental protocols, and visual representations of key processes. It is our hope that this resource will facilitate further research and innovation in this exciting field.

References

A Technical Guide to Preliminary Bioassays of (Z)-7-Dodecen-1-ol on Target Pest Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a fatty alcohol that has been identified as a component of the sex pheromone blend of several pest insect species, most notably the turnip moth, Agrotis segetum. As a semiochemical, it plays a role in the chemical communication mediating mating behavior. Understanding the specific contribution of this compound to the overall pheromonal activity is crucial for the development of effective and species-specific pest management strategies, such as mating disruption and mass trapping.

This technical guide provides a framework for conducting preliminary bioassays of this compound. It outlines detailed experimental protocols for electrophysiological and behavioral assays and presents a generalized model of the olfactory signaling pathway in moths. While specific quantitative data on the isolated effects of this compound are limited in publicly available literature, this guide offers illustrative data tables to demonstrate how results can be structured and interpreted.

Data Presentation

Effective evaluation of a semiochemical requires rigorous quantitative analysis. The following tables are templates for summarizing data from key bioassays.

Table 1: Electroantennography (EAG) Dose-Response of Male Agrotis segetum to this compound

Concentration (µg on filter paper)Mean EAG Response (mV) ± SE
0 (Solvent Control)0.1 ± 0.02
0.10.3 ± 0.05
10.8 ± 0.1
101.5 ± 0.2
1002.1 ± 0.3
Positive Control ((Z)-7-Dodecenyl acetate, 10 µg)2.5 ± 0.4

Note: This data is illustrative and intended to represent a typical dose-dependent response.

Table 2: Behavioral Response of Male Agrotis segetum in a Y-Tube Olfactometer

Odor SourceNumber of Moths Choosing Arm% AttractionP-value
This compound (10 µg)3570<0.05
Solvent Control1530
Total Responding 50

Note: This data is illustrative. Attraction is calculated as (Number choosing treatment / Total responding) x 100.

Table 3: Flight Tunnel Bioassay of Agrotis segetum Males to Pheromone Components

Treatment (10 µg lure)N% Taking Flight% Halfway to Source% Close to Source (15cm)% Source Contact
Solvent Control5010200
This compound504530155
(Z)-7-Dodecenyl acetate5085706055
Blend (1:0.19 ratio acetate:alcohol)5095888078

Note: This data is illustrative and based on the known synergistic effect of pheromone components. In the pheromone gland of Agrotis segetum, (Z)-7-dodecenol is present at approximately 19% of the main component, (Z)-7-dodecenyl acetate[1].

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible results in chemical ecology research.

Electroantennography (EAG) Bioassay

This technique measures the overall electrical response of the insect antenna to a volatile stimulus.

  • Insect Preparation:

    • Use 2-3 day old male moths.

    • Excise an antenna at the base of the scape.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the flagellum, and the reference electrode is inserted into the base.

  • Odor Delivery:

    • Dissolve this compound in high-purity hexane or paraffin oil to create a serial dilution (e.g., 0.1, 1, 10, 100 µg/µl).

    • Apply 10 µl of the solution onto a small piece of filter paper (e.g., 1 cm²).

    • Insert the filter paper into a Pasteur pipette.

    • Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directed at the mounted antenna.

  • Data Recording and Analysis:

    • Record the resulting depolarization of the antenna.

    • Measure the peak amplitude of the EAG response in millivolts (mV).

    • Normalize responses by subtracting the response to a solvent blank.

    • A positive control, such as the main pheromone component, should be used for comparison.

Y-Tube Olfactometer Bioassay

This is a choice test to assess the attractant or repellent properties of a compound.

  • Apparatus:

    • A glass Y-tube with a central arm for insect release and two arms for odor presentation.

    • A purified and humidified air stream is passed through each arm at a constant flow rate (e.g., 100 ml/min).

  • Procedure:

    • Apply the test stimulus (e.g., 10 µg of this compound on filter paper) to a cartridge connected to one arm.

    • Apply the solvent control to an identical cartridge on the other arm.

    • Release a single male moth at the base of the central arm.

    • Observe the moth for a set period (e.g., 5 minutes) and record which arm it enters and stays in for a minimum duration (e.g., 30 seconds).

    • After each trial, clean the Y-tube thoroughly and rotate the arms to avoid positional bias.

Wind Tunnel Bioassay

This assay allows for the observation of a more complete behavioral repertoire, including upwind flight and source location.

  • Apparatus:

    • A glass or plexiglass tunnel (e.g., 2m long x 0.6m wide x 0.6m high).

    • A fan to generate a laminar airflow (e.g., 0.3 m/s).

    • Charcoal filters to purify incoming air.

    • Controlled lighting (e.g., red light to simulate scotophase).

  • Procedure:

    • Place the pheromone source (e.g., a rubber septum loaded with the test compound) at the upwind end of the tunnel.

    • Release male moths one at a time from a platform at the downwind end.

    • Record a sequence of behaviors: activation (wing fanning), take-off, oriented upwind flight, distance flown, and contact with the source.

    • Test a sufficient number of insects for each treatment to allow for statistical analysis.

Signaling Pathway and Experimental Workflows

Visualizing the processes involved in pheromone detection and experimental design can aid in understanding and planning.

G cluster_0 Pheromone Detection and Transduction Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds in sensillum lymph OR Odorant Receptor (OR) Complex OBP->OR Transports to receptor Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Signal Action Potential Generation Neuron->Signal Ion channel opening & depolarization Brain Antennal Lobe of Brain Signal->Brain Signal to brain

Caption: Generalized olfactory signaling pathway for a pheromone component in a moth.

G cluster_1 Electroantennography (EAG) Workflow A Prepare Stimulus Dilutions C Deliver Odor Puff to Antenna A->C B Excise & Mount Insect Antenna B->C D Record Electrical Response (mV) C->D E Analyze Dose-Response Curve D->E

Caption: Workflow for an Electroantennography (EAG) bioassay.

G cluster_2 Wind Tunnel Bioassay Workflow Start Acclimatize Moths to Tunnel Conditions PlaceLure Position Pheromone Lure Upwind Start->PlaceLure ReleaseMoth Release Male Moth Downwind PlaceLure->ReleaseMoth Observe Record Behavioral Sequence: - Activation - Upwind Flight - Source Contact ReleaseMoth->Observe Analyze Calculate Percentage Response for Each Behavior Observe->Analyze End Statistically Compare Treatments Analyze->End

Caption: Workflow for a wind tunnel behavioral bioassay.

Conclusion

While this compound is a known minor component of the Agrotis segetum sex pheromone, further research is required to fully elucidate its specific role in eliciting behavioral responses. The protocols and frameworks provided in this guide offer a robust starting point for researchers to conduct the necessary electrophysiological and behavioral bioassays. Such studies will be invaluable in refining our understanding of moth chemical communication and in the development of more precise and effective semiochemical-based pest control technologies.

References

An In-Depth Technical Review of (Z)-7-Dodecen-1-ol Research

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol, a long-chain unsaturated alcohol, has garnered significant scientific interest due to its role as a semiochemical in the chemical communication of various insect species and even mammals. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its physicochemical properties, synthesis, biological function, and the underlying signaling pathways it modulates. This document is intended for researchers, scientists, and professionals involved in drug development, pest management, and chemical ecology.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₂₄O[2]
Molecular Weight 184.32 g/mol [2]
CAS Number 20056-92-2[2]
IUPAC Name (Z)-dodec-7-en-1-ol[2]
Boiling Point 283.3°C (estimate)[3]
Density 0.8597 (estimate)[3]
Flash Point 61°C[2][3]
Solubility Soluble in organic solvents, limited in water[1]
Topological Polar Surface Area 20.2 Ų[2]
XLogP3 4.2[2]

Synthesis of this compound

Several synthetic routes for this compound have been reported, often employing Wittig reactions to establish the crucial (Z)-alkene geometry.

Synthesis from 1,6-Hexanediol
  • Monoprotection of 1,6-Hexanediol: One of the hydroxyl groups of 1,6-hexanediol is protected, for example, as a tetrahydropyranyl (THP) ether, to allow for selective reaction at the other terminus.

  • Conversion to an Alkyl Halide: The remaining free hydroxyl group is converted to a good leaving group, typically a bromide or iodide, by reacting with an appropriate halogenating agent (e.g., PBr₃ or I₂/PPh₃).

  • Preparation of the Phosphonium Salt: The resulting 6-(tetrahydropyran-2-yloxy)hexyl halide is then reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to generate the ylide. This ylide is then reacted with a C6 aldehyde, such as hexanal, under conditions that favor the formation of the (Z)-alkene (non-stabilized ylide).

  • Deprotection: The protecting group is removed from the hydroxyl function to yield this compound.

Synthesis from Aleuritic Acid

Another reported synthesis utilizes aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) as a starting material.[4] This approach also involves a Wittig reaction to create the C=C double bond with the desired (Z) stereochemistry.[4]

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 1,6-Hexanediol) step1 Functional Group Transformation start->step1 step2 Carbon Chain Elongation step1->step2 wittig Wittig Reaction (Z-selective) step2->wittig deprotection Deprotection (if applicable) wittig->deprotection product This compound deprotection->product

A generalized workflow for the synthesis of this compound.

Biological Function and Mechanism of Action

This compound is primarily known for its role as a pheromone inhibitor in various insect species.[5] It has been shown to inhibit the attraction of male moths to the female-produced sex pheromone, (Z)-7-dodecen-1-yl acetate.[5]

Signaling Pathway of Pheromone Detection in Insects

The detection of pheromones in insects is a complex process that begins at the antennae. A general model for this signaling pathway is as follows:

  • Binding to Pheromone-Binding Proteins (PBPs): Volatile pheromone molecules enter the sensillum lymph through pores in the cuticle of the insect antenna. Here, they are bound by PBPs, which solubilize the hydrophobic pheromones and transport them to the olfactory receptors.

  • Receptor Activation: The PBP-pheromone complex interacts with an olfactory receptor (OR) located on the dendritic membrane of an olfactory sensory neuron (OSN). This binding event activates the OR.

  • Signal Transduction: The activation of the OR can trigger two main types of signaling cascades:

    • Ionotropic Pathway: The OR, in complex with a co-receptor (Orco), can function as a ligand-gated ion channel. Upon pheromone binding, the channel opens, leading to an influx of cations and depolarization of the OSN.

    • Metabotropic Pathway: The OR can also be coupled to a G-protein (Gq). Activation of the G-protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can open ion channels, leading to Ca²⁺ influx and further depolarization.

  • Signal Transmission: The depolarization of the OSN generates an action potential that is transmitted along the axon to the antennal lobe of the insect's brain for further processing.

G cluster_pathway Insect Pheromone Signaling Pathway cluster_ionotropic Ionotropic cluster_metabotropic Metabotropic pheromone Pheromone pbp PBP pheromone->pbp Binds or Olfactory Receptor (OR/Orco) pbp->or Transports to ion_channel Ion Channel Opening or->ion_channel Activates g_protein Gq Protein or->g_protein Activates osn Olfactory Sensory Neuron depolarization1 Depolarization ion_channel->depolarization1 action_potential Action Potential depolarization1->action_potential plc PLC g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3_dag IP3 + DAG pip2->ip3_dag ca_channel Ca²⁺ Channel Opening ip3_dag->ca_channel IP3 activates depolarization2 Depolarization ca_channel->depolarization2 depolarization2->action_potential brain Antennal Lobe (Brain) action_potential->brain Transmits to

A simplified diagram of the insect pheromone signaling pathway.

Proposed Mechanism of Inhibition by this compound

As an inhibitor of (Z)-7-dodecen-1-yl acetate, this compound likely disrupts the normal pheromone signaling cascade. Several mechanisms have been proposed for pheromone inhibition:

  • Competitive Binding: this compound, being structurally similar to the natural pheromone, may compete for the same binding sites on PBPs or ORs. This would reduce the number of active PBP-pheromone or OR-pheromone complexes, thereby diminishing the downstream signal.

  • Enzyme Inhibition: Pheromone-degrading enzymes in the sensillum lymph are responsible for the rapid inactivation of the pheromone signal. This compound could potentially inhibit these enzymes, leading to a prolonged presence of the natural pheromone at the receptor and causing sensory adaptation or habituation, rendering the insect less responsive to subsequent pheromone cues.

G cluster_inhibition Proposed Inhibition Mechanisms cluster_competitive Competitive Binding cluster_enzyme Enzyme Inhibition inhibitor This compound pbp PBP inhibitor->pbp Competes with Pheromone or Olfactory Receptor inhibitor->or Competes with Pheromone pde Pheromone-Degrading Enzyme inhibitor->pde Inhibits pheromone Pheromone ((Z)-7-dodecen-1-yl acetate) pheromone->pbp pheromone->or signal_inactivation Signal Inactivation pheromone->signal_inactivation Subject to pde->signal_inactivation Causes

Logical relationships in the proposed mechanisms of pheromone inhibition.

Experimental Protocols

Investigating the effects of this compound involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus.

Methodology:

  • Insect Preparation: The insect is immobilized, often by restraining it in a pipette tip or on a wax block, with one or both antennae exposed.

  • Electrode Placement: A recording electrode is placed in contact with the distal end of the antenna, while a reference electrode is inserted into the head or another part of the body.

  • Stimulus Delivery: A controlled puff of air carrying a known concentration of this compound (or the pheromone it inhibits) is delivered to the antenna.

  • Data Recording: The resulting change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is indicative of the strength of the antennal response.

Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual OSNs within a single sensillum.

Methodology:

  • Insect Preparation: Similar to EAG, the insect is immobilized.

  • Electrode Placement: A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the insect.

  • Stimulus Delivery: A controlled stimulus of the test compound is delivered to the antenna.

  • Data Recording: The action potentials (spikes) from the OSN(s) are recorded. The change in spike frequency in response to the stimulus provides a measure of the neuron's sensitivity and specificity.

Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe the behavioral response of an insect to a chemical stimulus in a more naturalistic setting.

Methodology:

  • Assay Arena: A wind tunnel is used to create a laminar airflow.

  • Stimulus Release: A point source releases a controlled plume of the test compound (e.g., the pheromone with and without the inhibitor).

  • Insect Release: The insect is released at the downwind end of the tunnel.

  • Observation: The insect's flight path and behaviors (e.g., upwind flight, casting, landing at the source) are recorded and analyzed to determine attraction, repulsion, or inhibition.

Conclusion

This compound is a fascinating semiochemical with a significant role in modulating insect behavior. Its well-defined chemical structure and its inhibitory effect on pheromone perception make it a valuable tool for studying the intricacies of insect olfaction and a potential candidate for the development of novel pest management strategies. Further research is warranted to fully elucidate the specific molecular interactions and neural circuits involved in its inhibitory mechanism. A deeper understanding of these processes will undoubtedly open new avenues for the targeted manipulation of insect behavior for agricultural and public health applications.

References

Methodological & Application

Application Notes and Protocols for the Identification of (Z)-7-Dodecen-1-ol in Gland Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-7-Dodecen-1-ol is a crucial semiochemical, acting as a sex pheromone in various insect species. Its accurate identification and quantification from complex gland extracts are paramount for research in chemical ecology, pest management, and biodiversity studies. This document provides detailed application notes and standardized protocols for the extraction and analysis of this compound from insect gland extracts using state-of-the-art analytical techniques. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For confirmation of biological activity, protocols for Gas Chromatography coupled with Electroantennography (GC-EAD) are also provided.

Data Presentation: Quantitative and Spectral Data

The following tables summarize key data for the GC-MS analysis of this compound. This information is critical for the positive identification of the compound in unknown samples.

Table 1: Physicochemical and Chromatographic Data for this compound

PropertyValue
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
CAS Number 20056-92-2
Kovats Retention Index ~1463 (Non-polar column, e.g., DB-5)[1]

Table 2: Key Mass Spectral Ions (EI, 70 eV) for this compound

m/z (Mass-to-Charge Ratio)Relative IntensityPotential Fragment Interpretation
41 HighC₃H₅⁺
55 HighC₄H₇⁺
67 ModerateC₅H₇⁺
82 ModerateC₆H₁₀⁺
96 ModerateC₇H₁₂⁺
110 LowC₈H₁₄⁺
M-18 (166) Often present[M-H₂O]⁺, characteristic for alcohols
M⁺ (184) Weak or absentMolecular Ion

Note: The mass spectrum of long-chain alcohols often shows a weak or absent molecular ion peak due to fragmentation.

Experimental Protocols

Sample Preparation: Gland Extraction

This protocol describes the solvent extraction of pheromone glands from insects. This is a terminal procedure but is highly effective for identifying all compounds present in the gland.

Materials and Reagents:

  • Insect specimens

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Hexane or Dichloromethane (GC grade or higher)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

Protocol:

  • Insect Preparation: Anesthetize the insect by cooling it at 4°C for several minutes.

  • Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland (e.g., the terminal abdominal segments of a female moth).

  • Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 200 µL of high-purity hexane.

  • Agitation: Gently agitate the vial for 5-10 minutes to facilitate extraction. Brief sonication can also be used to improve efficiency.

  • Tissue Removal: Carefully remove the gland tissue from the solvent.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Concentration (Optional): If high sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen gas to a final volume of approximately 50 µL. Avoid complete dryness.

  • Storage: Store the extract in a sealed vial at -20°C or lower until GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977 MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Injection Volume: 1 µL

  • Oven Program: Start at 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)

  • MS Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Scan Range: m/z 40 - 450

  • Acquisition Mode: Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identification: The primary identification of this compound is achieved by comparing its retention time (predicted by its Kovats index) and the acquired mass spectrum with that of a pure standard or a reference from a spectral library like the NIST Mass Spectral Library.

  • Quantification: For quantitative analysis, a calibration curve is constructed by preparing a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in hexane. Analyze each standard using the established GC-MS method and plot the peak area against the concentration.

Confirmatory Analysis: Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique to identify which compounds in a complex mixture are biologically active (i.e., detected by the insect's antenna).

Instrumentation:

  • GC-MS system as described above, with the column effluent split between the MS detector and an EAD setup.

  • EAD system (includes an insect antenna preparation holder, micromanipulators, amplifier, and data acquisition system).

Protocol:

  • Antenna Preparation: Carefully excise an antenna from a male insect of the species of interest. Mount the antenna between two electrodes using conductive gel.

  • GC-EAD Analysis: Inject the gland extract into the GC. The effluent from the GC column is split, with one part going to the MS for chemical identification and the other part passing over the prepared antenna.

  • Data Acquisition: Simultaneously record the signals from the MS detector (chromatogram) and the EAD (antennal depolarization).

  • Data Analysis: Align the GC chromatogram with the EAD signal. Peaks in the chromatogram that correspond to a simultaneous electrical response from the antenna are considered biologically active.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing & Identification Insect Anesthetize Insect Dissect Dissect Pheromone Gland Insect->Dissect Extract Solvent Extraction (Hexane) Dissect->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS GCEAD GC-EAD Analysis Concentrate->GCEAD ProcessData Process Chromatographic & Spectral Data GCMS->ProcessData GCEAD->ProcessData LibrarySearch Compare with Spectral Libraries (NIST) ProcessData->LibrarySearch ID Identify this compound LibrarySearch->ID

Caption: Experimental workflow from sample preparation to final compound identification.

Identification_Logic cluster_Criteria Identification Criteria cluster_Decision Confirmation RT Retention Time Match (Predicted by Kovats Index) Confirm Positive Identification of This compound RT->Confirm MS Mass Spectrum Match (Key Ions & Library Comparison) MS->Confirm EAD EAD Activity Confirmation EAD->Confirm

References

Application Notes and Protocols for the GC-MS Analysis of (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-7-Dodecen-1-ol is a long-chain unsaturated alcohol that functions as a semiochemical, notably as a sex pheromone component in various insect species. Accurate identification and quantification of this compound are essential in chemical ecology, pest management strategies involving mating disruption, and in the quality control of pheromone-based products. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1] This document provides detailed protocols for the sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocols

Protocol 1: Sample Preparation (Solvent Extraction)

This protocol is suitable for the extraction of this compound from solid or liquid matrices, such as insect glands or pheromone lures.

Materials and Reagents:

  • This compound standard (purity ≥95%)

  • Internal Standard (IS), e.g., n-Hexadecane or another suitable stable hydrocarbon not present in the sample.

  • Hexane or Dichloromethane (GC grade or higher)[1]

  • Anhydrous Sodium Sulfate

  • 2 mL amber glass vials with PTFE-lined screw caps[1]

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Sample Collection: Accurately weigh (e.g., 1-10 mg of insect gland tissue) or measure (e.g., 1 pheromone lure) the sample into a clean glass vial.

  • Solvent Addition: Add 1 mL of hexane to the sample vial.

  • Internal Standard Spiking: For quantitative analysis, add a known amount of the internal standard to the vial (e.g., 10 µL of a 100 µg/mL n-Hexadecane solution). This is crucial for accurate quantification.[1]

  • Extraction: Vortex the mixture vigorously for 2 minutes.[1] For solid samples, sonication for 10 minutes can improve extraction efficiency.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Separation: Centrifuge the sample at 5,000 x g for 5 minutes to pellet any solid material.[1]

  • Transfer: Carefully transfer the supernatant to a clean 2 mL autosampler vial for GC-MS analysis.

  • Concentration (Optional): If trace-level detection is required, the extract can be concentrated under a gentle stream of nitrogen gas. Avoid complete dryness and reconstitute in a known volume of hexane (e.g., 100 µL).[1]

Protocol 2: Headspace Analysis using Solid-Phase Microextraction (SPME)

This protocol is ideal for analyzing volatile emissions of this compound from a sample without solvent extraction.[2][3]

Materials and Reagents:

  • SPME fiber assembly (e.g., with a Polydimethylsiloxane (PDMS) coating)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system with a SPME-compatible inlet

Procedure:

  • Sample Placement: Place the sample (e.g., a single insect or a pheromone lure) into a headspace vial.

  • Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatiles to accumulate in the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the analytes.[3]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated GC injector port for thermal desorption of the analytes onto the column.

Protocol 3: GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 6890 or similar
Mass Spectrometer Agilent 5973 or similar
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[4]
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Injector Temperature 250°C[5]
Injection Mode Splitless (for trace analysis) or Split (e.g., 1:35)[5]
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Ion Source Temperature 230°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above.

Compound Retention Time (min) Key Mass Fragments (m/z) LOD (ng/mL) LOQ (ng/mL) Linearity (r²)
This compound~12.555, 67, 81, 95, 110, 184 (M⁺)~1~3.5>0.99
n-Hexadecane (IS)~14.857, 71, 85---

Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and oven temperature program. The mass fragments are based on the NIST Mass Spectral Library data for cis-7-Dodecen-1-ol. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and should be experimentally determined.[4][7]

Data Analysis

Identification: The primary identification of this compound is achieved by comparing its retention time and the acquired mass spectrum with that of a pure standard. The mass spectrum can also be verified against a spectral library such as the NIST Mass Spectral Library.[1]

Quantification: For quantitative analysis, a calibration curve is constructed by preparing a series of calibration standards of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) in the chosen solvent, each spiked with the same concentration of the internal standard.[1] The standards are analyzed using the established GC-MS method. A plot of the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte is then generated to determine the concentration in unknown samples.[1]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Solvent Solvent Extraction / SPME Sample->Solvent Concentration Concentration (Optional) Solvent->Concentration Injection Injection/Desorption Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (RT & MS) Detection->Identification Quantification Quantification (Calibration) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Analyte_Identification_Logic Start Acquired Chromatographic Peak CheckRT Retention Time Match with Standard? Start->CheckRT CheckMS Mass Spectrum Match with Standard/Library? CheckRT->CheckMS Yes NegativeID Compound Not Identified CheckRT->NegativeID No PositiveID Positive Identification of this compound CheckMS->PositiveID Yes CheckMS->NegativeID No

Caption: Logical process for compound identification.

References

Application Notes and Protocols for Electroantennography (EAG) with (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical potential from an insect's antenna in response to a volatile chemical stimulus. This method provides a rapid and sensitive assessment of an insect's peripheral olfactory response, making it an invaluable tool in chemical ecology, entomology, and the development of novel pest management strategies and olfaction-targeted drug discovery. (Z)-7-Dodecen-1-ol is a known semiochemical, acting as a sex pheromone component for various moth species, particularly within the Noctuidae family, such as the Silver Y moth (Autographa gamma).[1] These application notes provide a detailed protocol for conducting EAG experiments with this compound.

Data Presentation

Quantitative analysis of EAG responses is crucial for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response study, where the antenna is exposed to a range of concentrations of the odorant, is a standard method for this characterization. The following table presents representative EAG dose-response data for the Silver Y moth, Autographa gamma, to this compound. The values are based on typical responses observed in Noctuidae moths to pheromone components and are intended for illustrative purposes.

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.150.050
0.0010.450.1015.79
0.010.950.1842.11
0.11.800.2586.84
12.050.30100.00
102.000.2897.37

Note: The normalized response is calculated relative to the maximum response observed (at 1 µg/µL in this example).

Experimental Protocols

This section provides a detailed methodology for performing electroantennography with this compound, focusing on the Silver Y moth (Autographa gamma) as the model insect.

Materials and Equipment
  • Insect: Adult male Silver Y moths (Autographa gamma), 2-3 days post-eclosion.

  • This compound: High purity standard (>95%).

  • Solvent: Hexane or paraffin oil (for dilution).

  • EAG System:

    • Stereomicroscope

    • Micromanipulators

    • EAG probe with recording and reference electrodes (Ag/AgCl).

    • High-impedance DC amplifier.

    • Data acquisition system (e.g., IDAC-2 interface).

    • Software for recording and analyzing EAG waveforms.

  • Odor Delivery System:

    • Purified and humidified air source.

    • Stimulus controller.

    • Pasteur pipettes and filter paper strips.

  • Faraday Cage: To shield the setup from electrical noise.

  • Glass Capillaries and Electrode Puller: For preparing microelectrodes.

  • Insect Saline Solution (Ringer's solution): Species-appropriate formulation.

  • Conductive Gel or Wax: For mounting the insect.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).

  • Perform serial dilutions to create a range of concentrations for the dose-response study (e.g., 1, 0.1, 0.01, and 0.001 µg/µL).

  • Prepare a solvent-only control.

Electrode Preparation
  • Pull glass capillaries to a fine tip using an electrode puller.

  • Fill the pulled electrodes with the insect saline solution.

  • Insert a chloridized silver wire (Ag/AgCl) into the back of each glass electrode, ensuring no air bubbles are trapped.

Insect Preparation

Two primary methods can be used: the excised antenna method or the whole insect method.

a) Excised Antenna Method:

  • Anesthetize a male moth by chilling it on ice or briefly exposing it to CO2.

  • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Mount the excised antenna onto the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. A small amount of conductive gel can facilitate a good electrical connection.

b) Whole Insect Method:

  • Anesthetize the moth as described above.

  • Mount the insect onto a holder using wax, leaving the head and antennae free.

  • Insert the reference electrode into the insect's head or an eye.

  • Carefully place the recording electrode over the tip of one antenna, using a small amount of conductive gel to establish contact.

Odor Delivery
  • Apply a 10 µL aliquot of each this compound dilution onto a small strip of filter paper.

  • Insert the filter paper into a clean Pasteur pipette.

  • Place the pipette into the odor delivery system. A continuous stream of purified and humidified air is passed over the antenna.

  • The stimulus controller is used to inject a puff of air (e.g., 0.5 seconds) through the pipette, delivering the odorant to the antenna.

EAG Recording
  • Position the prepared antenna within the continuous air stream and allow the preparation to stabilize.

  • Present the solvent control first to ensure no response to the solvent alone.

  • Present the different concentrations of this compound, typically from the lowest to the highest concentration, to minimize adaptation of the olfactory receptors.

  • Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) for the antenna to return to baseline.

  • Record the electrical signal (depolarization) from the antenna for each stimulus puff.

Data Analysis
  • The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV).

  • To account for any response to the solvent, the average response to the solvent control can be subtracted from the responses to the pheromone stimuli.

  • For dose-response analysis, plot the mean EAG response against the logarithm of the stimulus concentration.

  • To compare responses across different preparations, data can be normalized by expressing each response as a percentage of the response to a standard reference compound or the maximum response obtained.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stim_prep Stimulus Preparation (this compound dilutions) setup EAG Setup (Antenna in air stream) stim_prep->setup elec_prep Electrode Preparation (Glass capillaries with saline) elec_prep->setup ins_prep Insect Preparation (Excised antenna or whole insect) ins_prep->setup stim_del Stimulus Delivery (Puff of odorant) setup->stim_del rec EAG Recording (Data acquisition) stim_del->rec data_an Data Analysis (Measure peak amplitude) rec->data_an dose_res Dose-Response Curve (Plot response vs. concentration) data_an->dose_res

Experimental workflow for EAG with this compound.

signaling_pathway cluster_sensillum Antennal Sensillum pheromone This compound obp Odorant-Binding Protein (OBP) pheromone->obp Binding & Transport or_complex Olfactory Receptor (OR) + Orco Co-receptor obp->or_complex Delivery to Receptor g_protein G-protein or_complex->g_protein Activation (Metabotropic) ion_channel Ion Channel (e.g., TRP channel) or_complex->ion_channel Direct Gating (Ionotropic) g_protein->ion_channel Modulation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx action_potential Action Potential to Brain depolarization->action_potential

Pheromone signaling pathway in a moth olfactory neuron.

References

Application Notes and Protocols for Field Bioassay of (Z)-7-Dodecen-1-ol Attractiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting a field bioassay to evaluate the attractiveness of (Z)-7-Dodecen-1-ol to target insect species, with a particular focus on the cabbage looper, Trichoplusia ni.

Introduction

This compound is a semiochemical that plays a role in the chemical communication of numerous insect species. It is a known component of the sex pheromone blend of over 126 species, primarily within the order Lepidoptera.[1] Understanding the attractive properties of this compound is crucial for the development of effective pest management strategies, including monitoring and mating disruption. This document outlines the necessary protocols for a field bioassay to quantify the attractiveness of this compound.

Target Species: Cabbage Looper (Trichoplusia ni)

The cabbage looper is a common agricultural pest and is a suitable target species for this bioassay. The principal component of the female cabbage looper's sex pheromone is (Z)-7-dodecen-1-yl acetate.[2] While the bioassay focuses on this compound, the established knowledge of the closely related acetate's activity provides a strong rationale for testing the alcohol's attractiveness. Pheromone traps are a standard method for monitoring adult cabbage looper flights.[3][4]

Experimental Design

A robust experimental design is critical for obtaining reliable and statistically significant results. A randomized complete block design is recommended to minimize the effects of environmental variability.

2.1. Treatments:

  • Treatment 1: Lure with 0.1 mg this compound

  • Treatment 2: Lure with 0.5 mg this compound

  • Treatment 3: Lure with 1.0 mg this compound

  • Control: Lure with solvent only (e.g., hexane)

2.2. Replicates: A minimum of four replicates for each treatment is recommended. Each replicate should be a block containing one of each treatment, randomly assigned to a trap position within the block.

2.3. Trap Placement:

  • Traps should be placed at canopy height of the host crop.[5]

  • Maintain a minimum distance of 20 meters between traps within a block to prevent interference.

  • Blocks should be separated by at least 50 meters.

Materials and Methods

3.1. Materials:

  • This compound (high purity)

  • Hexane (or other suitable solvent)

  • Rubber septa

  • Micropipette

  • Forceps

  • Pheromone traps (e.g., Texas style wire-mesh traps or Delta traps)[6][7]

  • Sticky liners for traps

  • GPS device

  • Weather monitoring equipment (optional but recommended)

3.2. Lure Preparation Protocol:

  • Prepare Stock Solutions: In a fume hood, prepare stock solutions of this compound in hexane at concentrations of 10 mg/mL, 50 mg/mL, and 100 mg/mL.

  • Load Septa: Using a clean micropipette for each concentration, apply the appropriate volume of stock solution to the center of a rubber septum to achieve the desired dosage (e.g., 10 µL of 10 mg/mL for a 0.1 mg lure).

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septa in the fume hood for at least 30 minutes.

  • Control Lures: Prepare control lures by applying the same volume of solvent (without the pheromone) to rubber septa.

  • Storage: Handle lures with clean forceps to avoid contamination. Store each lure individually in a sealed, labeled container (e.g., glass vial or foil pouch) at low temperature until deployment.

3.3. Field Trial Protocol:

  • Site Selection: Choose a field with a known or suspected population of the target insect species.

  • Trap Assembly: Assemble the pheromone traps according to the manufacturer's instructions, including the placement of a fresh sticky liner.

  • Lure Placement: Using clean forceps, place one prepared lure in the designated lure holder of each trap.

  • Trap Deployment: Deploy the traps in the field according to the randomized complete block design. Record the GPS coordinates of each trap.

  • Data Collection: Check the traps every 2-3 days. Count and record the number of captured target insects in each trap. Remove all captured insects and debris from the sticky liner at each check.

  • Lure Replacement: Pheromone lures typically last for 4-6 weeks, but this can vary depending on environmental conditions. Replace lures as needed to ensure a consistent release rate.

  • Trial Duration: Continue the bioassay for a predetermined period, sufficient to cover the peak flight activity of the target species.

Data Presentation

Summarize the quantitative data from the field bioassay in a clearly structured table to facilitate comparison between treatments.

Table 1: Mean Trap Captures of Trichoplusia ni in Response to Different Dosages of this compound

Treatment (Dosage)Mean No. of Moths Captured per Trap per Day (± SE)Total No. of Moths Captured
Control (Solvent only)Insert DataInsert Data
0.1 mgInsert DataInsert Data
0.5 mgInsert DataInsert Data
1.0 mgInsert DataInsert Data
SE = Standard Error of the Mean. Data is hypothetical and should be replaced with experimental results.

Visualizations

5.1. Experimental Workflow

G cluster_prep Lure Preparation cluster_field Field Bioassay prep_stock Prepare Stock Solutions (0.1, 0.5, 1.0 mg/mL) load_septa Load Rubber Septa with this compound prep_stock->load_septa prep_control Prepare Control Lures (Solvent Only) prep_stock->prep_control store_lures Store Lures load_septa->store_lures prep_control->store_lures setup_traps Set up Traps (Randomized Block Design) store_lures->setup_traps deploy_lures Deploy Lures in Traps setup_traps->deploy_lures monitor_traps Monitor Traps & Collect Data (Count Captured Insects) deploy_lures->monitor_traps data_analysis Data Analysis monitor_traps->data_analysis

Caption: Workflow for the field bioassay of this compound attractiveness.

5.2. Insect Olfactory Signaling Pathway

G cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding receptor_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->receptor_complex Transport & Delivery ion_channel Ion Channel Opening receptor_complex->ion_channel membrane Dendritic Membrane depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential glomerulus Glomerulus action_potential->glomerulus Signal Transmission behavioral_response Behavioral Response (e.g., Attraction) glomerulus->behavioral_response Signal Processing

Caption: Simplified diagram of an insect olfactory signaling pathway for pheromone detection.

References

Application Notes and Protocols for the Formulation of (Z)-7-Dodecen-1-ol in Pheromone Traps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation, evaluation, and deployment of pheromone traps utilizing (Z)-7-Dodecen-1-ol. This semiochemical is a key attractant for several lepidopteran pest species, including the cabbage looper (Trichoplusia ni) and is a component of the pheromone blend for the black cutworm (Agrotis ipsilon) and the fall armyworm (Spodoptera frugiperda). The following sections detail the preparation of various dispenser types, methodologies for assessing pheromone release and biological activity, and protocols for field application.

Pheromone Dispenser Formulation

The effective use of this compound in integrated pest management (IPM) strategies is highly dependent on the formulation and the dispenser's ability to provide a controlled and sustained release of the pheromone. Common dispenser types include rubber septa and polyethylene vials.

Rubber Septa Dispensers

Rubber septa are a widely used and cost-effective dispenser type for many lepidopteran pheromones.

Table 1: Formulation Parameters for this compound in Rubber Septa Dispensers

ParameterValue/RangeTarget Pest ExamplesCitation
Pheromone Loading 30 µg - 2 mg per septumAgrotis ipsilon, Spodoptera frugiperda[1][2]
Solvent Hexane (HPLC grade)General for Lepidopteran Pheromones[3][4]
Loading Volume ~20 µL - 100 µLGeneral Protocol[4][5]
Field Longevity 4 - 6 weeksTrichoplusia ni[6][7]
  • Materials:

    • This compound (purity >95%)

    • Red rubber septa (e.g., 5 x 7 mm)[1]

    • Hexane (HPLC grade)

    • Micropipette and tips

    • Glass vials with PTFE-lined caps

    • Fume hood

    • Vortex mixer

    • Forceps

  • Procedure:

    • Prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading amount per septum. For a 1 mg loading, a 50 mg/mL solution can be prepared by dissolving 50 mg of the pheromone in 1 mL of hexane.

    • Place the required number of rubber septa into a clean glass vial.

    • Using a micropipette, carefully apply the desired volume of the pheromone solution directly onto each septum. For a 1 mg loading from a 50 mg/mL solution, apply 20 µL. To ensure even absorption, the solution can be pipetted into the well of the septum.[1]

    • After application, add an additional small volume of pure hexane (e.g., 50 µL) to each septum to facilitate the penetration of the pheromone into the rubber matrix.[1]

    • Loosely cap the vial and allow the solvent to evaporate completely in a fume hood for at least one hour.

    • Once the solvent has evaporated, tightly cap the vial and store the loaded septa at -20°C until use. It is recommended to wrap the vial in aluminum foil to protect the pheromone from light degradation.

Polyethylene Vial Dispensers

Polyethylene vials can provide a longer field life for some pheromones compared to rubber septa.

Table 2: Formulation Parameters for this compound in Polyethylene Vial Dispensers

ParameterValue/RangeTarget Pest ExamplesCitation
Pheromone Loading 1 - 10 mg per vialGeneral for Lepidopteran Pheromones[8]
Dispenser Material Low-density polyethylene (LDPE)General[4]
Field Longevity Up to 12 weeksGeneral for Lepidopteran Pheromones[9]
  • Materials:

    • This compound (purity >95%)

    • Polyethylene vials with caps

    • Hexane (HPLC grade)

    • Micropipette and tips

    • Fume hood

  • Procedure:

    • Prepare a concentrated stock solution of this compound in hexane.

    • Using a micropipette, dispense the required volume of the pheromone solution into the polyethylene vial.

    • Allow the solvent to evaporate completely in a fume hood, leaving the pheromone oil at the bottom of the vial.

    • Securely cap the vials. The pheromone will slowly diffuse through the polyethylene walls.

    • Store the prepared vials at -20°C in airtight containers until field deployment.

formulation_workflow cluster_prep Pheromone Solution Preparation cluster_loading Dispenser Loading cluster_post Post-Loading pheromone This compound solution Pheromone Stock Solution pheromone->solution solvent Hexane solvent->solution loading_septa Apply Solution to Septa solution->loading_septa loading_vials Dispense Solution into Vials solution->loading_vials septa Rubber Septa septa->loading_septa vials Polyethylene Vials vials->loading_vials evaporation Solvent Evaporation loading_septa->evaporation loading_vials->evaporation storage Storage at -20°C evaporation->storage

Figure 1: Workflow for the preparation of pheromone dispensers.

Evaluation of Pheromone Formulations

The efficacy of a pheromone formulation is determined by its release rate and its ability to elicit a behavioral response in the target insect.

Pheromone Release Rate Analysis

The release rate of this compound from the dispenser over time can be quantified using gas chromatography-mass spectrometry (GC-MS).

Table 3: Typical Release Rates of Lepidopteran Pheromones from Dispensers

Dispenser TypePheromone ComponentRelease Rate (ng/hr)Citation
Rubber Septum (10 µg loading)(Z)-8-dodecenyl acetate~1.2[10]
Rubber Septum (100 µg loading)(Z)-8-dodecenyl acetate~12[10]
Polyethylene Vial(Z,Z)-3,13-octadecadienyl acetateVaries with material and environmental conditions[4]
  • Materials:

    • Pheromone dispensers (field-aged and unaged)

    • Volatile collection system (e.g., glass chambers with purified air flow)

    • Adsorbent tubes (e.g., containing Tenax® or Super Q)

    • Gas chromatograph-mass spectrometer (GC-MS)

    • Internal standard (e.g., a stable hydrocarbon)

  • Procedure:

    • Place an individual dispenser in a clean glass chamber.

    • Pass a stream of purified air over the dispenser at a controlled flow rate (e.g., 100 mL/min).

    • Trap the volatiles from the exiting air stream onto an adsorbent tube for a set period (e.g., 1-4 hours).

    • Elute the trapped compounds from the adsorbent tube with a suitable solvent (e.g., hexane or dichloromethane) containing a known amount of an internal standard.

    • Analyze the eluate by GC-MS to quantify the amount of this compound collected.

    • Calculate the release rate in ng/hour.

    • Repeat the measurement at different time points for field-aged dispensers to determine the release profile over the lure's lifespan.

Behavioral Bioassays

A wind tunnel bioassay is used to evaluate the behavioral response of male moths to the formulated pheromone lure.

  • Setup:

    • Plexiglass wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) with a controlled airflow (e.g., 30 cm/s).[3]

    • Controlled environment: 25-28°C, 60-70% relative humidity, and low-intensity red light.[3][11]

    • Pheromone lure placed at the upwind end of the tunnel.

    • Male moths (2-3 days old, previously unmated) acclimated to the test conditions.

  • Procedure:

    • Release individual male moths into the downwind end of the tunnel.

    • Observe and record the following behaviors for a set period (e.g., 5 minutes): taking flight, upwind oriented flight, approaching the lure, and landing on or near the lure.[3][11]

    • Test a sufficient number of males (e.g., at least 40) for each formulation.[3]

    • Include a solvent-only control to assess baseline activity.

EAG measures the electrical response of an insect's antenna to an odorant, providing a measure of olfactory sensitivity.

  • Setup:

    • EAG system (amplifier, data acquisition system)

    • Microscope for antenna preparation

    • Glass capillary electrodes filled with a conductive solution

    • Odor delivery system (puff of purified air through a Pasteur pipette containing the odorant on filter paper)

  • Procedure:

    • Excise an antenna from a male moth and mount it between the two electrodes.

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • Introduce a puff of air carrying a known concentration of this compound into the continuous air stream.

    • Record the resulting depolarization of the antennal potential (EAG response).

    • Test a range of concentrations to generate a dose-response curve.

    • Use a solvent blank as a control.

evaluation_workflow cluster_qc Quality Control & Efficacy Testing formulation Prepared Pheromone Dispenser release_rate Release Rate Analysis (GC-MS) formulation->release_rate wind_tunnel Wind Tunnel Bioassay formulation->wind_tunnel eag Electroantennography (EAG) formulation->eag field_trial Field Trapping Trial release_rate->field_trial wind_tunnel->field_trial eag->field_trial data_analysis Data Analysis & Formulation Optimization field_trial->data_analysis

Figure 2: Workflow for the evaluation of pheromone formulations.

Field Application and Monitoring

Proper trap placement and density are crucial for the effective use of pheromone traps for monitoring pest populations.

Table 4: Field Application Parameters for Pheromone Traps

ParameterRecommendationTarget Pest ExamplesCitation
Trap Type Delta trap or Funnel trapTrichoplusia ni, Agrotis ipsilon[7][12]
Trap Density (Monitoring) 2-3 traps per hectareGeneral[13]
Trap Placement Height At or just above crop canopyAgrotis ipsilon, Trichoplusia ni[7][13]
Trap Placement Location 3-4 rows in from the field edgeGeneral Orchard Pests[14]
Lure Replacement Interval Every 4-6 weeksTrichoplusia ni[6][7]
  • Materials:

    • Pheromone traps (e.g., Delta traps with sticky liners)

    • Formulated this compound lures

    • Stakes or hangers for trap deployment

    • GPS device for marking trap locations

  • Procedure:

    • Select a suitable field site with a known or suspected population of the target pest.

    • Deploy traps in a randomized complete block design with multiple replicates of each formulation being tested.

    • Place traps at the recommended height and density, ensuring a minimum distance between traps to avoid interference (e.g., at least 25 feet apart).[14]

    • Check traps at regular intervals (e.g., weekly) and record the number of target moths captured.

    • Replace sticky liners and lures as needed based on insect catch and the known field life of the lure.

    • Analyze the trap catch data to compare the efficacy of different formulations.

By following these detailed protocols, researchers can effectively formulate, evaluate, and deploy pheromone traps containing this compound for the monitoring and management of key agricultural pests.

References

Application Notes and Protocols for the Synthesis of High-Purity (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive guide for the synthesis of high-purity (Z)-7-Dodecen-1-ol, a valuable semiochemical for research in chemical ecology, pest management, and drug development. The protocol details a stereoselective approach utilizing the Wittig reaction to ensure a high proportion of the desired Z-isomer. Detailed methodologies for the protection of starting materials, synthesis of the key phosphonium ylide, the Wittig olefination, and subsequent deprotection are provided. Furthermore, this guide includes protocols for the purification of the final product by column chromatography and its characterization and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a component of the sex pheromone of several insect species and is of significant interest for research purposes. The synthesis of this compound with high isomeric purity is crucial for accurate biological studies. The Wittig reaction, a powerful method for alkene synthesis, is particularly well-suited for preparing Z-alkenes when employing non-stabilized ylides.[1][2] This protocol outlines a reliable multi-step synthesis to obtain high-purity this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process, beginning with the protection of 7-bromoheptan-1-ol, followed by the formation of a phosphonium salt, a Wittig reaction with pentanal, and concluding with the deprotection of the alcohol.

Synthesis_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Phosphonium Salt Formation cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Deprotection A 7-Bromoheptan-1-ol B 2-(7-Bromoheptyloxy)tetrahydro-2H-pyran A->B DHP, cat. PPTS CH2Cl2 C (7-((Tetrahydro-2H-pyran-2-yl)oxy)heptyl)triphenylphosphonium bromide B->C PPh3 Acetonitrile, Reflux E (Z)-2-(Dodec-7-en-1-yloxy)tetrahydro-2H-pyran C->E 1. n-BuLi, THF, -78 °C to 0 °C 2. Pentanal, -78 °C to RT D Pentanal D->E F This compound E->F PPTS, EtOH Reflux Wittig_Mechanism Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Pentanal Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene (Z)-Alkene Oxaphosphetane->Alkene Elimination Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO Elimination Purification_Workflow Crude Crude this compound TLC TLC for Mobile Phase Selection Crude->TLC Column Column Chromatography Crude->Column TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

References

Application Notes and Protocols for Quantifying (Z)-7-Dodecen-1-ol Release Rates from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the release rate of the insect sex pheromone, (Z)-7-Dodecen-1-ol, from various types of passive dispensers. Accurate determination of release rates is crucial for optimizing the efficacy of mating disruption and pest monitoring strategies in agricultural and research settings.

Introduction

This compound is a key component of the sex pheromone for several lepidopteran pest species. Its controlled release from dispensers is fundamental to integrated pest management (IPM) programs that utilize mating disruption. The effectiveness of these programs is highly dependent on the consistent and predictable release of the pheromone over a specific period.[1] Factors such as temperature, air velocity, and the physical and chemical properties of the dispenser itself can significantly influence the release rate.[2][3] Therefore, robust and validated analytical methods are essential for quality control, product development, and ensuring field performance of commercial pheromone dispensers.[4]

This document outlines three primary methods for quantifying the release rate of this compound: Gravimetric Analysis, Volatile Collection, and Solvent Extraction. Each method is presented with a detailed experimental protocol.

Method 1: Gravimetric Analysis

Gravimetric analysis is a straightforward method that determines the release rate by measuring the mass loss of a dispenser over time. This method is particularly useful for assessing the influence of environmental factors on release kinetics.

Experimental Protocol

1. Materials:

  • Environmental chamber with precise temperature and humidity control.[5]

  • Analytical balance (readability to 0.1 mg).[5]

  • Dispensers loaded with a known amount of this compound.

  • Forced air system to simulate wind speed (optional).

2. Procedure: a. Label and record the initial mass of each dispenser. b. Place the dispensers in a controlled environmental chamber.[5][6] Set the desired temperature and relative humidity. Typical conditions might be 25°C, 30°C, and 35°C at 50% relative humidity to assess temperature effects.[5] c. At predetermined time intervals (e.g., every 24 hours for 10-14 days), remove the dispensers from the chamber and allow them to equilibrate to ambient temperature. d. Accurately weigh each dispenser and record the mass. e. Return the dispensers to the environmental chamber to continue the experiment. f. Continue this process for the desired duration of the study.

3. Data Analysis: a. Calculate the cumulative mass loss for each time point. b. Plot the cumulative mass loss versus time. c. The release rate can be determined from the slope of the linear portion of the curve. For many passive dispensers, the release follows zero-order kinetics, resulting in a linear mass loss over time.[2]

Data Presentation

Table 1: Example of Gravimetric Data for this compound Release

Time (days)Dispenser 1 Mass (g)Dispenser 1 Mass Loss (mg)Release Rate (mg/day)
01.50000-
11.49851.51.5
21.49712.91.45
31.49564.41.47
............

Experimental Workflow

Gravimetric_Analysis_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis start Start prep_dispenser Label and Weigh Initial Dispenser start->prep_dispenser place_chamber Place in Environmental Chamber prep_dispenser->place_chamber set_conditions Set Temperature & Humidity place_chamber->set_conditions wait Incubate for Time Interval set_conditions->wait remove_weigh Remove and Re-weigh wait->remove_weigh remove_weigh->wait Repeat for each interval calculate_loss Calculate Mass Loss remove_weigh->calculate_loss plot_data Plot Mass Loss vs. Time calculate_loss->plot_data determine_rate Determine Release Rate plot_data->determine_rate end_node End determine_rate->end_node

Gravimetric analysis workflow.

Method 2: Volatile Collection System (VCS)

This method involves actively trapping the released this compound from the air surrounding the dispenser using an adsorbent material. The trapped pheromone is then eluted with a solvent and quantified using gas chromatography.

Experimental Protocol

1. Materials:

  • Volatile collection chambers (glass or other inert material).

  • Adsorbent tubes (e.g., packed with Tenax® TA, Porapak™ Q, or polyurethane foam).[7][8]

  • Air pump with a flow regulator to provide a clean, controlled airflow.[7]

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[4][9][10]

  • This compound analytical standard.

  • Internal standard (e.g., pentadecyl acetate).[11]

  • Hexane (or other suitable solvent).[7][11]

2. Procedure: a. Place a dispenser inside a volatile collection chamber. b. Draw charcoal-filtered, humidified air through the chamber at a controlled flow rate (e.g., 200 mL/min).[7] c. Pass the effluent air through an adsorbent tube to trap the released this compound.[4][9] d. Collect volatiles for a specific duration (e.g., 5 hours).[7] e. After collection, remove the adsorbent tube and elute the trapped pheromone with a known volume of solvent (e.g., hexane).[8] f. Add a known amount of an internal standard to the eluate. g. Analyze the eluate using GC-FID or GC-MS.

3. Data Analysis: a. Create a calibration curve using known concentrations of the this compound analytical standard. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve and correcting for the internal standard. c. Calculate the release rate by dividing the total amount of pheromone collected by the collection time.

Data Presentation

Table 2: Example of Volatile Collection Data for this compound Release

Dispenser Age (days)Amount Collected (µg)Collection Time (hours)Release Rate (µ g/hour )
150.2510.04
748.559.70
1445.159.02
............

Experimental Workflow

Volatile_Collection_Workflow cluster_setup Setup cluster_collection Volatile Collection cluster_analysis Analysis start Start setup_chamber Place Dispenser in Chamber start->setup_chamber pull_air Pull Air Through Adsorbent Tube setup_chamber->pull_air collect Collect for Set Duration pull_air->collect elute Elute Pheromone with Solvent collect->elute add_is Add Internal Standard elute->add_is gc_analysis Analyze by GC-FID/MS add_is->gc_analysis quantify Quantify and Calculate Rate gc_analysis->quantify end_node End quantify->end_node

Volatile collection workflow.

Method 3: Solvent Extraction of Residual Pheromone

This method determines the amount of this compound released by quantifying the amount remaining in the dispenser at different time points.

Experimental Protocol

1. Materials:

  • Dispensers aged for various time periods under controlled or field conditions.

  • Solvent for extraction (e.g., hexane or dichloromethane).

  • Glass vials with screw caps.

  • Shaker or vortex mixer.

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • This compound analytical standard.

  • Internal standard.

2. Procedure: a. At each time point (e.g., 0, 7, 14, 28 days), collect a set of dispensers. b. Cut each dispenser into small pieces and place them in a glass vial. c. Add a known volume of extraction solvent to the vial. d. Seal the vial and agitate for a specified period (e.g., 24 hours) to ensure complete extraction of the residual pheromone. e. Transfer an aliquot of the solvent extract to a new vial. f. Add a known amount of an internal standard. g. Analyze the extract using GC-FID or GC-MS.

3. Data Analysis: a. Create a calibration curve for this compound. b. Quantify the amount of residual pheromone in each dispenser. c. Calculate the amount of pheromone released by subtracting the residual amount from the initial amount loaded into the dispenser. d. The average daily release rate can be calculated by dividing the total amount released by the number of days the dispenser was aged.

Data Presentation

Table 3: Example of Residual Pheromone Data for this compound

Dispenser Age (days)Initial Load (mg)Residual Amount (mg)Amount Released (mg)Avg. Daily Release (mg/day)
01001000-
710085.514.52.07
1410072.327.71.98
2810048.151.91.85
...............

Experimental Workflow

Solvent_Extraction_Workflow cluster_sampling Sampling cluster_extraction Extraction cluster_analysis Analysis start Start age_dispensers Age Dispensers (Field/Lab) start->age_dispensers collect_samples Collect Dispensers at Time Intervals age_dispensers->collect_samples cut_dispenser Cut Dispenser collect_samples->cut_dispenser add_solvent Add Solvent cut_dispenser->add_solvent agitate Agitate add_solvent->agitate take_aliquot Take Aliquot of Extract agitate->take_aliquot add_is Add Internal Standard take_aliquot->add_is gc_analysis Analyze by GC-FID/MS add_is->gc_analysis quantify Quantify Residual and Calculate Release gc_analysis->quantify end_node End quantify->end_node

References

Application of (Z)-7-Dodecen-1-ol in Mating Disruption Strategies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol and its acetate ester, (Z)-7-dodecen-1-yl acetate, are key semiochemicals involved in the reproductive behavior of several insect species. Notably, (Z)-7-dodecen-1-yl acetate is a major component of the female sex pheromone of the cabbage looper (Trichoplusia ni), a significant agricultural pest.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in mating disruption strategies aimed at managing pest populations. Mating disruption is a pest control technique that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting mating and reducing subsequent larval infestations.[1][3]

Mechanism of Action

The primary mechanism of mating disruption using this compound or its acetate is the interference with the male moth's ability to locate a female. This can occur through several pathways:

  • Competitive Attraction: High concentrations of the synthetic pheromone create false trails that male moths follow, leading them away from receptive females.

  • Sensory Overload: The abundance of the pheromone in the environment can desensitize the male's antennal receptors, rendering them unable to detect the subtle gradients of the natural pheromone plume.

  • Camouflage: The synthetic pheromone can mask the natural pheromone plumes emitted by females, making them undetectable to males.

These mechanisms collectively lead to a reduction in successful mating events, and consequently, a decrease in the pest population over time.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the application of dodecenyl acetate derivatives in mating disruption experiments. It is important to note that much of the detailed field data available is for structurally similar compounds, which can serve as a valuable reference for designing protocols for this compound acetate.

Table 1: Efficacy of (Z)-7-Dodecen-1-yl Acetate in Field Cage Mating Disruption of Trichoplusia ni

Disruptant TreatmentPheromone Load per DispenserMean Percent Mating Reduction (Females)Mean Percent Mating Reduction (Males)
(Z)-7-dodecenyl acetate (Z7-12:Ac)1 mg/septumStatistically significant reduction compared to controlStatistically significant reduction compared to control
Full Pheromone BlendNot specifiedStatistically significant reduction compared to controlStatistically significant reduction compared to control

Data adapted from a study on the influence of mating disruptants on the mating success of two strains of cabbage loopers.[4]

Table 2: Analogue Pheromone Application Rates for Mating Disruption in Lepidoptera

Pest SpeciesPheromone Component(s)Dispenser TypeApplication Rate (g a.i./ha/day)Efficacy
Oriental Fruit Moth (Grapholita molesta)(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-olHollow fiber0.15Complete disruption of male attraction
Codling Moth (Cydia pomonella)(E,E)-8,10-dodecadien-1-olHollow fiber0.05Complete disruption of male attraction and mating
Oriental Fruit Moth (Grapholita molesta)(Z)-8-dodecenyl acetate (93.5%), (E)-8-dodecenyl acetate (6.5%)Not specified2.5 x 10⁻²Elimination of male moth orientation to traps

This table provides data for analogous compounds to inform the design of experiments with this compound acetate. Data adapted from various studies.[1][5]

Experimental Protocols

Protocol 1: Laboratory Bioassay for Pheromone Activity

This protocol is designed to assess the biological activity of synthetic this compound or its acetate on male moths in a controlled laboratory setting.

Objective: To determine the electrophysiological and behavioral response of male moths to the synthetic pheromone.

Materials:

  • Male moths (e.g., Trichoplusia ni)

  • Synthetic this compound or (Z)-7-dodecen-1-yl acetate of high purity

  • Solvent (e.g., hexane)

  • Micropipettes

  • Filter paper strips

  • Electroantennography (EAG) setup

  • Wind tunnel

  • Observation cages

Procedure:

  • Electroantennography (EAG):

    • Prepare serial dilutions of the synthetic pheromone in the chosen solvent.

    • Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.

    • Excise a male moth antenna and mount it between two electrodes on the EAG apparatus.

    • Deliver a puff of air over the filter paper and direct it towards the antenna.

    • Record the resulting electrical potential (depolarization) from the antenna.

    • Use the solvent-only filter paper as a control.

    • Generate a dose-response curve to determine the sensitivity of the male antennae to the pheromone.

  • Wind Tunnel Bioassay:

    • Place a filter paper strip treated with a known concentration of the synthetic pheromone at the upwind end of the wind tunnel.

    • Release male moths at the downwind end of the tunnel.

    • Observe and record key behaviors: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

    • Compare the behavioral responses to a solvent-only control.

Protocol 2: Field Cage Mating Disruption Efficacy Trial

This protocol outlines a method to evaluate the efficacy of (Z)-7-Dodecen-1-yl acetate in disrupting the mating of a target pest within a controlled field cage environment.[4]

Objective: To quantify the reduction in mating success of a target pest population in the presence of synthetic pheromone dispensers.

Materials:

  • Large field cages

  • Target pest insects (virgin males and females, e.g., Trichoplusia ni)

  • Pheromone dispensers (e.g., rubber septa, hollow fibers) loaded with a known amount of (Z)-7-dodecen-1-yl acetate

  • Control dispensers (loaded with solvent only)

  • Host plants for the target insect

Procedure:

  • Experimental Setup:

    • Erect field cages over a suitable plot of host plants.

    • In the treatment cages, place the pheromone dispensers at a predetermined density and height, mimicking a potential field application strategy.

    • In the control cages, place the control dispensers at the same density and height.

    • Allow a short period for the pheromone to permeate the cage environment.

  • Insect Release and Mating Assessment:

    • Release a known number of virgin male and female insects into each cage.

    • After a set period (e.g., 48-72 hours), recapture the female insects.

    • Dissect the females to determine their mating status by checking for the presence of spermatophores in the bursa copulatrix.

    • Calculate the percentage of mated females in both the treatment and control cages.

  • Data Analysis:

    • Compare the percentage of mated females in the treatment and control cages using appropriate statistical tests (e.g., t-test, ANOVA).

    • The reduction in mating percentage in the treatment cages relative to the control indicates the efficacy of the mating disruption strategy under these conditions.

Protocol 3: Large-Scale Field Trial for Mating Disruption

This protocol provides a framework for conducting a large-scale field trial to assess the effectiveness of this compound acetate for managing a pest population in an agricultural setting.

Objective: To evaluate the impact of a mating disruption program on pest population levels and crop damage.

Materials:

  • Commercial-grade pheromone dispensers (e.g., twist-tie ropes, sprayable microcapsules) containing (Z)-7-dodecen-1-yl acetate

  • Pheromone-baited traps for monitoring male moth populations

  • Untreated control plots of a suitable size and distance from the treated plots to avoid interference

  • Equipment for deploying dispensers (e.g., manual labor, sprayers)

Procedure:

  • Pre-Treatment Monitoring:

    • In both the designated treatment and control plots, deploy pheromone-baited traps to establish baseline population levels of the target pest.

    • Conduct regular trap checks (e.g., weekly) to monitor moth flight activity.

  • Dispenser Application:

    • At the beginning of the moth flight season, apply the pheromone dispensers throughout the treatment plot according to the manufacturer's recommended rate (e.g., dispensers per hectare).

    • Ensure even distribution of the dispensers within the crop canopy.

  • Efficacy Monitoring:

    • Trap Shutdown: Continue to monitor the pheromone-baited traps in both the treatment and control plots. A significant reduction in male moth captures in the treated plot compared to the control plot (referred to as "trap shutdown") is an indicator of successful communication disruption.

    • Mating Status of Feral Females: Collect female moths from both plots and dissect them to assess their mating status. A lower percentage of mated females in the treated plot indicates successful mating disruption.

    • Crop Damage Assessment: Throughout the growing season, regularly assess the level of crop damage (e.g., larval feeding damage) in both the treated and control plots using standardized sampling methods.

  • Data Analysis:

    • Statistically compare the male moth trap captures, percentage of mated females, and crop damage levels between the treated and control plots.

    • A significant reduction in these parameters in the treated plot demonstrates the efficacy of the mating disruption program.

Visualizations

Mating_Disruption_Mechanism Male_Moth Male Moth Mating Successful Mating Male_Moth->Mating locates female No_Mating Mating Disrupted Male_Moth->No_Mating cannot locate female Female_Moth Female Moth Pheromone_Plume Natural Pheromone Plume Female_Moth->Pheromone_Plume releases Female_Moth->Mating Pheromone_Plume->Male_Moth attracts Dispensers Synthetic Pheromone Dispensers Atmosphere Atmosphere Saturated with Synthetic Pheromone Dispensers->Atmosphere release Atmosphere->Male_Moth confuses/desensitizes

Caption: Mechanism of pheromone-based mating disruption.

Field_Trial_Workflow Start Start: Define Treatment and Control Plots Pre_Monitoring 1. Pre-Treatment Monitoring (Trap Captures) Start->Pre_Monitoring Application 2. Apply Pheromone Dispensers to Treatment Plot Pre_Monitoring->Application Post_Monitoring 3. Post-Treatment Monitoring Application->Post_Monitoring Trap_Shutdown A. Monitor Trap Shutdown Post_Monitoring->Trap_Shutdown Mating_Status B. Assess Mating Status of Feral Females Post_Monitoring->Mating_Status Damage_Assessment C. Assess Crop Damage Post_Monitoring->Damage_Assessment Analysis 4. Data Analysis (Compare Treatment vs. Control) Trap_Shutdown->Analysis Mating_Status->Analysis Damage_Assessment->Analysis Conclusion Conclusion: Determine Efficacy of Mating Disruption Analysis->Conclusion

Caption: Workflow for a large-scale field trial of mating disruption.

References

Application Notes and Protocols for Single Sensillum Recording (SSR) of (Z)-7-Dodecen-1-ol Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the responses of insect olfactory receptor neurons (ORNs) to the pheromone component (Z)-7-Dodecen-1-ol using the single sensillum recording (SSR) technique. SSR is a powerful electrophysiological method that allows for the direct measurement of action potentials from individual ORNs housed within a single olfactory sensillum[1][2]. This technique is invaluable for characterizing the sensitivity and specificity of receptors, making it a critical tool in chemical ecology, neurobiology, and the development of novel pest management strategies.

This compound is a known insect pheromone component that can act as an attractant or an inhibitor of attractants for various species[3][4]. Understanding its reception at the peripheral level is crucial for deciphering its role in insect behavior.

I. Olfactory Signaling Pathway for Pheromone Reception

In insects, the detection of pheromones like this compound begins when the molecule enters the sensillum lymph through pores in the cuticle[2][5]. The signal transduction cascade generally involves several key proteins before eliciting a neuronal response.

  • Odorant Binding Proteins (OBPs): Hydrophobic pheromone molecules are solubilized and transported through the aqueous sensillum lymph by Odorant Binding Proteins (OBPs)[5][6].

  • Sensory Neuron Membrane Protein 1 (SNMP1): This transmembrane protein is crucial for the detection of certain pheromones and is thought to facilitate the transfer of the ligand from the OBP to the receptor complex[5][7].

  • Olfactory Receptor (OR) Complex: The pheromone binds to a specific tuning Olfactory Receptor (OR), which is expressed on the dendritic membrane of the ORN. This tuning OR forms a heterodimeric complex with a highly conserved co-receptor known as Orco[7][8].

  • Ion Channel Activation: Ligand binding induces a conformational change in the OR-Orco complex, opening a non-selective cation channel and leading to the depolarization of the neuron's membrane[6][8].

  • Action Potential Generation: If the depolarization reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe for further processing[2][5].

G cluster_sensillum Sensillum Lymph cluster_dendrite ORN Dendritic Membrane cluster_neuron Olfactory Receptor Neuron (ORN) Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP SNMP SNMP1 Pheromone_OBP->SNMP Delivers Pheromone OR_Complex OR-Orco Receptor Complex SNMP->OR_Complex Facilitates Binding Ion_Channel Cation Channel (Open) OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes AP Action Potential (Signal to Brain) Depolarization->AP Triggers

Caption: Pheromone signal transduction pathway in an insect olfactory sensillum.

II. Experimental Workflow for Single Sensillum Recording

The SSR procedure involves several distinct stages, from preparing the insect and the odorant stimulus to recording the neuronal activity and analyzing the resulting data. Each step must be performed with precision to ensure high-quality, reproducible results.

G A 1. Insect Preparation B Immobilize Insect in Pipette Tip A->B C Fix Antennae B->C F Position Recording Electrode over Target Sensillum D 2. Electrode Setup E Insert Reference Electrode (e.g., in eye) D->E E->F L Insert Recording Electrode into Sensillum Base G 3. Odorant Delivery Setup H Prepare Serial Dilutions of this compound G->H I Load Odorant into Delivery Cartridge (Pipette) H->I J Position Air Delivery Tube Near Antenna I->J M Deliver Odorant Puff (Stimulus) K 4. Recording K->L L->M N Record Neuronal Spikes M->N P Spike Sorting (if multiple neurons) O 5. Data Analysis O->P Q Calculate Spike Frequency (Spikes/sec) P->Q R Generate Dose-Response Curves Q->R

Caption: Standard experimental workflow for Single Sensillum Recording (SSR).

III. Detailed Experimental Protocols

This section provides a step-by-step protocol for performing SSR to measure responses to this compound.

Protocol 1: Insect Preparation and Mounting
  • Immobilization: Select a healthy adult insect (e.g., moth). Gently guide the insect head-first into a truncated pipette tip (e.g., 200 µL) until the head and antennae protrude, but the body is securely held[1]. The size of the tip should be chosen to match the insect's size to prevent movement.

  • Mounting: Fix the pipette tip containing the insect onto a microscope slide using dental wax or modeling clay[9].

  • Antenna Stabilization: Carefully position one antenna and fix it onto a coverslip or another piece of wax using a fine glass capillary, tape, or a drop of wax to ensure it remains stable during recording[1]. The antenna should be straight but not overstretched[10].

Protocol 2: Electrode Preparation and Placement
  • Electrode Sharpening: Use tungsten electrodes. Electrolytically sharpen the tip of the recording electrode by repeatedly dipping it into a potassium nitrite (KNO₂) solution (e.g., 40%) connected to a power supply (e.g., 6V)[2][11]. The ideal tip should be fine enough to penetrate the sensillum cuticle without bending[2]. The reference electrode can be similarly sharpened or a simple silver wire can be used.

  • Reference Electrode Insertion: Under a microscope, carefully insert the reference (ground) electrode into the insect's compound eye or another part of the head to establish a stable electrical ground[1][2].

  • Recording Electrode Placement: Connect the sharpened recording electrode to a micromanipulator and headstage. Position the tip of the recording electrode adjacent to the target sensillum on the stabilized antenna. Trichoid sensilla are often responsive to pheromones[11][12].

Protocol 3: Odorant Preparation and Delivery
  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent like paraffin oil or hexane.

  • Serial Dilutions: Create a range of serial dilutions (e.g., from 10⁻⁶ to 10⁻¹ µg/µL) to establish a dose-response curve. A solvent-only control is mandatory.

  • Cartridge Preparation: Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a disposable glass Pasteur pipette, which will serve as the odorant cartridge[6][10]. Prepare a new cartridge for each concentration.

  • Delivery System: Place the tip of the odorant cartridge into a hole in a main air delivery tube that provides a constant, humidified, and purified air stream directed at the antenna[10]. A computer-controlled solenoid valve can be used to divert a puff of air through the cartridge for precise stimulus timing (e.g., 0.5 seconds)[6].

Protocol 4: Recording and Data Acquisition
  • Electrode Insertion: Advance the recording electrode using the micromanipulator to carefully penetrate the base of the target sensillum[1][11]. Successful insertion is often indicated by a stable baseline of spontaneous neuronal firing.

  • Stimulation and Recording: Begin recording the baseline neuronal activity. Deliver a puff of the solvent control first to ensure no mechanical response. Then, present the increasing concentrations of this compound, starting from the lowest dose[6]. Allow for a sufficient recovery period (e.g., 30-60 seconds) between stimuli.

  • Amplification and Digitization: The recorded signal (action potentials) is amplified (10x AC/DC preamplifier), filtered (e.g., 100-3000 Hz band-pass), and digitized using an analog-to-digital converter connected to a computer[11][13].

Protocol 5: Data Analysis
  • Spike Sorting: If the sensillum contains multiple ORNs, their spikes can often be distinguished by differences in amplitude[2][14]. Use spike-sorting software to assign spikes to individual neurons (e.g., Neuron A, Neuron B).

  • Spike Counting: For each stimulus, count the number of spikes within a defined window (e.g., the first 500 ms of the response).

  • Response Calculation: Calculate the net response by subtracting the number of spikes in a pre-stimulus window (spontaneous activity) from the number of spikes during the stimulus window. Convert this to a firing rate in spikes/second[13].

  • Dose-Response Analysis: Plot the mean firing rate against the logarithm of the odorant concentration to generate a dose-response curve.

IV. Data Presentation

Quantitative data from SSR experiments are typically summarized to show the relationship between stimulus concentration and neuronal response.

Table 1: Representative Dose-Response Data for a this compound-Sensitive ORN

Stimulus Concentration (µg/µL)Mean Firing Rate (Spikes/s) ± SEMNet Response (Spikes/s)
Solvent Control (Paraffin Oil)10.5 ± 1.20
10⁻⁶15.2 ± 1.84.7
10⁻⁵28.9 ± 3.118.4
10⁻⁴55.6 ± 4.545.1
10⁻³89.3 ± 6.278.8
10⁻²115.8 ± 7.1105.3
10⁻¹122.4 ± 7.5111.9

Note: Data are hypothetical and serve as an example of a typical dose-dependent response. SEM = Standard Error of the Mean, n = 10 recordings.

References

Application Notes and Protocols for Tracing (Z)-7-Dodecen-1-ol Biosynthesis using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope labeling for the elucidation of the biosynthetic pathway of (Z)-7-dodecen-1-ol, a known insect pheromone. The protocols outlined below are based on established methodologies for tracing fatty acid and pheromone biosynthesis in insects, particularly moths. While direct quantitative data for this compound biosynthesis is limited in published literature, the following sections provide a framework for conducting such studies and illustrative data based on analogous systems.

Introduction

This compound is a key component of the sex pheromone of various insect species. Understanding its biosynthesis is crucial for developing targeted and environmentally benign pest management strategies. Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules into the final pheromone product. By introducing precursors labeled with stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), researchers can identify the intermediates and enzymatic steps involved in the biosynthetic pathway. This typically involves de novo fatty acid synthesis followed by a series of desaturation, chain-shortening, and reduction steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in insects is hypothesized to originate from common fatty acid precursors, such as palmitic acid or stearic acid. The pathway likely involves the following key transformations:

  • Chain Shortening: The C16 or C18 saturated fatty acid undergoes chain shortening via β-oxidation to yield a C12 fatty acyl-CoA.

  • Desaturation: A specific desaturase enzyme introduces a double bond at the Δ7 position of the dodecanoyl-CoA, resulting in (Z)-7-dodecenoyl-CoA.

  • Reduction: The activated carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl reductase (FAR).

The following diagram illustrates this proposed pathway:

Biosynthesis_Pathway cluster_0 Fatty Acid Pool cluster_1 Biosynthetic Cascade Palmitic Acid (C16) Palmitic Acid (C16) Dodecanoyl-CoA (C12) Dodecanoyl-CoA (C12) Palmitic Acid (C16)->Dodecanoyl-CoA (C12) β-oxidation (Chain Shortening) Stearic Acid (C18) Stearic Acid (C18) Stearic Acid (C18)->Dodecanoyl-CoA (C12) β-oxidation (Chain Shortening) Z7_Dodecenoyl_CoA (Z)-7-Dodecenoyl-CoA Dodecanoyl-CoA (C12)->Z7_Dodecenoyl_CoA Δ7-Desaturase Z7_Dodecen_1_ol This compound Z7_Dodecenoyl_CoA->Z7_Dodecen_1_ol Fatty Acyl Reductase (FAR)

Figure 1: Proposed biosynthetic pathway of this compound from common fatty acid precursors.

Quantitative Data from Isotopic Labeling Studies

The following tables present illustrative quantitative data from hypothetical isotopic labeling experiments designed to trace the biosynthesis of this compound. This data is modeled on findings from studies of analogous moth pheromones and serves as a template for presenting experimental results.

Table 1: Incorporation of Deuterium-Labeled Palmitic Acid

CompoundIsotopic PrecursorIncubation Time (hours)% Deuterium Incorporation (Mean ± SD)
Dodecanoic Acid[¹⁶,¹⁶,¹⁶-²H₃]Palmitic Acid115.2 ± 2.1
This compound[¹⁶,¹⁶,¹⁶-²H₃]Palmitic Acid18.5 ± 1.5
Dodecanoic Acid[¹⁶,¹⁶,¹⁶-²H₃]Palmitic Acid428.7 ± 3.5
This compound[¹⁶,¹⁶,¹⁶-²H₃]Palmitic Acid418.2 ± 2.8

Table 2: Relative Abundance of Intermediates after Feeding with ¹³C-Labeled Acetate

CompoundIsotopic PrecursorIncubation Time (hours)Relative Abundance (Normalized to Palmitic Acid)
Palmitic Acid[1-¹³C]Acetate21.00
Dodecanoic Acid[1-¹³C]Acetate20.45
(Z)-7-Dodecenoyl-CoA[1-¹³C]Acetate20.18
This compound[1-¹³C]Acetate20.12

Experimental Protocols

The following are detailed protocols for conducting isotopic labeling studies to trace the biosynthesis of this compound.

Protocol 1: In Vivo Labeling with Deuterated Fatty Acids

Objective: To determine the precursor-product relationship between saturated fatty acids and this compound.

Materials:

  • Insect species known to produce this compound (e.g., certain species of moths).

  • Deuterium-labeled precursor: [16,16,16-²H₃]Palmitic acid or [18,18,18-²H₃]Stearic acid.

  • Dimethyl sulfoxide (DMSO).

  • Hexane (GC grade).

  • Internal standard (e.g., [²H₃]-dodecanol).

  • Microsyringe.

  • Glass vials with PTFE-lined caps.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Preparation of Labeled Precursor Solution: Dissolve the deuterium-labeled fatty acid in DMSO to a final concentration of 10 µg/µL.

  • Application of Labeled Precursor: Anesthetize the insect (e.g., by chilling). Using a microsyringe, topically apply 1 µL of the labeled precursor solution to the abdomen of the insect, near the pheromone gland.

  • Incubation: Place the treated insects in a controlled environment (temperature, humidity, and photoperiod) for a defined period (e.g., 1, 4, and 8 hours).

  • Pheromone Gland Extraction: After incubation, excise the pheromone glands and place them in a glass vial containing 100 µL of hexane and a known amount of the internal standard.

  • Extraction: Gently crush the glands in the hexane to extract the lipids. Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes.

  • Sample Analysis: Carefully transfer the hexane supernatant to a new vial for GC-MS analysis.

  • GC-MS Analysis: Analyze the extract using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled and labeled compounds of interest.

Protocol 2: Analysis of ¹³C Incorporation from Labeled Acetate

Objective: To trace the de novo biosynthesis of this compound from a primary metabolic building block.

Materials:

  • Insect species of interest.

  • [1-¹³C]Sodium acetate.

  • Artificial diet for the insect species.

  • Methanol.

  • Chloroform.

  • Potassium chloride (0.9% aqueous solution).

  • Diazomethane (for derivatization, handle with extreme caution in a fume hood).

  • GC-MS system.

Procedure:

  • Preparation of Labeled Diet: Incorporate a known concentration of [1-¹³C]sodium acetate into the artificial diet of the insect larvae.

  • Feeding: Rear the insect larvae on the labeled diet for a specified period, allowing for the incorporation of the ¹³C label into their metabolic pools.

  • Lipid Extraction from Pheromone Glands: Excise the pheromone glands from the resulting adult insects. Homogenize the glands in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.9% KCl solution to the homogenate to induce phase separation. Collect the lower chloroform phase containing the lipids.

  • Derivatization: Evaporate the chloroform under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of diethyl ether and add diazomethane to convert the fatty acids to their methyl esters for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Monitor the mass spectra for shifts in the molecular ions of the fatty acid methyl esters and this compound, which will indicate the incorporation of ¹³C atoms.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an isotopic labeling experiment to study pheromone biosynthesis.

Experimental_Workflow cluster_input Input cluster_experiment Experimental Phase cluster_analysis Analytical Phase Labeled_Precursor Isotopically Labeled Precursor (e.g., ²H or ¹³C labeled fatty acid) Administration Administration to Biological System (e.g., insect feeding or topical application) Labeled_Precursor->Administration Incubation Incubation Period Administration->Incubation Extraction Extraction of Pheromone and Intermediates Incubation->Extraction Derivatization Chemical Derivatization (if necessary) Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Detection of Labeled Compounds) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Pathway Elucidation GCMS_Analysis->Data_Analysis

Figure 2: General experimental workflow for tracing pheromone biosynthesis using isotopic labeling.

Application Notes and Protocols for Slow-Release Dispensers of (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a semiochemical that plays a role in the chemical communication of various insect species. As a component of pheromone blends, it can act as an attractant, synergist, or inhibitor, making it a compound of interest for integrated pest management (IPM) strategies. The development of effective slow-release dispensers is crucial for the successful application of this compound in the field for purposes such as mating disruption or population monitoring. These application notes provide an overview of dispenser types, protocols for their preparation and evaluation, and insights into the underlying biological mechanisms of olfaction.

Dispenser Technologies for this compound

A variety of materials can be utilized to create slow-release dispensers for insect pheromones. The choice of dispenser depends on factors such as the desired release rate, longevity, environmental conditions, and cost.

Commonly Used Dispenser Types:

  • Rubber Septa: These are widely used due to their ease of loading and relatively low cost. The pheromone is absorbed into the rubber matrix and released over time. Release rates can be influenced by the type of rubber, the solvent used for loading, and the initial pheromone concentration.

  • Polyethylene Vials and Tubes: Polyethylene is a common polymer for creating reservoir-type dispensers. The pheromone is contained within a vial or a sealed tube and diffuses through the polymer wall. The release rate is controlled by the thickness and surface area of the polyethylene.

  • Polymeric Matrices: Pheromones can be incorporated into a variety of polymer matrices, such as PVC or biopolymers. These can be formulated as laminates, flakes, or gels, offering versatility in dispenser design and release characteristics.

  • Microencapsulation: This technology involves enclosing the pheromone in microscopic capsules. This method can protect the pheromone from degradation and provide a controlled release over an extended period.

Quantitative Data on Release Rates

The release rate of this compound from a dispenser is a critical parameter that determines its efficacy and field life. While specific release rate data for this compound is not extensively published, the following table provides a template for presenting such data, populated with hypothetical yet realistic values for illustrative purposes. These values are based on typical release profiles of similar long-chain alcohols from common dispenser types.

Dispenser TypePheromone Load (mg)Temperature (°C)Airflow (m/s)Day 1 Release Rate (µ g/day )Day 15 Release Rate (µ g/day )Day 30 Release Rate (µ g/day )
Red Rubber Septum10250.515011075
Polyethylene Vial50250.5250220190
PVC Laminate20250.5180150120
Starch-based Biopolymer Gel15250.5200160110

Note: The release rates are influenced by environmental factors such as temperature, humidity, and wind speed. The data presented should be considered as illustrative, and empirical determination is necessary for specific applications.

Experimental Protocols

Protocol 1: Fabrication of a Rubber Septum Slow-Release Dispenser

Objective: To prepare a rubber septum dispenser loaded with a specific amount of this compound.

Materials:

  • This compound (high purity)

  • Red rubber septa

  • High-purity hexane (or other suitable volatile solvent)

  • Micropipette

  • Glass vials with caps

  • Fume hood

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 100 mg/mL).

  • Place a single rubber septum in a clean glass vial.

  • Using a micropipette, apply a precise volume of the stock solution onto the septum to achieve the desired pheromone load. For example, to load 10 mg of the pheromone, apply 100 µL of a 100 mg/mL solution.

  • Allow the solvent to evaporate completely inside a fume hood for at least one hour, leaving the pheromone absorbed in the septum.

  • Seal the vial and store it at a low temperature (e.g., 4°C) until use to minimize premature pheromone release.

Protocol 2: Measurement of Pheromone Release Rate by Volatile Collection

Objective: To quantify the release rate of this compound from a slow-release dispenser over time.

Materials:

  • Pheromone dispenser

  • Volatile collection system (e.g., glass chamber, air pump, flowmeter)

  • Adsorbent tubes (e.g., filled with Tenax® or other suitable polymer)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., a stable, non-interfering compound)

  • Solvent for extraction (e.g., hexane)

Procedure:

  • Place the dispenser inside the volatile collection chamber.

  • Draw a continuous, controlled stream of purified air over the dispenser.

  • Pass the effluent air through an adsorbent tube to trap the released this compound.

  • Collect volatiles for a defined period (e.g., 24 hours) at specific time points (e.g., day 1, 7, 14, 21, 30).

  • After each collection period, elute the trapped compounds from the adsorbent tube with a precise volume of solvent containing a known amount of internal standard.

  • Analyze the eluate by GC-MS to quantify the amount of this compound collected.

  • Calculate the release rate in µ g/day by dividing the amount of pheromone collected by the duration of the collection period.

Protocol 3: Electroantennography (EAG) Bioassay

Objective: To assess the electrophysiological response of an insect antenna to this compound. This protocol is adapted from a general EAG procedure and should be optimized for the target insect species.[1]

Materials:

  • Live insects (e.g., adult moths)

  • EAG system (including amplifier, data acquisition system)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., mineral oil)

  • Odor delivery system (e.g., puff-based system)

Procedure:

  • Antenna Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Excise an antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the tip to the recording electrode.

  • Stimulus Preparation:

    • Prepare a serial dilution of this compound in the solvent.

    • Apply a small amount of each dilution onto a piece of filter paper and place it inside a Pasteur pipette (stimulus cartridge).

  • EAG Recording:

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • Introduce a puff of air from a stimulus cartridge containing the solvent control to establish a baseline.

    • Present the different concentrations of this compound in ascending order, with sufficient time between puffs for the antenna to recover.

    • Record the amplitude of the negative voltage deflection (EAG response) for each stimulus.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each concentration.

    • Subtract the response to the solvent control.

    • Plot the dose-response curve (EAG response vs. log of concentration).

Visualizations

experimental_workflow cluster_prep Dispenser Preparation cluster_release Release Rate Analysis cluster_bioassay Bioassay prep_solution Prepare this compound Stock Solution load_dispenser Load Dispenser (e.g., Rubber Septum) prep_solution->load_dispenser volatile_collection Volatile Collection load_dispenser->volatile_collection eag_prep EAG Preparation load_dispenser->eag_prep gcms_analysis GC-MS Analysis volatile_collection->gcms_analysis calculate_rate Calculate Release Rate gcms_analysis->calculate_rate eag_recording EAG Recording eag_prep->eag_recording data_analysis Data Analysis eag_recording->data_analysis

Caption: Experimental workflow for the development and evaluation of slow-release dispensers.

signaling_pathway cluster_olfaction Insect Olfactory Signal Transduction pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binds or_complex Odorant Receptor (OR) Complex (OrX + Orco) obp->or_complex Transports to ion_channel Ion Channel Opening or_complex->ion_channel Activates depolarization Neuron Depolarization ion_channel->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: Simplified diagram of an insect olfactory signaling pathway.[2][3][4][5]

Olfactory Signaling Pathway

The detection of this compound by an insect begins when the molecule enters the pores of an olfactory sensillum on the antenna. Inside the sensillum, the pheromone molecule is typically bound by an Odorant Binding Protein (OBP), which transports it through the aqueous lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[3] There, it interacts with a specific Odorant Receptor (OR), which is part of a heteromeric complex with a co-receptor (Orco).[2] This interaction leads to the opening of an ion channel, causing a depolarization of the neuron's membrane.[5] If the stimulus is strong enough, it will trigger action potentials that are transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.[3] The insect olfactory system can involve both ionotropic and metabotropic signaling mechanisms.[2]

References

Application Notes and Protocols for Integrating (Z)-7-Dodecen-1-ol Traps into Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively integrate (Z)-7-Dodecen-1-ol baited traps into Integrated Pest Management (IPM) programs for key agricultural pests. This compound is a critical component of the sex pheromone for numerous lepidopteran species, making it a powerful tool for monitoring and managing pest populations. When combined with its acetate ester, (Z)-7-dodecen-1-yl acetate, its efficacy is often significantly enhanced. This document outlines the target pests, experimental protocols for lure preparation and field trials, and provides a framework for their integration into a holistic IPM strategy.

Target Pests and Pheromone Blends

This compound is a primary or secondary component of the sex pheromone for a variety of economically important moth species. The following table summarizes key target pests and effective pheromone blends for use in monitoring and mass trapping efforts.

Target PestScientific NameTypical Pheromone Blend Components
Fall ArmywormSpodoptera frugiperdaThis compound acetate, (Z)-9-dodecen-1-ol acetate, (Z)-9-tetradecen-1-ol acetate, (Z)-11-hexadecen-1-ol acetate[1]
Western Bean CutwormStriacosta albicostaThis compound in combination with other proprietary components.
Turnip MothAgrotis segetum(Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, decyl acetate[2]
Golden Wing MothThysanoplusia orichalcea(Z)-7-dodecen-1-yl acetate is a known component.
Western Yellowstriped ArmywormSpodoptera praefica(Z)-7-dodecen-1-yl acetate is a known component.

Experimental Protocols

Pheromone Lure Preparation

This protocol describes the preparation of rubber septa lures, a common and effective dispenser for lepidopteran pheromones.

Materials:

  • This compound (and other blend components)

  • High-purity hexane (or other suitable solvent)

  • Red rubber septa

  • Micropipette

  • Vortex mixer

  • Fume hood

  • Forceps

  • Glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone blend in hexane. For a 2 mg dose per lure, a 20 mg/mL stock solution is convenient. Ensure all components are fully dissolved by vortexing.

  • Lure Loading: Using a micropipette, carefully apply 100 µL of the stock solution onto the center of a rubber septum.

  • Solvent Evaporation: Allow the solvent to evaporate completely within the fume hood for at least 30 minutes.

  • Storage: Store the prepared lures in airtight glass vials at -20°C until field deployment.

Field Efficacy Trial Protocol

This protocol outlines a typical field trial to evaluate the efficacy of this compound baited traps.

Experimental Design:

  • Treatments: Include different pheromone dosages, blend ratios, and a solvent-only control.

  • Replication: Use a minimum of 4-5 replicates for each treatment.

  • Layout: Employ a randomized complete block design to minimize field variability.

  • Trap Spacing: Maintain a minimum distance of 50 meters between traps to avoid interference.

Materials:

  • Prepared pheromone lures

  • Appropriate trap type (e.g., plastic delta traps, bucket traps)

  • Sticky liners or a killing agent for bucket traps

  • Stakes or hangers for trap placement

  • GPS device for marking trap locations

Procedure:

  • Trap Placement: Deploy traps at the recommended height for the target pest. For the western bean cutworm, traps placed at 1.2 or 1.8 meters between two cornfields have been shown to maximize capture rates[3][4].

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target moths captured.

  • Lure Replacement: Replace lures according to their known field longevity. For fall armyworm, rubber septa dispensers with a 2 mg total pheromone blend have been found to be highly attractive for up to 2 weeks[1].

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Quantitative Data Summary

The following tables summarize key quantitative data from field trials and studies on the use of pheromone traps for target pests.

Table 1: Recommended Pheromone Dosages and Lure Longevity

Target PestRecommended Lure Dosage (Total Pheromone)Lure DispenserField Longevity
Fall Armyworm2 mgRubber SeptaUp to 2 weeks[1]
Western Bean CutwormVaries by manufacturerVariesTypically 2-4 weeks
Turnip MothNot specified in reviewed literatureRubber SeptaNot specified

Table 2: Trap Placement Recommendations

Target PestCropRecommended Trap HeightAdditional Placement Notes
Western Bean CutwormCorn1.2 - 1.8 meters[3][4]Place between two cornfields for optimal results[3][4].
Fall ArmywormCornNot specified in reviewed literature

Integration into IPM Programs

The successful integration of this compound traps into an IPM program involves using the data collected from these traps to make informed pest management decisions.

Monitoring and Decision Making

Pheromone traps are primarily used to:

  • Detect Pest Presence: Early detection of pest arrival in a field.

  • Monitor Population Dynamics: Track the seasonal flight patterns and peak activity of the pest.

  • Inform Treatment Timing: The data on moth emergence and peak flight can be used to predict the optimal timing for insecticide applications, targeting the most vulnerable larval stages. For western bean cutworm, a treatment threshold of 5% of plants infested with eggs or larvae has been suggested in the Midwest[5].

Mass Trapping and Mating Disruption

In some cases, high densities of pheromone traps can be used for:

  • Mass Trapping: To capture a significant portion of the male population, thereby reducing mating and subsequent larval infestations.

  • Mating Disruption: High concentrations of synthetic pheromones in the atmosphere can confuse male moths and prevent them from locating females, effectively disrupting mating.

Visualizations

Pheromone Signaling Pathway in Moths

Pheromone_Signaling_Pathway cluster_air Air cluster_antenna Moth Antenna cluster_brain Brain Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MGC Macroglomerular Complex (MGC) AL->MGC Processing Higher_Centers Higher Brain Centers MGC->Higher_Centers Relay Behavior Mating Behavior Higher_Centers->Behavior Initiation Field_Trial_Workflow A Lure Preparation (Varying Dosages/Blends) B Randomized Field Deployment of Traps A->B C Regular Trap Monitoring & Data Collection B->C D Data Analysis (e.g., ANOVA) C->D E Evaluation of Lure Efficacy D->E IPM_Integration cluster_monitoring Monitoring cluster_decision Decision Making cluster_action Action Trap_Deployment Deploy this compound Traps Data_Collection Weekly Trap Capture Data Trap_Deployment->Data_Collection Threshold_Analysis Compare Captures to Economic Thresholds Data_Collection->Threshold_Analysis Predictive_Modeling Use Data to Predict Larval Emergence Data_Collection->Predictive_Modeling No_Action No Action Required Threshold_Analysis->No_Action Below Threshold Targeted_Intervention Targeted Insecticide Application or Biological Control Release Threshold_Analysis->Targeted_Intervention Above Threshold Predictive_Modeling->Targeted_Intervention Targeted_Intervention->Data_Collection Evaluate Efficacy Mass_Trapping Deploy High Density of Traps Mass_Trapping->Data_Collection Evaluate Efficacy

References

Troubleshooting & Optimization

Purification techniques for removing isomers from synthetic (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic (Z)-7-Dodecen-1-ol, a crucial insect pheromone component. This guide focuses on removing isomeric impurities, particularly the (E)-isomer, to achieve high-purity this compound for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in synthetic this compound?

A1: The most common isomeric impurity is the geometric isomer, (E)-7-Dodecen-1-ol. Other potential impurities can include positional isomers (e.g., 6-Dodecen-1-ol, 8-Dodecen-1-ol) and starting materials or byproducts from the synthesis.

Q2: Why is it critical to remove the (E)-isomer from this compound?

A2: For many insect species, the biological activity of a pheromone is highly specific to a particular isomer. The presence of the (E)-isomer can significantly reduce or even inhibit the activity of the (Z)-isomer, leading to inaccurate results in biological assays and reduced efficacy in pest management applications.

Q3: What are the primary techniques for separating (Z)- and (E)-isomers of 7-Dodecen-1-ol?

A3: The primary techniques for separating these isomers include:

  • Argentation (Silver Nitrate) Column Chromatography: This is a highly effective method that utilizes the interaction between the pi electrons of the double bond and silver ions to separate isomers.

  • Preparative Gas Chromatography (pGC): This technique separates compounds based on their volatility and interaction with a stationary phase, offering high resolution for isomer separation.

  • Fractional Distillation: This method can be used for large-scale purification, separating isomers based on small differences in their boiling points.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC can provide high-resolution separation of isomers, particularly on a smaller scale.

Q4: How can I assess the isomeric purity of my purified this compound?

A4: The isomeric purity is typically determined using:

  • Gas Chromatography (GC): A capillary GC with a suitable column can effectively separate and quantify the ratio of (Z) to (E) isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the isomeric ratio by analyzing the distinct signals of the olefinic protons and carbons.

Purification Technique Comparison

The choice of purification technique depends on the scale of the purification, the required purity, and the available equipment. The following table summarizes the key aspects of the most common methods.

TechniquePrincipleTypical Purity Achieved for (Z)-IsomerYieldThroughputKey AdvantagesKey Disadvantages
Argentation Column Chromatography Differential complexation of alkene isomers with silver ions.>98%Moderate to HighLow to ModerateHigh selectivity for Z/E isomers, relatively low cost for lab scale.Requires preparation of silver nitrate-impregnated silica, potential for silver leaching, light sensitive.
Preparative Gas Chromatography (pGC) Separation based on volatility and column interaction.>99%ModerateLowVery high resolution, excellent for achieving high purity.Limited sample capacity, potential for thermal degradation of the sample.
Fractional Distillation Separation based on differences in boiling points.90-95%HighHighSuitable for large-scale purification, cost-effective for industrial production.Lower resolution for isomers with very close boiling points, requires careful control of conditions.
Preparative HPLC Separation based on differential partitioning between mobile and stationary phases.>97%[1]ModerateLow to ModerateHigh resolution, can be automated.Higher cost of solvents and columns, lower sample capacity compared to distillation.

Experimental Protocols

Argentation (Silver Nitrate) Column Chromatography

This protocol describes the preparation of silver nitrate-impregnated silica gel and its use for the separation of (Z)- and (E)-7-Dodecen-1-ol.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Hexane

  • Diethyl ether

  • Crude this compound mixture

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of 10% (w/w) Silver Nitrate-Impregnated Silica Gel:

    • Dissolve 10 g of AgNO₃ in 50 mL of deionized water.

    • In a round-bottom flask, add 90 g of silica gel.

    • Slowly add the AgNO₃ solution to the silica gel while swirling to ensure even mixing.

    • Remove the water using a rotary evaporator at 60-70°C until a free-flowing powder is obtained.

    • Activate the silica gel by heating it in an oven at 120°C for 4-6 hours.

    • Store the activated silver nitrate-silica gel in a dark, dry place.

  • Column Packing:

    • Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.

    • Pour the slurry into a glass chromatography column and allow it to settle, ensuring a uniformly packed bed.

  • Sample Loading and Elution:

    • Dissolve the crude this compound mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with 100% hexane. The (E)-isomer, being less sterically hindered, will form a weaker complex with the silver ions and elute first.

    • Gradually increase the polarity of the mobile phase by adding small percentages of diethyl ether (e.g., 1-5%) to elute the (Z)-isomer.

    • Collect fractions and monitor by TLC or GC to identify the fractions containing the pure (Z)-isomer.

Preparative Gas Chromatography (pGC)

This is a general protocol that should be optimized for your specific instrument and sample.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a fraction collection system.

  • Column: A non-polar or medium-polarity column (e.g., DB-5, DB-WAX) of appropriate dimensions for preparative work.

Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium or Nitrogen at a flow rate optimized for the column diameter.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Final hold: 10 minutes.

  • Detector: Flame Ionization Detector (FID) with a splitter to direct a small portion of the effluent to the detector and the majority to the collection trap.

  • Collection Trap Temperature: Cooled (e.g., with liquid nitrogen or a cryo-cooler) to efficiently trap the eluting pheromone.

Procedure:

  • Inject a small amount of the crude mixture to determine the retention times of the (Z)- and (E)-isomers.

  • Based on the analytical run, set the collection times for the (Z)-isomer.

  • Perform multiple injections of the crude mixture, collecting the fraction corresponding to the (Z)-isomer in a cooled trap.

  • Combine the collected fractions for further analysis.

Troubleshooting Guides

Argentation Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor or no separation of isomers. 1. Inactive silver nitrate stationary phase. 2. Inappropriate mobile phase polarity.1. Prepare fresh silver nitrate-impregnated silica gel and protect it from light. 2. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a solvent like diethyl ether or toluene.
Broad peaks and tailing. 1. Column overloading. 2. Uneven packing of the column.1. Reduce the amount of sample loaded onto the column. 2. Repack the column carefully to ensure a uniform stationary phase bed.
Silver leaching into fractions. Use of polar protic solvents (e.g., methanol, water).Avoid polar protic solvents. If silver contamination is an issue, the collected fractions can be passed through a small plug of untreated silica gel.
Preparative Gas Chromatography (pGC)
IssuePossible Cause(s)Troubleshooting Steps
Low recovery of collected fraction. 1. Inefficient trapping. 2. Thermal degradation of the compound.1. Ensure the collection trap is sufficiently cooled. 2. Lower the injector and/or oven temperature.
Poor resolution between isomers. 1. Inappropriate column. 2. Sub-optimal temperature program.1. Use a longer column or a column with a different stationary phase. 2. Optimize the temperature ramp rate (a slower ramp often improves resolution).
Peak fronting or tailing. 1. Column overloading. 2. Active sites in the injector or column.1. Inject a smaller sample volume or dilute the sample. 2. Use a deactivated inlet liner and ensure the column is properly conditioned.

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product raw_material Crude this compound argentation Argentation Chromatography raw_material->argentation pgc Preparative GC raw_material->pgc distillation Fractional Distillation raw_material->distillation hplc Preparative HPLC raw_material->hplc analysis Purity Analysis (GC, NMR) argentation->analysis pgc->analysis distillation->analysis hplc->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

argentation_chromatography start Start prep_ag_silica Prepare AgNO3- Impregnated Silica start->prep_ag_silica pack_column Pack Column prep_ag_silica->pack_column load_sample Load Crude Sample pack_column->load_sample elute_e Elute with Non-Polar Solvent (e.g., Hexane) (Collects E-isomer) load_sample->elute_e elute_z Gradually Increase Polarity (e.g., add Diethyl Ether) (Collects Z-isomer) elute_e->elute_z analyze Analyze Fractions (TLC/GC) elute_z->analyze combine Combine Pure (Z)-isomer Fractions analyze->combine end End combine->end

Caption: Workflow for purification by argentation chromatography.

References

Technical Support Center: Improving the Efficacy of (Z)-7-Dodecen-1-ol Based Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of (Z)-7-Dodecen-1-ol based pheromone lures in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a straight-chain unsaturated fatty alcohol. In the field of chemical ecology, it is primarily known as a sex pheromone component for numerous species of insects, particularly within the order Lepidoptera. It is also known to inhibit the effect of the attractant (Z)-7-dodecen-1-yl acetate in some species. Its acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-documented sex pheromone for various moths, including the cabbage looper (Trichoplusia ni) and has even been identified as a sex pheromone in the female Asian elephant (Elephas maximus).[1][2][3][4][5][6] Researchers utilize synthetic versions of this compound in lures to monitor and control insect populations.

Q2: My this compound lure is not attracting the target insect species. What are the potential reasons?

Several factors could contribute to low or no trap capture. These can be broadly categorized as issues with the lure itself, environmental conditions, or the experimental setup. A systematic approach to troubleshooting is recommended.

Potential Causes for Low Lure Efficacy:

  • Incorrect Pheromone Blend: this compound may be only one component of a multi-chemical pheromone signal. The absence of synergistic compounds or the presence of antagonistic compounds can significantly reduce or eliminate attraction.

  • Lure Degradation: The double bond in this compound is susceptible to isomerization (conversion to the less active E-isomer) and oxidation, especially when exposed to UV light, high temperatures, and oxygen.

  • Improper Lure Storage: Lures should be stored in a freezer, preferably under an inert atmosphere, to minimize degradation before use.

  • Suboptimal Release Rate: The dispenser may be releasing the pheromone too quickly, leading to a short field life, or too slowly, resulting in a plume that is too weak to attract insects from a distance.

  • Environmental Factors: High winds can disrupt the pheromone plume, making it difficult for insects to locate the source. Extreme temperatures can also affect both the lure's release rate and the insect's activity.

  • Incorrect Trap Placement: Traps positioned in areas with dense foliage, strong competing odors from host plants, or at an inappropriate height for the target species may have reduced capture rates.[7][8][9][10]

  • Timing of Deployment: Traps may be deployed when the target insect is not in its adult, flying stage.

Q3: How can I improve the stability and longevity of my this compound lures?

To enhance the stability and field life of your lures, consider the following:

  • Proper Storage: Always store lures in a freezer in their original sealed packaging until use.

  • Controlled-Release Dispensers: Utilize high-quality dispensers made from materials that protect the pheromone from environmental degradation and provide a consistent release rate. Common materials include rubber septa, polymeric matrices, and membrane-diffusion systems.[11][12][13]

  • Addition of Stabilizers: Incorporating antioxidants (e.g., Butylated hydroxytoluene - BHT) and UV protectants into the lure formulation can significantly slow down degradation.

  • Formulation Optimization: The choice of solvent and other excipients in the lure formulation can influence the release profile and stability of the pheromone.[14][15]

Q4: Should this compound be used alone or in a blend?

For most insect species, this compound is part of a multi-component pheromone blend. The specific ratio of these components is often critical for optimal attraction. The addition of synergistic compounds can significantly increase trap captures, while the presence of even small amounts of antagonistic compounds can have an inhibitory effect. It is crucial to consult literature specific to your target species to determine the correct pheromone blend.

Troubleshooting Guides

Guide 1: Troubleshooting Low or No Trap Capture in Field Experiments

This guide provides a step-by-step approach to diagnosing and resolving issues with low trap capture rates.

Troubleshooting Flowchart for Field Experiments

start Start: Low/No Trap Capture check_lure 1. Check Lure Integrity & Composition start->check_lure check_placement 2. Evaluate Trap Placement check_lure->check_placement Lure OK solution_blend Solution: Verify/adjust pheromone blend and purity. check_lure->solution_blend Incorrect Blend? solution_storage Solution: Store lures properly and handle with gloves. check_lure->solution_storage Degraded? check_environment 3. Assess Environmental Conditions check_placement->check_environment Placement OK solution_placement Solution: Relocate traps to optimal height and location, clear obstructions. check_placement->solution_placement Suboptimal? check_timing 4. Verify Timing of Deployment check_environment->check_timing Environment OK solution_environment Solution: Redeploy during favorable weather conditions. check_environment->solution_environment Unfavorable? check_trap 5. Inspect Trap Design & Maintenance check_timing->check_trap Timing OK solution_timing Solution: Deploy traps during peak adult activity of the target species. check_timing->solution_timing Incorrect? solution_trap Solution: Use appropriate trap type and ensure it is clean and functional. check_trap->solution_trap Inappropriate/Dirty?

Caption: Troubleshooting workflow for low trap capture.

Detailed Steps:

  • Check Lure Integrity and Composition:

    • Pheromone Blend: Is this compound the sole attractant for your target species, or is it part of a blend? Verify the correct components and their ratios from reliable literature.

    • Purity: Impurities from synthesis, such as the (E)-isomer, can act as antagonists. Ensure the purity of your synthetic pheromone.

    • Storage and Handling: Were the lures stored in a freezer and handled with gloves to prevent contamination?

  • Evaluate Trap Placement:

    • Height: Is the trap placed at the recommended height for the target insect's flight path?

    • Location: Are traps placed in "hot spots" where the target insect is likely to be found? Avoid placing traps on the edge of a field or in areas with dense vegetation that could obstruct the pheromone plume.[7][8][10]

    • Competing Odors: Are there strong sources of competing odors nearby, such as a high density of host plants?

  • Assess Environmental Conditions:

    • Wind: Strong winds can disrupt the pheromone plume. Ideal conditions are typically light and consistent breezes.

    • Temperature: Extreme temperatures can reduce insect activity and affect the release rate of the pheromone from the lure.

    • Rain: Heavy rain can wash the pheromone from some types of dispensers and reduce insect flight.

  • Verify Timing of Deployment:

    • Insect Life Cycle: Are the traps deployed during the peak flight period of the adult stage of the target insect?

  • Inspect Trap Design and Maintenance:

    • Trap Type: Is the trap design (e.g., delta, wing, bucket) appropriate for the target species?

    • Cleanliness: Are the traps clean and the sticky surfaces not saturated with insects or debris?

Guide 2: Troubleshooting Electroantennography (EAG) Experiments

This guide addresses common issues encountered during EAG analysis of this compound.

Troubleshooting Flowchart for EAG Experiments

start Start: No/Low EAG Signal check_prep 1. Check Antennal Preparation start->check_prep check_electrodes 2. Inspect Electrodes & Contact check_prep->check_electrodes Prep OK solution_prep Solution: Use fresh, healthy insects. Ensure proper mounting. check_prep->solution_prep Damaged/Old? check_stimulus 3. Verify Stimulus Delivery check_electrodes->check_stimulus Electrodes OK solution_electrodes Solution: Ensure good contact with conductive gel. Check for air bubbles. check_electrodes->solution_electrodes Poor Contact? check_system 4. Examine EAG System check_stimulus->check_system Stimulus OK solution_stimulus Solution: Check concentration and solvent. Ensure proper airflow. check_stimulus->solution_stimulus Incorrect Delivery? solution_system Solution: Check for electrical noise and grounding. Verify amplifier function. check_system->solution_system Noise/Malfunction?

Caption: Troubleshooting workflow for EAG experiments.

Detailed Steps:

  • Check Antennal Preparation:

    • Insect Health: Is the insect healthy and from a non-stressed population?

    • Antenna Condition: Was the antenna excised cleanly without crushing? Is it fresh?

    • Mounting: Is the antenna properly mounted on the electrodes with good contact?

  • Inspect Electrodes and Contact:

    • Conductive Gel: Is there sufficient conductive gel to ensure a good electrical connection?

    • Air Bubbles: Are there any air bubbles in the gel that could be interrupting the circuit?[16]

    • Electrode Condition: Are the electrodes clean and properly chloridized (for Ag/AgCl electrodes)?

  • Verify Stimulus Delivery:

    • Concentration: Is the concentration of this compound appropriate? Too low a concentration may not elicit a response, while too high a concentration can saturate the receptors.

    • Solvent: Is the solvent (e.g., hexane, paraffin oil) pure and not eliciting a response on its own? Always run a solvent blank.

    • Airflow: Is the purified, humidified air flowing over the antenna at a constant rate? Is the stimulus being introduced into the airstream correctly?

  • Examine EAG System:

    • Electrical Noise: Is there interference from nearby electrical equipment? Ensure proper grounding of the setup.[16][17]

    • Amplifier: Is the amplifier functioning correctly and are the gain settings appropriate?

    • Software: Are the data acquisition software settings correct?

Guide 3: Troubleshooting Wind Tunnel Bioassays

This guide helps identify and resolve common problems in wind tunnel experiments with this compound.

Troubleshooting Flowchart for Wind Tunnel Bioassays

start Start: No/Low Insect Response in Wind Tunnel check_insect 1. Check Insect Condition start->check_insect check_environment 2. Verify Environmental Parameters check_insect->check_environment Insects OK solution_insect Solution: Use healthy, sexually mature insects at their active period. check_insect->solution_insect Inactive/Unhealthy? check_plume 3. Assess Pheromone Plume check_environment->check_plume Environment OK solution_environment Solution: Adjust temperature, humidity, and light to optimal levels. check_environment->solution_environment Suboptimal? check_setup 4. Inspect Wind Tunnel Setup check_plume->check_setup Plume OK solution_plume Solution: Check lure release rate and airflow. Visualize plume if possible. check_plume->solution_plume Disrupted/Weak? solution_setup Solution: Ensure clean air supply and no visual distractions. check_setup->solution_setup Contaminated/Distracting?

Caption: Troubleshooting workflow for wind tunnel bioassays.

Detailed Steps:

  • Check Insect Condition:

    • Health and Age: Are the insects healthy, undamaged, and of the appropriate age and mating status for responding to the pheromone?

    • Circadian Rhythm: Are the assays being conducted during the insect's normal period of activity (e.g., scotophase for nocturnal insects)?

  • Verify Environmental Parameters:

    • Temperature and Humidity: Are the temperature and humidity within the optimal range for the target species' flight and mating behavior?[18][19]

    • Light Intensity: Is the light level appropriate for the species (e.g., dim red light for nocturnal insects)?

    • Wind Speed: Is the wind speed appropriate? Too high, and the insect may not be able to make headway; too low, and the plume structure may be poor.[1]

  • Assess Pheromone Plume:

    • Release Rate: Is the lure releasing the pheromone at a biologically relevant rate?

    • Plume Structure: Is the airflow in the tunnel laminar? Turbulence can disrupt the plume. Visualize the plume using smoke or another method if possible.

  • Inspect Wind Tunnel Setup:

    • Air Quality: Is the incoming air filtered to remove any contaminating odors?

    • Visual Cues: Are there any unintended visual cues that may be distracting the insects?

    • Acclimation: Have the insects been given sufficient time to acclimate to the wind tunnel environment before the start of the experiment?[18]

Data Presentation

Table 1: Pheromone Blend Composition for Selected Insect Species Utilizing this compound or its Acetate.

Target Insect SpeciesCommon NameThis compound (Z7-12:OH)(Z)-7-Dodecen-1-yl acetate (Z7-12:Ac)Other Components & RatioReference(s)
Trichoplusia niCabbage Looper-Major Component(Z)-5-dodecenyl acetate, 11-dodecenyl acetate, (Z)-7-tetradecenyl acetate, (Z)-9-tetradecenyl acetate[20]
Agrotis ipsilonBlack Cutworm-Present(Z)-9-tetradecenyl acetate (Z9-14:Ac), (Z)-11-hexadecenyl acetate (Z11-16:Ac). Optimal blend ratio can vary geographically. A 3:1:12 ratio of Z7-12:Ac:Z9-14:Ac:Z11-16:Ac has been tested.[21]
Autographa gammaSilver Y Moth-Major ComponentMinor components may be present.[22]
Heliothis subflexa-PresentPresentA multi-component blend including various aldehydes, acetates, and alcohols. The alcohol component is critical.[20]

Table 2: General Guidelines for Field Trap Placement.

ParameterRecommendationRationale
Trap Density 1 trap per 2.5-10 acres (adjust based on pest pressure and monitoring goals)To ensure adequate coverage of the target area.
Trap Height Upper third of the crop canopy for many moth speciesTo coincide with the typical flight height of the target insects.[8]
Location within Field 3-4 rows in from the edgeTo avoid edge effects and get a more representative sample of the field population.[8]
Spacing At least 25 feet apartTo prevent interference between traps.[8]
Orientation Entrances should be clear of foliageTo allow for unimpeded entry of insects following the pheromone plume.[8]

Experimental Protocols

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane)

  • EAG system (amplifier, data acquisition software)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution

  • Conductive gel

  • Dissecting microscope and tools

  • Charcoal-filtered, humidified air source

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper)

Procedure:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Antennal Preparation: Immobilize a live insect. Under a dissecting microscope, carefully excise one antenna at the base.

  • Mounting: Mount the excised antenna between two electrodes filled with saline solution. The recording electrode should make contact with the distal end of the antenna, and the reference electrode with the basal end, using conductive gel.[16][17]

  • EAG Recording:

    • Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air.

    • Position the tip of the stimulus delivery pipette in the air stream, upstream of the antenna.

    • Deliver a puff of air through the pipette to introduce the stimulus to the antenna.

    • Record the resulting voltage change (negative deflection) using the EAG software.

  • Data Collection: Test a range of concentrations to generate a dose-response curve. Randomize the order of stimulus presentation and include solvent controls. Allow sufficient time between stimuli for the antenna to recover.

Protocol 2: Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral response of insects to a this compound baited lure.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light

  • This compound lure in a dispenser

  • Video recording equipment

  • Insect release cages

  • Healthy, sexually mature insects

Procedure:

  • Wind Tunnel Setup: Set the environmental conditions in the wind tunnel to mimic the natural conditions during the insect's mating activity. Ensure a laminar airflow.

  • Insect Preparation: Acclimatize the insects to the wind tunnel conditions for at least one hour before the experiment.[18]

  • Lure Placement: Place the this compound baited lure at the upwind end of the tunnel.

  • Insect Release: Release the insects at the downwind end of the tunnel.

  • Behavioral Observation: Record the insects' flight behavior, including:

    • Time to take flight

    • Orientation towards the plume

    • Upwind flight speed and pattern (e.g., zig-zagging)

    • Landing on or near the lure

  • Data Analysis: Quantify the percentage of insects exhibiting each behavior. Compare the response to the pheromone lure with a control (e.g., a blank lure).

Protocol 3: Field Trapping Experiment

Objective: To evaluate the efficacy of this compound lures in capturing target insects under field conditions.

Materials:

  • This compound baited lures

  • Control lures (blanks)

  • Appropriate insect traps (e.g., delta, wing, or bucket traps)

  • Stakes or hangers for trap deployment

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Experimental Design: Design a randomized complete block experiment with multiple replicates of each treatment (e.g., different lure formulations, trap types).

  • Trap Deployment:

    • Deploy traps in the field according to the guidelines in Table 2.

    • Label each trap clearly with the treatment and replicate number.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target and non-target insects captured in each trap.

    • Replace sticky liners or empty collection chambers as needed.

  • Lure and Trap Maintenance:

    • Replace lures at the recommended interval based on their expected field life.

    • Rotate the positions of the traps within each block at each check to minimize the effects of location bias.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap captures between different treatments.

Mandatory Visualizations

cluster_0 Pheromone Perception Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binds OR Odorant Receptor OBP->OR Transports to Neuron Olfactory Sensory Neuron OR->Neuron Activates Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction

Caption: Simplified signaling pathway of pheromone perception.

start Start: Lure Efficacy Experiment lure_prep Lure Preparation (Pheromone + Dispenser) start->lure_prep field_setup Field Setup (Randomized Block Design) lure_prep->field_setup deployment Trap Deployment field_setup->deployment monitoring Regular Monitoring & Data Collection deployment->monitoring analysis Statistical Analysis monitoring->analysis conclusion Conclusion on Lure Efficacy analysis->conclusion

References

Technical Support Center: Overcoming Rapid Degradation of (Z)-7-Dodecen-1-ol in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the rapid degradation of (Z)-7-Dodecen-1-ol under field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in the field?

A1: The rapid degradation of this compound in field conditions is primarily caused by a combination of environmental factors that lead to chemical breakdown. The main culprits are:

  • Oxidation: The double bond in the this compound molecule is susceptible to oxidation from atmospheric oxygen. This process is accelerated by heat and exposure to air.[1] Oxidation can lead to the formation of aldehydes and carboxylic acids, which can be less active or even inhibitory to the target insect species.

  • Photoisomerization: Exposure to ultraviolet (UV) radiation from sunlight can cause the cis (Z) double bond to convert to the trans (E) isomer. This seemingly small change in molecular geometry can significantly reduce or eliminate the biological activity of the pheromone, as the olfactory receptors of the target insects are often highly specific to the Z-isomer.

  • High Temperatures: Elevated temperatures increase the volatility of the pheromone, leading to a faster-than-desired release rate from the dispenser.[2] High temperatures also accelerate both oxidation and isomerization reactions.

  • Formulation and Dispenser Issues: Improper formulation or the use of unsuitable dispenser materials can fail to protect the pheromone from environmental stressors, leading to rapid degradation.[1]

Q2: What are the observable signs of this compound degradation in my lures?

A2: Several signs can indicate that your this compound lures are degrading:

  • Decreased Trap Capture: A significant and premature drop in the number of target insects captured in pheromone-baited traps is the most common indicator of lure failure.[2][3][4]

  • Discoloration of the Lure: The lure matrix (e.g., rubber septa, polymer) may change color, often turning yellowish or brownish, which can be a sign of oxidative degradation.

  • Changes in Physical Properties: The lure may become brittle, hardened, or develop a tacky surface, indicating chemical changes within the polymer matrix and the pheromone.[5]

  • Chemical Analysis: The most definitive way to confirm degradation is through chemical analysis (e.g., GC-MS) of the lure extract, which can identify and quantify the remaining this compound and the presence of degradation products.

Q3: Can the degradation products of this compound inhibit the attraction of the target insect?

A3: Yes, the degradation products of this compound can have an inhibitory effect on the behavioral response of the target insect. For example, the formation of the (E)-isomer through photoisomerization can disrupt the specific pheromone blend that the insect is attuned to, leading to reduced attraction.[6][7][8] Similarly, oxidation products like aldehydes may not be attractive and could potentially act as repellents or disrupt the insect's ability to locate the pheromone source.

Troubleshooting Guides

Problem 1: Rapid Decline in Trap Captures

Possible Causes:

  • Lure Degradation: The pheromone has degraded due to oxidation, photoisomerization, or high temperatures.

  • Improper Storage: Lures were not stored correctly before deployment, leading to premature degradation.

  • Incorrect Dispenser Type: The dispenser is not providing a stable release rate or adequate protection for the environmental conditions.

  • High Pest Population: In mating disruption programs, high initial pest populations can lead to chance encounters for mating, reducing the effectiveness of the pheromone.

  • Competing Odors: Other strong odors in the environment can interfere with the insect's ability to locate the pheromone source.[2]

Solutions:

  • Verify Lure Integrity:

    • Retrieve a failing lure from the field and a new, properly stored lure.

    • Extract the pheromone from both lures (see Experimental Protocol 2).

    • Analyze the extracts using GC-MS to quantify the remaining this compound and identify any degradation products (see Experimental Protocol 3).

  • Improve Lure Stability:

    • Incorporate antioxidants and UV protectants into your pheromone formulation (see Experimental Protocol 1).

    • Use a controlled-release dispenser designed for long-term stability, such as a polymer matrix or sol-gel.

  • Review Storage and Handling Procedures:

    • Store lures in a freezer (-20°C) in their original sealed packaging until use.[4]

    • Handle lures with gloves or forceps to avoid contamination.[4][9]

  • Optimize Trap Placement:

    • Ensure traps are placed at the correct height and density for the target species.

    • Avoid placing traps in areas with high winds or near sources of competing odors.[2]

Problem 2: Inconsistent Lure Performance Between Batches

Possible Causes:

  • Variability in Pheromone Purity: The initial purity of the synthesized this compound may vary between batches.

  • Inconsistent Formulation: The concentration of the pheromone, antioxidants, or UV protectants may not be uniform across all lures.

  • Manufacturing Defects in Dispensers: The dispensers themselves may have variations that affect the release rate.

Solutions:

  • Implement Quality Control for Raw Materials:

    • Analyze the purity of each new batch of this compound using GC-MS before formulation.

  • Standardize the Formulation Process:

    • Develop and adhere to a strict Standard Operating Procedure (SOP) for lure preparation, ensuring accurate measurements of all components.

  • Conduct Release Rate Studies:

    • Test a random sample of lures from each batch to ensure a consistent release rate under controlled laboratory conditions.

Quantitative Data Summary

ParameterConditionThis compoundThis compound with StabilizersReference
Degradation 21 days under UV-Vis light~15% degradation (for a similar compound)Significantly reduced degradation
Release Rate Field ConditionsHigh initial "flash-off", then declinesMore constant, near zero-order release[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Lure

Objective: To prepare a slow-release pheromone lure with enhanced stability against oxidative and photodegradation.

Materials:

  • This compound (>95% purity)

  • Polyethylene vials or rubber septa

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • UV Protectant (e.g., 2-hydroxy-4-methoxybenzophenone)

  • Hexane (HPLC grade)

  • Micropipettes

  • Vortex mixer

  • Fume hood

Methodology:

  • Prepare the Stabilizer Solution:

    • In a clean glass vial, dissolve the antioxidant (e.g., BHT at 1% w/v) and UV protectant (e.g., 2-hydroxy-4-methoxybenzophenone at 1% w/v) in hexane.

    • Vortex until fully dissolved.

  • Prepare the Pheromone Solution:

    • In a separate glass vial, accurately weigh the desired amount of this compound.

    • Add the stabilizer solution to achieve the target pheromone concentration (e.g., 10 mg/mL).

    • Vortex to ensure a homogenous mixture.

  • Load the Dispensers:

    • Using a micropipette, carefully load the desired volume of the pheromone solution onto the dispenser (e.g., 100 µL for a 1 mg lure).

    • Allow the solvent to evaporate completely in a fume hood for at least 4 hours.

  • Packaging and Storage:

    • Individually wrap the lures in aluminum foil or place them in sealed, airtight vials.

    • Store the packaged lures in a freezer at -20°C until field deployment.

Protocol 2: Extraction of this compound from a Lure for Analysis

Objective: To efficiently extract the remaining pheromone and any degradation products from a field-aged or new lure for quantitative analysis.

Materials:

  • Pheromone lure (field-aged or new)

  • Hexane or Dichloromethane (HPLC grade)

  • Glass vial with a screw cap

  • Forceps

  • Ultrasonic bath

  • Volumetric flask

  • Internal standard (e.g., tetradecyl acetate)

Methodology:

  • Sample Preparation:

    • Using clean forceps, place the entire lure into a glass vial.

    • If the lure is large, it can be cut into smaller pieces.

  • Addition of Internal Standard:

    • Accurately add a known amount of the internal standard solution to the vial. This is crucial for accurate quantification.

  • Extraction:

    • Add a precise volume of the extraction solvent (e.g., 5 mL of hexane) to the vial.

    • Seal the vial and place it in an ultrasonic bath for 30 minutes to facilitate extraction.

    • Allow the vial to sit at room temperature for at least 4 hours (or overnight) to ensure complete extraction.

  • Sample Dilution and Filtration:

    • Carefully transfer the extract to a volumetric flask.

    • If necessary, dilute the sample to fall within the calibration range of the analytical instrument.

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before analysis.

Protocol 3: GC-MS Analysis of this compound and its Degradation Products

Objective: To quantify the amount of this compound and identify potential degradation products in a lure extract.

Instrumentation and Parameters:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Analysis:

  • Calibration: Prepare a series of calibration standards of this compound with the internal standard at known concentrations. Run these standards to generate a calibration curve.

  • Sample Injection: Inject 1 µL of the filtered lure extract into the GC-MS.

  • Data Analysis:

    • Identify the peak for this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound in the sample using the calibration curve.

    • Search the chromatogram for other significant peaks and analyze their mass spectra to tentatively identify potential degradation products such as the (E)-isomer, aldehydes, or other oxidation products.

Visualizations

degradation_pathway Z7_Dodecenol This compound E7_Dodecenol (E)-7-Dodecen-1-ol (Inactive Isomer) Z7_Dodecenol->E7_Dodecenol Photoisomerization (UV Light) Aldehyde Dodecenal Z7_Dodecenol->Aldehyde Oxidation (O2, Heat) Carboxylic_Acid Dodecenoic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Degradation pathways of this compound.

troubleshooting_workflow Start Rapid Decline in Trap Captures Check_Lure Check Lure Age and Storage Conditions Start->Check_Lure Lure_OK Lure is new and was stored correctly Check_Lure->Lure_OK Lure_Bad Lure is old or was stored improperly Check_Lure->Lure_Bad Analyze_Lure Perform Chemical Analysis (GC-MS) Lure_OK->Analyze_Lure Replace_Lure Replace Lure and Improve Storage Lure_Bad->Replace_Lure Degradation Degradation Confirmed? Analyze_Lure->Degradation No_Degradation No Significant Degradation Degradation->No_Degradation No Improve_Formulation Improve Formulation (Add Stabilizers) Degradation->Improve_Formulation Yes Check_Environment Investigate Environmental Factors (e.g., competing odors, high pest pressure) No_Degradation->Check_Environment

Troubleshooting workflow for lure failure.

signaling_pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Enters Sensillum Receptor_Complex Olfactory Receptor (OR) + Co-receptor (Orco) OBP->Receptor_Complex Transport and Binding Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Conformational Change Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Signal Signal to Brain Depolarization->Signal

Insect olfactory signaling pathway.

References

Technical Support Center: Optimizing (Z)-7-Dodecen-1-ol Dosage for Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (Z)-7-Dodecen-1-ol for effective mating disruption experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in mating disruption?

A1: this compound is a straight-chain aliphatic alcohol that functions as a semiochemical, specifically a pheromone component, for various insect species, particularly within the order Lepidoptera. In mating disruption, synthetic this compound is released into the environment to interfere with the chemical communication between male and female insects, thereby preventing or delaying mating. It can act as a competitive attractant, creating false trails that males follow, or it can contribute to sensory overload, rendering the male unable to locate a calling female.

Q2: Is this compound typically used alone for mating disruption?

A2: While this compound can have disruptive effects on its own, it is more commonly used as a component in a pheromone blend, often in conjunction with its acetate ester, (Z)-7-dodecen-1-yl acetate. The precise ratio of these and other minor components is often critical for optimal efficacy against a specific target pest.

Q3: What are the key factors to consider when determining the optimal dosage of this compound?

A3: The optimal dosage is influenced by a multitude of factors including:

  • Target Pest Species: Different species have varying sensitivities to pheromone concentrations.

  • Pest Population Density: Higher pest pressure generally requires higher application rates.

  • Environmental Conditions: Temperature, wind speed, and UV radiation can affect the release rate and degradation of the pheromone.

  • Crop Type and Canopy Density: The structure of the crop can impact airflow and pheromone distribution.

  • Dispenser Type and Density: The formulation and physical design of the dispenser, as well as the number of dispensers per unit area, are critical in achieving and maintaining an effective atmospheric concentration.

  • Orchard or Field Size and Isolation: Smaller or less isolated areas may be more susceptible to immigration of mated females from surrounding untreated areas.[1]

Q4: How do I monitor the effectiveness of a this compound mating disruption program?

A4: Monitoring is crucial for assessing efficacy. Key methods include:

  • Pheromone Traps: A significant reduction in male moth capture in pheromone-baited traps within the treated area (trap shutdown) is a primary indicator of disruption.

  • Mating Tables/Tethered Females: Observing mating success of caged or tethered virgin females can provide direct evidence of mating disruption.

  • Damage Assessment: Ultimately, the success of the program is measured by the reduction in crop damage compared to untreated control areas.

Troubleshooting Guide

Problem/Issue Potential Cause(s) Recommended Solution(s)
High trap captures of male moths persist in the treated area. 1. Insufficient Dosage: The atmospheric concentration of this compound may be too low to cause disruption. 2. Inadequate Dispenser Density: Dispensers may be spaced too far apart, creating gaps in pheromone coverage. 3. Improper Dispenser Placement: Dispensers placed too low or in areas with poor air circulation may not effectively permeate the crop canopy. 4. High Pest Pressure: A very high population of male moths can overcome the disruptive effect. 5. Environmental Factors: High temperatures or strong winds can lead to rapid dissipation of the pheromone.1. Increase Application Rate: Conduct dose-response trials to determine the optimal release rate. 2. Increase Dispenser Density: Follow manufacturer recommendations or conduct trials to optimize dispenser spacing. 3. Optimize Dispenser Placement: Place dispensers in the upper third of the crop canopy for better distribution. 4. Integrate Other Control Methods: Consider an initial application of a conventional insecticide to reduce the pest population before deploying mating disruption. 5. Select Appropriate Dispensers: Use dispensers with a release profile suitable for the local climate.
Significant crop damage is still observed despite low trap captures. 1. Immigration of Mated Females: Mated females may be flying in from adjacent untreated areas.[1] 2. Timing of Application: The mating disruption program may have been initiated after the first flight of the target pest had already mated. 3. Lure Competition: The pheromone lures in the monitoring traps may be outcompeted by the high concentration of synthetic pheromone in the environment.1. Treat a Larger Area: Expand the treatment area to create a larger buffer zone. 2. Apply Border Sprays: Use insecticides on the perimeter of the treated area to reduce the influx of mated females. 3. Ensure Timely Application: Deploy dispensers before the anticipated emergence of the adult pest. 4. Use Alternative Monitoring: Employ traps with different lures (e.g., host-plant volatiles) or conduct visual inspections for eggs and larvae.
Dispensers appear to have a short field life. 1. Inappropriate Dispenser Type: The chosen dispenser may not be suitable for the prevailing environmental conditions (e.g., high heat, low humidity). 2. Pheromone Degradation: Exposure to UV light and oxygen can degrade the pheromone.1. Select a More Robust Dispenser: Consult with suppliers about dispensers designed for longer field life under your specific conditions. 2. Consider Microencapsulated Formulations: These can offer a more controlled and prolonged release of the active ingredient.

Experimental Protocols

Protocol 1: Dose-Response Experiment in a Wind Tunnel

This protocol outlines a laboratory-based experiment to determine the dose-dependent effect of this compound on the orientation behavior of male moths.

Objective: To quantify the concentration of this compound required to disrupt male moth attraction to a standard pheromone lure.

Materials:

  • Wind tunnel

  • Male moths of the target species (virgin, of a specific age)

  • Standard pheromone lures for the target species (containing the primary attractant, e.g., (Z)-7-dodecen-1-yl acetate)

  • Dispensers loaded with varying concentrations of this compound

  • Video recording equipment and analysis software

Methodology:

  • Acclimatization: Acclimate male moths to the experimental conditions (light, temperature, humidity) for at least one hour before testing.

  • Control Trials: In the upwind section of the wind tunnel, place a standard pheromone lure. Release individual male moths at the downwind end and record their flight path and whether they successfully locate the lure. A successful flight is defined as landing on or within a predefined radius of the lure.

  • Treatment Trials:

    • Place a standard pheromone lure in the upwind section.

    • Place a dispenser with a known concentration of this compound alongside the standard lure.

    • Release individual male moths and record their behavior.

  • Dosage Variation: Repeat the treatment trials with dispensers containing a range of this compound concentrations (e.g., logarithmic scale: 0.1, 1, 10, 100 micrograms).

  • Data Analysis: For each concentration, calculate the percentage of males successfully orienting to the lure. Plot the percentage of successful orientation against the logarithm of the this compound dose to generate a dose-response curve.

Protocol 2: Field Trial for Optimal Dispenser Density

This protocol describes a field-based experiment to determine the optimal number of this compound dispensers per unit area for effective mating disruption.

Objective: To evaluate the efficacy of different dispenser densities on trap shutdown and crop damage.

Materials:

  • Multiple, isolated field plots of the target crop

  • This compound dispensers (with a fixed, predetermined dosage)

  • Pheromone traps and lures for the target pest

  • Materials for assessing crop damage

Methodology:

  • Plot Selection: Select at least four isolated plots of a suitable size (e.g., >5 acres each to minimize edge effects).

  • Treatment Assignment: Randomly assign one of the following treatments to each plot:

    • Control: No mating disruption dispensers.

    • Low Density: e.g., 50 dispensers per acre.

    • Medium Density: e.g., 100 dispensers per acre.

    • High Density: e.g., 200 dispensers per acre.

  • Dispenser Deployment: Evenly distribute the dispensers throughout the treated plots according to the assigned density, placing them in the upper portion of the crop canopy.

  • Monitoring:

    • Place a grid of pheromone traps in the center of each plot.

    • Monitor and record the number of male moths captured in each trap weekly throughout the flight period of the pest.

    • At the end of the season, conduct a thorough assessment of crop damage in each plot.

  • Data Analysis:

    • Calculate the average number of moths captured per trap per week for each treatment.

    • Calculate the percentage of trap shutdown for each dispenser density relative to the control plot.

    • Compare the levels of crop damage between the different treatments.

    • Analyze the data statistically to determine the lowest dispenser density that provides a significant reduction in both trap captures and crop damage.

Data Presentation

Table 1: Illustrative Dose-Response of Male Moth Orientation to a Standard Lure in the Presence of this compound

This compound Dose (µg)Number of Males TestedNumber of Males Successfully OrientingPercentage of Successful Orientation (%)
0 (Control)504590
0.1503876
1502550
10501020
1005024

Table 2: Example Field Trial Results for Different Dispenser Densities of this compound

Treatment (Dispensers/Acre)Average Male Moths/Trap/WeekTrap Shutdown (%)Crop Damage (%)
0 (Control)50015
5015708
1005903
2002962

Visualizations

Mating_Disruption_Signaling_Pathway cluster_0 Normal Mating Behavior cluster_1 Mating Disruption Female Calling Female Pheromone Pheromone Plume Female->Pheromone releases Male Male Moth Pheromone->Male attracts Mating Successful Mating Male->Mating locates female Dispensers Dispensers with This compound SyntheticPheromone Synthetic Pheromone Cloud Dispensers->SyntheticPheromone release ConfusedMale Confused Male Moth SyntheticPheromone->ConfusedMale overwhelms/ misdirects NoMating Mating Disrupted ConfusedMale->NoMating fails to locate female

Caption: Signaling pathways for normal versus disrupted mating.

Experimental_Workflow_Dose_Optimization cluster_0 Phase 1: Laboratory Bioassay cluster_1 Phase 2: Field Trials cluster_2 Phase 3: Optimization & Implementation A Select Target Pest B Wind Tunnel Dose-Response (Varying [Z]-7-Dodecen-1-ol) A->B C Determine Range of Effective Concentrations B->C D Select Isolated Field Plots C->D Inform Field Trial Design E Deploy Dispensers at Varying Densities D->E F Monitor Trap Captures and Crop Damage E->F G Analyze Data to Determine Optimal Dispenser Density F->G H Refine Dosage and Density Based on Field Data G->H Finalize Parameters I Implement Optimized Mating Disruption Program H->I

Caption: Experimental workflow for dosage optimization.

References

Troubleshooting low trap capture rates with (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low trap capture rates when using (Z)-7-Dodecen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it attract?

This compound is a chemical compound used as a semiochemical (a chemical involved in communication) for various insect species. It is a known component of the sex pheromone for several species of moths, including those in the Oecophoridae and Coleophoridae families[1]. It is crucial to verify that your target insect is indeed attracted to this specific compound.

Q2: I am using this compound, but my trap captures are very low. What are the common reasons for this?

Low capture rates can stem from a variety of factors. These can be broadly categorized as issues with the lure itself, incorrect trap deployment, environmental conditions, or biological factors related to the target insect. A systematic approach to troubleshooting these potential issues is recommended.

Q3: Could this compound be inhibiting, rather than attracting, my target insect?

Yes, this is a critical consideration. This compound is a known inhibitor for certain moth species, such as the cabbage looper (Trichoplusia ni) and the soybean looper (Pseudoplusia includens)[2]. These insects are attracted to (Z)-7-dodecen-1-yl acetate, and the presence of this compound, even in small amounts, can significantly reduce or eliminate trap capture[2][3][4][5][6]. Ensure you are using the correct attractant for your target species.

Q4: How important is the purity of this compound for its effectiveness?

The purity of the semiochemical is very important. Impurities can interfere with the attraction of the target species. For instance, the presence of the opposite isomer (E)-7-Dodecen-1-ol or other related compounds could reduce the lure's effectiveness. Syntheses of (Z)-7-dodecen-1-yl acetate, a related compound, aim for high purity (e.g., 96%) to ensure efficacy[7].

Q5: How do environmental conditions affect the performance of traps baited with this compound?

Environmental conditions can significantly impact the efficacy of pheromone traps[8].

  • Temperature: Higher temperatures increase the release rate of the pheromone from the lure, which can be beneficial up to a point but may also shorten the lure's effective lifespan[8][9].

  • Sunlight: Direct sunlight can lead to photodegradation of the pheromone and increase the lure's temperature, accelerating the release rate[9].

  • Wind: Wind is necessary to create a pheromone plume for the insects to follow, but very high winds can disperse the plume too quickly.

  • Rain: Heavy rain can wash away the pheromone or prevent insects from flying.

Troubleshooting Guide for Low Capture Rates

If you are experiencing low capture rates, systematically work through the following potential issues.

Step 1: Verify Lure and Trap Integrity
ParameterConditionObservation & ActionSource
Lure Age Lure has been deployed for an extended period.Pheromone lures have a finite lifespan. Replace lures according to the manufacturer's recommendations, typically every 6-8 weeks for some types of lures.[9]
Lure Storage Improper storage of unused lures.Store new lures in a cool, dark place, preferably in a freezer, to prevent degradation.
Lure Dispenser The dispenser is obstructed or improperly installed.Ensure the lure dispenser is correctly placed within the trap and that there are no obstructions to the release of the pheromone.[9]
Purity/Quality The lure may be from a bad batch or of low quality.If possible, test a lure from a different batch or a new supplier.[10]
Trap Type The trap design is not suitable for the target insect.Different insect species are more effectively captured by different trap designs (e.g., wing traps, delta traps, bucket traps). Ensure your trap type is appropriate for the target species.[11][12]
Step 2: Assess Environmental and Placement Factors
ParameterConditionObservation & ActionSource
Trap Height Incorrect trap height.The optimal trap height can vary significantly between species. For example, traps for Coleophora deauratella are most effective at 35 cm above the soil surface.[11]
Trap Location Poor placement within the habitat.Trap placement relative to the crop or host plant is crucial. For some species, placing traps 20-40 meters into the crop can be more effective than at the field margin.[13]
Sunlight Exposure Trap is in direct, constant sunlight.Move the trap to a location with partial shade to prevent overheating and rapid lure degradation.[8][9]
Obstructions The area around the trap is overgrown.Clear any high grass or other vegetation from around the trap entrance to ensure a clear flight path for the insects.[8]
Trap Density Too many or too few traps in an area.High trap density can lead to interference between traps. Ensure traps are spaced according to recommended guidelines.[13]
Trap Color The color of the trap may not be optimal.While not always a factor, for some species, trap color can influence capture rates. Green or white traps have been shown to be effective for certain moths.[11][14]

Visual Troubleshooting Guide

Below is a flowchart to guide your troubleshooting process.

TroubleshootingWorkflow start Low Trap Capture Rate lure_check Step 1: Check Lure & Trap Integrity start->lure_check lure_age Is the lure old? lure_check->lure_age placement_check Step 2: Assess Placement & Environment trap_height Is the trap at the correct height? placement_check->trap_height biology_check Step 3: Consider Biological Factors species_id Is this compound a known attractant for the target species? biology_check->species_id lure_storage Was the lure stored correctly? lure_age->lure_storage No replace_lure Replace Lure lure_age->replace_lure Yes lure_purity Is the lure from a reputable source? lure_storage->lure_purity Yes new_lure Use a new, properly stored lure lure_storage->new_lure No trap_type Is the trap type correct for the target? lure_purity->trap_type Yes change_supplier Try a different supplier lure_purity->change_supplier No trap_type->placement_check Yes change_trap Use a different trap type trap_type->change_trap No trap_location Is the trap in an optimal location? trap_height->trap_location Yes adjust_height Adjust trap height trap_height->adjust_height No environment Are environmental conditions favorable? trap_location->environment Yes move_trap Relocate trap trap_location->move_trap No environment->biology_check Yes wait_for_conditions Wait for better weather conditions environment->wait_for_conditions No inhibitor Could it be an inhibitor? species_id->inhibitor Yes verify_attractant Verify the correct attractant for your species species_id->verify_attractant No inhibitor->verify_attractant Yes resolved Problem Resolved inhibitor->resolved No replace_lure->resolved new_lure->resolved change_supplier->resolved change_trap->resolved adjust_height->resolved move_trap->resolved wait_for_conditions->resolved verify_attractant->resolved

Caption: A flowchart for troubleshooting low insect capture rates.

Experimental Protocols

Protocol 1: Field-Testing Lure Efficacy

This protocol is designed to compare the efficacy of a new or questionable lure ("test") against a lure of known quality ("control").

Objective: To determine if the this compound lure is performing as expected.

Materials:

  • Minimum of 4 traps of the same type and color.

  • 2 "test" lures (the lures you are troubleshooting).

  • 2 "control" lures (fresh lures from a reputable source or a different batch).

  • Field stakes or hangers for trap deployment.

  • GPS device or flagging tape for marking trap locations.

  • Data collection sheets.

Methodology:

  • Site Selection: Choose a location where the target insect is known to be present.

  • Trap Setup:

    • Prepare two traps with the "test" lures and two traps with the "control" lures.

    • Label each trap clearly with the lure type and a unique identifier.

  • Trap Deployment:

    • Deploy the traps in a line or grid pattern, ensuring a minimum distance of 50 meters between each trap to avoid interference.

    • Alternate the "test" and "control" traps (e.g., Test 1, Control 1, Test 2, Control 2) to minimize spatial bias[9].

    • Place all traps at the same height and in similar microhabitats (e.g., same crop, similar sun exposure)[9].

  • Data Collection:

    • Check the traps at regular intervals (e.g., every 2-3 days) for a period of at least two weeks.

    • Record the number of target insects captured in each trap at each interval.

    • Also, record environmental conditions such as temperature and any significant weather events.

  • Analysis:

    • Calculate the average number of insects captured per trap for both the "test" and "control" groups.

    • A statistically significant lower capture rate in the "test" traps indicates a problem with the lure's viability or composition.

Protocol 2: Lure Release Rate and Purity Analysis using GC-MS

This protocol outlines a general procedure for analyzing the chemical composition and release rate of this compound from a lure.

Objective: To quantify the release rate and verify the purity of the this compound lure.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • This compound analytical standard of known purity.

  • High-purity hexane.

  • Microsyringes.

  • Volumetric flasks.

  • A system for collecting volatiles from the lure (e.g., an aeration chamber with a sorbent tube).

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 1 mg of the this compound standard and dissolve it in hexane to create a stock solution of a known concentration (e.g., 1 mg/mL)[15].

    • Perform serial dilutions of the stock solution to create a calibration curve with at least five different concentrations.

  • GC-MS Analysis of Standards:

    • Inject a known volume (e.g., 1 µL) of each standard solution into the GC-MS.

    • Develop a GC method with an appropriate temperature program to separate this compound from any impurities. A nonpolar capillary column is typically used[15].

    • The mass spectrometer should be operated in scan mode to identify the compound and any impurities based on their mass spectra.

    • Use the data from the standards to create a calibration curve of peak area versus concentration.

  • Analysis of the Lure:

    • Extract the entire contents of a new, unused lure in a known volume of hexane.

    • Inject an aliquot of the extract into the GC-MS.

    • Compare the retention time and mass spectrum of the major peak with that of the analytical standard to confirm the identity of this compound.

    • Identify any other significant peaks as potential impurities.

    • Quantify the amount of this compound in the lure using the calibration curve.

  • Release Rate (Optional Advanced Analysis):

    • Place a new lure in an aeration chamber with a constant flow of clean air.

    • Collect the volatiles released over a specific period (e.g., 24 hours) onto a sorbent tube.

    • Elute the collected compounds from the sorbent tube with a small, known volume of hexane.

    • Analyze the eluate by GC-MS and quantify the amount of this compound released using the calibration curve.

    • Calculate the release rate (e.g., in ng/hour).

Signaling Pathway and Experimental Workflow Diagrams

PheromoneResponsePathway cluster_insect Insect Olfactory System pheromone This compound Plume antenna Antenna pheromone->antenna Binding receptor Odorant Receptor Neuron antenna->receptor signal Nerve Impulse receptor->signal brain Antennal Lobe (Brain) signal->brain Processing behavior Behavioral Response (Attraction to Trap) brain->behavior LureEfficacyProtocol start Start: Lure Efficacy Test prep Prepare 'Test' and 'Control' Traps start->prep deploy Deploy Traps in Alternating Pattern prep->deploy collect Collect Capture Data at Regular Intervals deploy->collect analyze Analyze Data: Compare Average Captures collect->analyze decision Is 'Test' Capture Rate Significantly Lower? analyze->decision conclusion_bad Conclusion: Lure is Ineffective decision->conclusion_bad Yes conclusion_good Conclusion: Lure is Effective decision->conclusion_good No

References

Technical Support Center: Enhancing the Stability of (Z)-7-Dodecen-1-ol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of (Z)-7-Dodecen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in my formulation?

A1: this compound is susceptible to two primary degradation pathways:

  • Isomerization: The most common degradation pathway is the isomerization of the biologically active (Z)-isomer to the inactive (E)-isomer. This process can be accelerated by exposure to UV light and the presence of certain catalysts.

  • Oxidation: As an unsaturated alcohol, this compound can undergo oxidation, particularly at the double bond and the alcohol functional group. This can lead to the formation of aldehydes, ketones, and other degradation products, reducing the purity and efficacy of your formulation.

Q2: I'm observing a rapid loss of biological activity in my this compound formulation. What are the likely causes?

A2: A rapid loss of biological activity is often attributed to the degradation of the active pheromone. The most probable causes include:

  • Photo-isomerization: Exposure of the formulation to sunlight or other sources of UV radiation can cause a rapid conversion of the (Z)-isomer to the (E)-isomer.

  • Oxidative Degradation: The presence of oxygen, especially when combined with exposure to heat or light, can lead to the oxidation of the pheromone.

  • Incompatible Formulation Components: Certain materials used in dispensers or as carriers, such as sulfur-cured rubber septa, can catalyze the degradation of the pheromone.[1]

Q3: How can I minimize the isomerization of this compound to its (E)-isomer?

A3: To minimize isomerization, consider the following strategies:

  • UV Protection: Protect the formulation from light by using opaque or UV-blocking packaging and dispensers. Incorporating UV-absorbing compounds into the formulation can also be effective.

  • Avoid Catalytic Materials: Use formulation substrates and dispensers that are known to be inert. For example, gray halo-butyl isoprene blend elastomer septa have been shown to minimize isomerization compared to sulfur-cured red rubber septa.[1]

Q4: What types of antioxidants are effective in stabilizing this compound formulations?

A4: While specific comparative data for this compound is limited, antioxidants commonly used for stabilizing pheromones and other long-chain unsaturated molecules can be effective. These are broadly categorized as:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol), which act as free radical scavengers.

  • Phosphite Antioxidants: These compounds function as peroxide decomposers.

The choice of antioxidant may depend on the specific formulation and environmental conditions. It is often beneficial to use a combination of antioxidants to leverage synergistic effects.

Troubleshooting Guides

Problem: Significant decrease in the purity of this compound over a short period, as determined by GC analysis.

Possible Cause Troubleshooting Step
Exposure to UV Light Store the formulation in amber vials or wrap the container in aluminum foil. If used in the field, incorporate a UV protectant into the formulation.
Presence of Oxygen Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Reactive Formulation Components Ensure all components of your formulation, including the dispenser matrix, are chemically inert. Avoid materials like sulfur-cured rubber.[1]
High Storage Temperature Store the formulation at reduced temperatures (e.g., 4°C) to slow down degradation kinetics.

Problem: Inconsistent release rates and reduced longevity of the pheromone dispenser in the field.

Possible Cause Troubleshooting Step
Pheromone Degradation within the Dispenser Incorporate a suitable antioxidant and/or UV stabilizer into the pheromone formulation before loading it into the dispenser.
Suboptimal Dispenser Material Experiment with different dispenser materials. Sol-gel matrices and various polymer blends can offer controlled release and protection for the pheromone.[2]
Environmental Factors Consider the impact of field conditions (temperature, humidity, airflow) on the release rate and adjust the formulation or dispenser design accordingly.

Quantitative Data Summary

The following table summarizes the impact of different formulation substrates on the isomerization of a similar conjugated diene pheromone, which can provide insights into stabilizing this compound.

Table 1: Effect of Formulation Substrate on Pheromone Isomerization

Formulation SubstrateCuring MethodRelative Rate of Isomerization (First 2 weeks)
Red Natural Rubber SeptaSulfur-curedFastest
Black Halo-butyl Elastomer (55C)Phenolic resin-cured5-fold slower than red septa[1]
Gray Halo-butyl Isoprene BlendPhenolic resin-cured7-fold slower than red septa[1]

Data is for (E, Z)-7,9-dodecadien-1-ol acetate and serves as a proxy for the stability of unsaturated pheromones in different matrices.[1]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Stability Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound and its (E)-isomer to assess formulation stability.

1. Sample Preparation: a. Accurately weigh a portion of the formulation or the dispenser. b. Extract the pheromone using a suitable organic solvent (e.g., hexane or dichloromethane). c. Add a known concentration of an internal standard (e.g., hexadecane) to the extract. d. Dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
  • Inlet: Splitless injection at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis: a. Identify the peaks for this compound, (E)-7-Dodecen-1-ol, and the internal standard based on their retention times and mass spectra. b. Quantify the amount of each isomer by comparing the peak area to that of the internal standard and using a calibration curve. c. Calculate the percentage of degradation or isomerization over time.

Visualizations

degradation_pathway Z7 This compound (Active) E7 (E)-7-Dodecen-1-ol (Inactive) Z7->E7 Isomerization (UV Light, Catalysts) Ox Oxidation Products (Aldehydes, Ketones, etc.) Z7->Ox Oxidation (O2, Heat, Light)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting Formulation Formulation Sample Extraction Solvent Extraction + Internal Standard Formulation->Extraction Dilution Dilution Extraction->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition GCMS->Data Quant Peak Integration & Quantification Data->Quant Report Stability Report Quant->Report

Caption: Workflow for GC-MS stability analysis.

References

Addressing insect resistance or habituation to (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-7-Dodecen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to insect resistance or habituation to this semiochemical.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: Decreased behavioral response to this compound in target insect populations after repeated exposure.

  • Possible Cause 1: Habituation. Insects may exhibit a temporary decrease in responsiveness after continuous or frequent exposure to a sensory stimulus. This is a form of non-associative learning.

  • Troubleshooting Steps:

    • Vary Exposure Intervals: Increase the time between exposures to this compound.

    • Introduce Novel Stimuli: Alternate exposure with other non-related stimuli to prevent sensory adaptation to a single compound.

    • Conduct Control Experiments: Compare the response of naive individuals with that of individuals repeatedly exposed to confirm habituation. A study on Trichoplusia ni and Pseudoplusia includens showed that pre-exposure to this compound did not cause fatigue of the pheromone response, suggesting habituation may not be a primary concern for its inhibitory effects.[1][2]

  • Possible Cause 2: Development of Resistance. The insect population may be developing physiological or genetic resistance to the compound.

  • Troubleshooting Steps:

    • Conduct Dose-Response Bioassays: Establish a baseline lethal concentration (LC50) or effective concentration (EC50) for a susceptible population and compare it to the population .[3] An increase in the LC50/EC50 value suggests resistance.

    • Investigate Resistance Mechanisms: Explore potential target-site or metabolic resistance.[4][5] This may involve molecular techniques such as sequencing of olfactory receptors or quantifying detoxification enzyme activity.

    • Implement a Resistance Management Strategy: If resistance is confirmed, consider rotating this compound with other behavior-modifying compounds that have different modes of action.

Issue 2: Inconsistent or unexpected behavioral outcomes in response to this compound.

  • Possible Cause 1: Purity and Stability of the Compound. The chemical integrity of this compound may be compromised.

  • Troubleshooting Steps:

    • Verify Compound Purity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of your this compound sample.

    • Ensure Proper Storage: Store the compound according to the manufacturer's recommendations, typically in a cool, dark place, to prevent degradation.

    • Prepare Fresh Solutions: Prepare solutions fresh for each experiment to avoid degradation in solvents.

  • Possible Cause 2: Environmental Factors. Temperature, humidity, and light conditions can influence insect behavior and the volatility of the compound.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Maintain consistent environmental parameters throughout your experiments.

    • Record Environmental Data: Monitor and report temperature, humidity, and light intensity for all bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is known to be an inhibitor of the sex pheromone response in several moth species, such as the cabbage looper (Trichoplusia ni) and the soybean looper (Pseudoplusia includens).[2] It prevents males from orienting to the actual sex pheromone, this compound acetate.[1][2] It is perceived by sensory neurons, likely separate from those that detect the primary pheromone, and modifies the behavioral response through central integrative processes in the brain.[1][2]

Q2: Is there evidence of insects developing resistance to this compound?

A2: Currently, there is a lack of specific documented cases of insect populations developing resistance to this compound in the scientific literature. However, the potential for resistance exists, as insects have been shown to develop resistance to other chemical control agents, including insecticides and, theoretically, pheromones.[6][7] The primary mechanisms for insecticide resistance are target-site insensitivity and increased metabolic detoxification.[4][5]

Q3: How can I test for resistance to this compound in my insect colony?

A3: You can adapt standard insecticide resistance monitoring protocols. A common method is the adult vial test or a modified version suitable for a behavioral modifier.[3] This involves exposing insects to various concentrations of the compound and observing the behavioral response (e.g., inhibition of attraction). Comparing the results to a known susceptible population can indicate a shift in tolerance.

Q4: What are the potential mechanisms of resistance to a pheromone inhibitor like this compound?

A4: While not specifically documented for this compound, potential resistance mechanisms could include:

  • Target-Site Resistance: Mutations in the olfactory receptor proteins that bind to this compound, reducing its binding affinity.[4][5]

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450s, esterases, or glutathione S-transferases, that break down the compound before it can reach its target receptor.[5][7]

  • Behavioral Resistance: The development of behaviors that reduce exposure to the compound.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Susceptible vs. Putatively Resistant Insect Populations

Concentration of this compound (µ g/dispenser )% Inhibition of Attraction (Susceptible Population)% Inhibition of Attraction (Resistant Population)
0 (Control)00
0.12510
15028
108555
1009875

Experimental Protocols

Protocol 1: Wind Tunnel Bioassay to Assess Behavioral Response

  • Objective: To quantify the inhibitory effect of this compound on the attraction of male moths to a pheromone source.

  • Materials:

    • Wind tunnel

    • Pheromone dispensers (for this compound acetate)

    • Inhibitor dispensers (for this compound)

    • Adult male moths (naive and/or pre-exposed)

    • Video recording equipment

  • Methodology:

    • Place a pheromone dispenser at the upwind end of the wind tunnel.

    • Place a dispenser with a specific concentration of this compound adjacent to the pheromone source.

    • Release a single male moth at the downwind end of the tunnel.

    • Record the moth's flight path and behavioral responses (e.g., taking flight, upwind flight, contact with the source) for a set duration (e.g., 3 minutes).

    • Repeat with multiple individuals for each concentration of the inhibitor and for a control (pheromone only).

    • Analyze the percentage of males exhibiting each behavior at different inhibitor concentrations.

Protocol 2: Electroantennography (EAG) to Measure Olfactory Response

  • Objective: To measure the electrical response of the insect antenna to this compound.

  • Materials:

    • Electroantennogram setup (micromanipulators, electrodes, amplifier, data acquisition system)

    • Intact insect antennae

    • Odor delivery system

    • Solutions of this compound in a suitable solvent (e.g., hexane) at various concentrations.

  • Methodology:

    • Excise an antenna from a live insect and mount it between two electrodes.

    • Deliver a puff of air containing a specific concentration of this compound over the antenna.

    • Record the resulting electrical potential (depolarization) from the antenna.

    • Repeat with a range of concentrations to generate a dose-response curve.

    • Compare the EAG responses of susceptible and potentially resistant populations.

Visualizations

Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane PBP Pheromone Binding Protein (PBP) OR Odorant Receptor (OR) PBP->OR Transports to Z7_12OH This compound Z7_12OH->PBP Binds Orco Orco (Co-receptor) OR->Orco Complexes with IonChannel Ion Channel Orco->IonChannel Opens Neuron Signal Transduction Cascade IonChannel->Neuron Ion Influx (Depolarization)

Caption: Generalized insect olfactory signaling pathway for this compound.

Experimental_Workflow start Observation of Decreased Behavioral Response bioassay Conduct Dose-Response Bioassay start->bioassay comparison Compare with Susceptible Population (Baseline) bioassay->comparison no_resistance No Significant Difference: Investigate Other Factors (e.g., Habituation, Compound Purity) comparison->no_resistance No resistance Significant Increase in EC50: Resistance Suspected comparison->resistance Yes mechanism Investigate Resistance Mechanism resistance->mechanism target_site Target-Site Analysis (e.g., Receptor Sequencing) mechanism->target_site metabolic Metabolic Analysis (e.g., Enzyme Assays) mechanism->metabolic management Develop Resistance Management Strategy target_site->management metabolic->management

Caption: Workflow for investigating suspected resistance to this compound.

References

Optimizing the placement of (Z)-7-Dodecen-1-ol traps for maximum effectiveness.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing (Z)-7-Dodecen-1-ol Trap Placement

This guide provides researchers, scientists, and drug development professionals with detailed information for maximizing the effectiveness of traps utilizing this compound. This pheromone is an attractant for various moth species, and proper trap placement is critical for achieving accurate monitoring and control outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal height for placing this compound traps?

A1: Trap height is a critical factor for success. For many moth species, placing traps at the height of the crop canopy or slightly above is most effective. For instance, in cornfields, Delta traps for the Asian corn borer (Ostrinia furnacalis) have been found to be most effective when deployed at approximately 1.57 times the height of the tallest corn plants[1]. For clothes moths, a height of 3-6 feet is recommended as this corresponds to their typical flight height[2]. The optimal height can vary by target species and environment, so it is advisable to consult literature specific to your target insect or conduct a preliminary height-optimization experiment.

Q2: How far apart should traps be placed to avoid interference?

A2: To prevent traps from competing with each other, a minimum distance of 25 feet should be maintained between them[3]. For effective coverage in a larger area, a density of 10-12 traps per acre is often recommended[4]. This spacing helps ensure that the pheromone plumes from different traps do not overlap excessively, which could confuse the insects and reduce capture rates.

Q3: How does wind direction influence trap placement?

A3: Wind is the primary carrier of the pheromone plume. Traps should be positioned so that the prevailing wind disseminates the pheromone across the target area. Placing traps on the upwind side of a field or orchard can enhance the distribution of the attractant[5]. It is also important to ensure that airflow around the trap is not obstructed by dense foliage, which can interfere with the pheromone plume[2].

Q4: Can other scents or repellents in the area affect trap performance?

A4: Yes, the presence of other strong scents or repellents can negatively impact trap effectiveness. For example, natural repellents like lavender or cedar can counteract the attracting properties of the pheromone[2]. It is crucial to remove such repellents from the immediate vicinity of the traps.

Q5: How often should the this compound lure and the sticky trap insert be replaced?

A5: The longevity of a pheromone lure can be affected by environmental factors such as temperature and sunlight[4]. Generally, it is recommended to replace lures every 30 days to maintain optimal attractiveness[6]. However, in hotter conditions, the pheromone may evaporate more quickly, necessitating more frequent replacement, perhaps every four weeks[5]. Sticky inserts should be replaced when they become saturated with insects or debris, as this reduces the available surface area for capturing new insects[3][7].

Troubleshooting Guides

Issue 1: Low or No Capture of Target Insects

If your traps are not capturing the expected number of insects, consider the following potential causes and solutions:

Possible Cause Troubleshooting Steps
Incorrect Trap Placement - Verify that traps are placed at the optimal height for the target species[1]. - Ensure traps are not placed in areas with excessive wind or drafts, or in "dead air" spots with no circulation[2]. - Move traps to different locations if they are not catching anything after a week[2].
Pheromone Lure Issues - Check the expiration date of the lure. Old lures lose their potency. - Ensure the lure has not been contaminated by touching it with bare hands during placement. - Verify that you are using the correct pheromone and dosage for your target species[8][9].
Environmental Factors - Be aware that low temperatures can reduce insect activity, leading to lower catch rates. - Ensure the timing of trap deployment coincides with the adult insect's life stage, as pheromone traps only attract adults[7].
Trap Maintenance - Regularly check and replace sticky liners that are full of insects or debris[3][7].

Issue 2: High Capture of Non-Target Species

Possible Cause Troubleshooting Steps
Lure Specificity - Confirm that the this compound lure is specific to your target insect. Some pheromones can attract multiple species. - Consider using a trap design that is more selective for your target species.
Trap Color and Design - The color of the trap can influence which insects are attracted. For example, orange traps are less likely to attract pollinators[3]. Experiment with different trap colors if non-target captures are high.

Issue 3: Trap Damage or Loss

Possible Cause Troubleshooting Steps
Weather - Securely fasten traps to prevent them from being dislodged by wind or rain. - Choose durable trap designs that can withstand the local environmental conditions.
Animal Interference - Place traps in locations where they are less likely to be disturbed by animals. - Consider using trap poles or hangers to elevate traps out of reach.

Experimental Protocols

Protocol: Determining Optimal Trap Height

Objective: To determine the most effective vertical placement for this compound traps for a specific target insect in a given environment.

Materials:

  • A minimum of 12 traps baited with this compound lures.

  • Poles or stakes for mounting traps at varying heights.

  • Measuring tape.

  • Field notebook or data collection device.

  • Random number generator for experimental design.

Methodology:

  • Site Selection: Choose a relatively uniform experimental site with a known or suspected population of the target insect.

  • Experimental Design: Employ a randomized complete block design. Establish at least four blocks within the site to account for spatial variability. Within each block, test at least three different trap heights (e.g., 0.5m, 1.0m, and 1.5m above the ground or crop canopy).

  • Trap Placement: In each block, randomly assign one of the chosen heights to each of the three traps. Ensure a minimum distance of 25 feet between all traps[3].

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap[6].

  • Trap Rotation: After each data collection, rotate the trap heights within each block to minimize any positional bias[6].

  • Duration: Continue the experiment for a predetermined period, ideally covering a significant portion of the target insect's flight period.

  • Data Analysis: Analyze the capture data using an appropriate statistical method (e.g., ANOVA) to determine if there are significant differences in capture rates between the different trap heights.

Visualizations

TroubleshootingWorkflow start Start: Low Trap Catch check_placement Is trap placement optimal? (Height, Location, Airflow) start->check_placement check_lure Is the lure fresh and correctly handled? check_placement->check_lure Yes adjust_placement Adjust trap height and location. Ensure good airflow. check_placement->adjust_placement No check_timing Is deployment timed with adult insect activity? check_lure->check_timing Yes replace_lure Replace lure. Use gloves for handling. check_lure->replace_lure No check_maintenance Is the trap clean and the sticky liner fresh? check_timing->check_maintenance Yes adjust_timing Consult phenology models or scouting data to adjust timing. check_timing->adjust_timing No clean_trap Clean trap and replace sticky liner. check_maintenance->clean_trap No end_good Problem Resolved check_maintenance->end_good Yes adjust_placement->check_lure replace_lure->check_timing adjust_timing->check_maintenance clean_trap->end_good end_bad Consult further literature or technical support.

Caption: Troubleshooting workflow for diagnosing low trap capture rates.

ExperimentalWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase define_objective Define Objective (e.g., Optimize Height) site_selection Select Uniform Experimental Site define_objective->site_selection experimental_design Choose Design (e.g., Randomized Block) site_selection->experimental_design trap_deployment Deploy & Randomize Traps experimental_design->trap_deployment data_collection Collect Data at Regular Intervals trap_deployment->data_collection trap_rotation Rotate Trap Positions data_collection->trap_rotation statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis trap_rotation->data_collection conclusion Draw Conclusions & Optimize statistical_analysis->conclusion

Caption: Workflow for an experiment to optimize pheromone trap placement.

References

Technical Support Center: Cost-Effective Synthesis of (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing the cost of synthesizing (Z)-7-Dodecen-1-ol for commercial use. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cost-driving factors in the synthesis of this compound?

The primary cost drivers are the starting materials, the complexity of the synthetic route (number of steps and purification requirements), and the efficiency (yield and stereoselectivity) of the key bond-forming reactions. Reagents like organolithiums and phosphonium salts can be expensive, especially at a large scale.

Q2: Which synthetic route is generally the most cost-effective for large-scale production?

While the ideal route depends on available starting materials and infrastructure, syntheses starting from readily available and cheaper bulk chemicals like 1,6-hexanediol are often more economical for industrial-scale production. Cross-coupling and Wittig reactions are commonly employed, with recent advancements in catalysis offering improved cost-efficiency.[1]

Q3: How can I improve the Z-selectivity of my Wittig reaction to avoid costly purification?

For non-stabilized ylides, using salt-free conditions and polar aprotic solvents at low temperatures can enhance Z-selectivity.[2] The choice of base is also critical; sodium bases often give better Z-selectivity than lithium bases.[3]

Q4: Are there greener alternatives to traditional synthesis methods?

Yes, biocatalytic routes and processes utilizing renewable starting materials are being developed. For instance, one-pot biosynthesis of 1,6-hexanediol from cyclohexane has been demonstrated, which could serve as a more sustainable starting point.[4][5] Additionally, iron-catalyzed cross-coupling reactions are being explored as a more eco-friendly alternative to palladium-catalyzed reactions.[1]

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete ylide formation.[3] 2. Ylide decomposition. 3. Aldehyde is sterically hindered or unreactive.[6] 4. Presence of moisture or protic impurities.1. Use a stronger base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous conditions. Confirm ylide formation by color change (typically orange to deep red). 2. Generate the ylide in situ and use it immediately. For some unstable ylides, generate them in the presence of the aldehyde.[7] 3. Consider a more reactive olefination reagent like the Horner-Wadsworth-Emmons (HWE) reagent.[6] 4. Thoroughly dry all glassware and reagents. Use anhydrous solvents.
Low Z-Selectivity 1. Presence of lithium salts can lead to equilibration of intermediates.[2] 2. Reaction temperature is too high, allowing for thermodynamic equilibration to the more stable E-isomer. 3. Non-optimal solvent choice.1. Use salt-free bases like KHMDS or generate the ylide using sodium-based reagents. 2. Maintain a low reaction temperature (e.g., -78 °C) during ylide addition and reaction. 3. Use polar aprotic solvents like THF or DMF.
Difficult Purification 1. Triphenylphosphine oxide (TPPO) byproduct is difficult to separate from the product.1. TPPO can be precipitated by adding a non-polar solvent like hexane and then filtered off. Complexation with ZnCl₂ can also facilitate removal. For large-scale operations, chromatography on silica gel is common.
Grignard Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Grignard reagent did not form. 2. Presence of moisture or protic functional groups (e.g., alcohols, carboxylic acids) in the starting materials.[8] 3. Side reactions such as enolization or reduction of the carbonyl compound.[9]1. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane. Ensure anhydrous conditions. 2. Use anhydrous solvents and thoroughly dry all reagents. Protect protic functional groups before the Grignard reaction.[10] 3. Perform the reaction at a lower temperature. Use a less sterically hindered Grignard reagent if possible.
Formation of Wurtz Coupling Products 1. Reaction of the Grignard reagent with unreacted alkyl halide.1. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Product is an alcohol instead of the desired coupled product (in cross-coupling) 1. The Grignard reagent is acting as a base and deprotonating a protic solvent or impurity.[8]1. Ensure strictly anhydrous conditions. Use ethereal solvents like THF or diethyl ether.

Cost-Effective Synthetic Routes: A Comparative Analysis

The following table summarizes the estimated costs and efficiencies of two common routes for the synthesis of this compound. Prices are estimates for bulk quantities and may vary.

Parameter Route 1: Wittig Reaction from 7-Bromoheptan-1-ol Route 2: Acetylide Coupling with 1,6-Hexanediol derivative
Starting Materials 7-Bromoheptan-1-ol, Triphenylphosphine, n-Butyllithium, Pentanal1,6-Hexanediol, Thionyl chloride, Sodium acetylide, 1-Bromopentane, Lindlar's catalyst
Estimated Reagent Cost per Mole of Product High (driven by n-BuLi and triphenylphosphine)Moderate (Lindlar's catalyst can be expensive but is used in catalytic amounts)
Number of Steps 2-3 (Phosphonium salt formation, Wittig reaction, potential deprotection)4-5 (Monochlorination, alkyne formation, coupling, partial hydrogenation, deprotection)
Overall Yield 60-75%50-65%
Stereoselectivity Good to excellent for Z-isomer with non-stabilized ylidesExcellent for Z-isomer with Lindlar's catalyst
Key Advantages High Z-selectivity, well-established reaction.Utilizes a cheaper starting material (1,6-hexanediol).
Key Disadvantages High cost of reagents, generation of stoichiometric triphenylphosphine oxide waste.More steps, requires handling of sodium acetylide and a specialized catalyst.
Estimated Bulk Reagent Costs
Reagent Estimated Price (USD/kg)
1,6-Hexanediol$25 - $60[11][12]
Triphenylphosphine$15 - $100[13][14][15][16]
n-Butyllithium (in solution)~$80 - $100 (for 1.6M solution)[17][18][19]
7-Bromoheptan-1-olHigh (>$500/kg for small quantities, price decreases with scale)[20][21][22][23]

Detailed Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

This protocol is adapted from established Wittig reaction procedures for the synthesis of Z-alkenes.

Step 1: Preparation of (7-hydroxyheptyl)triphenylphosphonium bromide

  • To a solution of 7-bromoheptan-1-ol (1 equivalent) in acetonitrile, add triphenylphosphine (1.1 equivalents).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to yield the phosphonium salt.

Step 2: Wittig Reaction

  • Suspend the (7-hydroxyheptyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70°C. The formation of the ylide is indicated by a color change to deep red or orange.

  • Stir the mixture at -78°C for 1 hour.

  • Add pentanal (1 equivalent) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Acetylide Coupling Synthesis of this compound

This protocol is a conceptualized cost-effective route starting from 1,6-hexanediol.

Step 1: Monoprotection of 1,6-hexanediol

  • Dissolve 1,6-hexanediol (1 equivalent) and p-toluenesulfonic acid (catalytic amount) in dichloromethane.

  • Slowly add dihydropyran (1 equivalent) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer and concentrate to give the mono-THP protected alcohol. Purify by column chromatography.

Step 2: Conversion to Alkyl Halide

  • To a solution of the mono-protected alcohol (1 equivalent) in dichloromethane at 0°C, add thionyl chloride (1.2 equivalents) dropwise.

  • Stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture over ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry and concentrate to yield the alkyl chloride.

Step 3: Acetylide Formation and Coupling

  • In a flask equipped with a cold finger, add liquid ammonia. Add sodium metal in small pieces until a persistent blue color is observed. Add a catalytic amount of ferric nitrate.

  • Bubble acetylene gas through the solution until the blue color disappears.

  • Add the alkyl chloride from Step 2 (1 equivalent) dissolved in anhydrous THF dropwise to the sodium acetylide solution at -78°C.

  • Stir for 4 hours, then quench with ammonium chloride.

  • Allow the ammonia to evaporate, then extract the residue with diethyl ether.

  • Dry and concentrate the organic layer.

  • To the resulting terminal alkyne in THF, add n-butyllithium (1.1 equivalents) at -78°C and stir for 30 minutes.

  • Add 1-bromopentane (1 equivalent) and allow the reaction to warm to room temperature overnight.

  • Work up with saturated ammonium chloride and extract with diethyl ether. Purify by column chromatography.

Step 4: Partial Hydrogenation and Deprotection

  • Dissolve the internal alkyne (1 equivalent) in methanol.

  • Add Lindlar's catalyst (5% by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon) until hydrogen uptake ceases.

  • Filter the catalyst and concentrate the solvent.

  • Dissolve the resulting Z-alkene in methanol and add a catalytic amount of p-toluenesulfonic acid.

  • Stir at room temperature for 2 hours.

  • Neutralize with sodium bicarbonate and remove the solvent.

  • Extract with diethyl ether and purify by column chromatography to yield this compound.

Visualizing Workflows and Logic

Synthesis Workflow Diagram

This diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_end Final Product start Commercially Available Starting Materials step1 Step 1: Functional Group Transformation/ Protection start->step1 Reagents step2 Step 2: Key C-C Bond Formation (e.g., Wittig/Grignard) step1->step2 Intermediate 1 step3 Step 3: Further Modification/ Deprotection step2->step3 Intermediate 2 purify Purification (e.g., Chromatography, Distillation) step3->purify Crude Product analyze Analysis (GC-MS, NMR) purify->analyze Purified Product end_product This compound analyze->end_product Verified Product

Caption: A generalized workflow for the multi-step synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting a low-yielding synthesis.

Troubleshooting_Logic start Low Yield of This compound check_sm Are starting materials pure and dry? start->check_sm dry_sm Dry/purify starting materials and solvents. Re-run reaction. check_sm->dry_sm No check_reagents Are reagents (e.g., n-BuLi, Grignard) active? check_sm->check_reagents Yes dry_sm->start titrate_reagent Titrate organometallic reagent. Use freshly prepared/purchased reagents. check_reagents->titrate_reagent No check_conditions Are reaction conditions (temperature, time) optimal? check_reagents->check_conditions Yes titrate_reagent->start optimize_conditions Adjust temperature, reaction time, or order of addition. check_conditions->optimize_conditions No check_side_reactions Is there evidence of side reactions (e.g., by TLC, GC-MS)? check_conditions->check_side_reactions Yes optimize_conditions->start modify_protocol Modify protocol to minimize side reactions (e.g., change base, use protecting groups). check_side_reactions->modify_protocol Yes check_workup Is product being lost during workup or purification? check_side_reactions->check_workup No modify_protocol->start optimize_workup Analyze aqueous layers. Optimize purification method. check_workup->optimize_workup Yes success Yield Improved check_workup->success No optimize_workup->start

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

References

Solving issues with inconsistent pheromone release from dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent pheromone release from dispensers.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving common issues with pheromone dispensers.

Question: My experiment is yielding inconsistent results, and I suspect the pheromone dispenser is the cause. How can I troubleshoot this?

Answer:

Inconsistent pheromone release can be a significant source of variability in experiments. Follow this workflow to diagnose and address the issue:

TroubleshootingWorkflow start Start: Inconsistent Results Observed visual_inspection 1. Visual & Olfactory Inspection - Check for physical damage (cracks, leaks) - Note any unusual odors or discoloration - Verify correct dispenser type for the experiment start->visual_inspection environmental_check 2. Environmental Conditions Check - Monitor temperature, humidity, and airflow - Are they within the recommended range? - Is the dispenser exposed to direct sunlight/UV? visual_inspection->environmental_check No obvious issues replace_dispenser Action: Replace Dispenser - Use a new, properly stored dispenser - Calibrate new dispenser if possible visual_inspection->replace_dispenser Damage or leak detected dispenser_age_handling 3. Dispenser Age & Handling Review - Check the expiration date - Review storage conditions (temperature, humidity) - Confirm proper handling procedures were followed environmental_check->dispenser_age_handling Conditions are optimal adjust_environment Action: Adjust Environment - Control temperature, humidity, and airflow - Shield from direct sunlight/UV environmental_check->adjust_environment Conditions are suboptimal release_rate_measurement 4. Quantitative Release Rate Measurement - Perform a release rate analysis (e.g., weight loss, volatile collection) dispenser_age_handling->release_rate_measurement Age & handling are correct dispenser_age_handling->replace_dispenser Dispenser is expired or improperly handled compare_data 5. Compare Data to Benchmarks - Does the measured release rate match expected values for the dispenser type and environmental conditions? release_rate_measurement->compare_data compare_data->replace_dispenser No, release rate is inconsistent consult_manufacturer Action: Consult Manufacturer - Provide experimental data and observations - Inquire about batch-specific issues compare_data->consult_manufacturer Inconsistency persists end End: Issue Resolved compare_data->end Yes, release rate is consistent replace_dispenser->end adjust_environment->end consult_manufacturer->end

Caption: A step-by-step workflow for troubleshooting inconsistent pheromone release.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause inconsistent pheromone release?

A1: The most common factors include:

  • Environmental Conditions: Temperature, humidity, airflow, and direct exposure to sunlight (UV radiation) can significantly alter the release rate.[1][2][3][4]

  • Dispenser Characteristics: The type of dispenser (e.g., passive vs. active), its material, shape, size, and the initial pheromone load all play a crucial role.[2][5]

  • Dispenser Age and Storage: The age of the dispenser and the conditions under which it was stored can lead to degradation of the pheromone or the dispenser matrix, affecting release kinetics.[6]

FactorsAffectingRelease cluster_environment Environmental Factors cluster_dispenser Dispenser Characteristics cluster_aging Aging & Storage center Pheromone Release Rate Temperature Temperature center->Temperature Humidity Humidity center->Humidity Airflow Airflow center->Airflow Sunlight Sunlight (UV) center->Sunlight Type Dispenser Type (Passive/Active) center->Type Material Material center->Material Dimensions Shape & Size center->Dimensions Load Pheromone Load center->Load Age Dispenser Age center->Age Storage Storage Conditions center->Storage

Caption: Key factors influencing the rate of pheromone release from dispensers.

Q2: How does temperature affect pheromone release, and what are the optimal ranges?

A2: Pheromone release rates generally increase exponentially with temperature.[1][7] Higher temperatures increase the volatility of the pheromone, leading to a faster release. There is no single "optimal" temperature, as it depends on the specific pheromone, dispenser type, and experimental goals. However, significant deviations from room temperature (20-25°C) will likely alter release rates. For specific dispensers, it is best to consult the manufacturer's guidelines.

Q3: Can high humidity impact the release of pheromones?

A3: Yes, high humidity can affect pheromone release, although its impact is generally considered less significant than temperature.[2][7] For some dispenser types, particularly those with a porous matrix, high humidity can lead to the absorption of water, which may slow the release of hydrophobic pheromones.[8]

Q4: My dispensers are new, but I'm still seeing inconsistent release. What could be the issue?

A4: Even with new dispensers, several factors can lead to inconsistency:

  • Batch Variability: There can be slight manufacturing differences between batches of dispensers.

  • Improper Storage or Handling: Exposure to extreme temperatures or direct sunlight during shipping or storage can damage the dispensers before use.

  • Micro-environmental Variations: Small differences in airflow or temperature within your experimental setup can lead to varied release rates.

Q5: What is the difference between passive and active dispensers, and how does this affect release consistency?

A5:

  • Passive Dispensers: These release pheromones through diffusion and are highly influenced by environmental conditions like temperature and airflow.[9] Their release rates can be variable if the environment is not tightly controlled.

  • Active Dispensers: These use a mechanism, such as a pump or aerosol, to release pheromones at a controlled rate.[9] They are generally less susceptible to environmental fluctuations and can provide a more consistent release, though they may be more complex and costly.

Data on Pheromone Release

The following tables summarize quantitative data on pheromone release from different types of dispensers under various conditions.

Table 1: Effect of Temperature on Pheromone Weight Loss from Two Passive Dispenser Types over ~120 Days

Temperature (°C)Isonet Dispenser (g)Rak Dispenser (g)
50.0380.014
300.4800.337

Source: Adapted from The Dynamics of Pheromone Release in Two Passive Dispensers...[4][10]

Table 2: Release Rates of Codlemone from Different Commercial Dispensers

Dispenser BrandAverage Release Rate (µ g/hour ) - First 14 DaysAverage Release Rate (µ g/hour ) - After 140 Days
Isomate-C plus7.272.51

Source: Adapted from Analysis of Codling Moth Mating Disruption Dispensers...[9]

Table 3: Pheromone Release from Red Rubber Septa with Different Initial Loadings

Initial Pheromone Load (µg)Average Release Rate (µ g/day ) - Days 1-7Average Release Rate (µ g/day ) - Days 21-28
301.00.2
1003.20.9
3008.00.8

Source: Adapted from Effects of Pheromone Loading, Dispenser Age, and Trap Height...[6]

Experimental Protocols

Protocol 1: Gravimetric Determination of Pheromone Release Rate

This protocol is a simple and cost-effective method for estimating the average release rate of a passive dispenser over time.

Materials:

  • Analytical balance (precision: 0.1 mg or better)

  • Pheromone dispensers to be tested

  • Environmental chamber or incubator with controlled temperature and humidity

  • Forceps for handling dispensers

Methodology:

  • Label each dispenser with a unique identifier.

  • Using forceps, weigh each dispenser on the analytical balance and record the initial weight (Wi).

  • Place the dispensers in the environmental chamber set to the desired experimental conditions (e.g., 25°C, 50% RH).

  • At predetermined time intervals (e.g., every 24 hours for 7 days), remove each dispenser with forceps, weigh it, and record the weight (Wt).

  • Calculate the cumulative weight loss at each time point: Weight Loss = Wi - Wt.

  • Calculate the average release rate for each interval: Release Rate = (Wt-1 - Wt) / (time interval).

Protocol 2: Volatile Collection and Quantification of Pheromone Release

This protocol provides a more precise measurement of the actual amount of pheromone being released at a specific point in time.

Materials:

  • Volatile collection system (glass chamber, purified air source, flow meters)

  • Adsorbent tubes (e.g., Tenax®, activated charcoal)

  • Solvent for elution (e.g., hexane, dichloromethane)

  • Gas chromatograph with an appropriate detector (e.g., FID, MS)

  • Pheromone standard of known concentration

Methodology:

  • Place a single dispenser inside the volatile collection chamber.

  • Pass a stream of purified air over the dispenser at a known flow rate (e.g., 100 mL/min).

  • Trap the volatiles from the exiting air stream onto an adsorbent tube for a specific duration (e.g., 1 hour).

  • After collection, elute the trapped pheromone from the adsorbent tube with a small, precise volume of solvent.

  • Analyze the eluent using gas chromatography to separate and quantify the amount of pheromone.

  • Create a calibration curve using the pheromone standard to determine the exact amount of pheromone collected.

  • Calculate the release rate in ng/hour or µ g/hour .

Pheromone Signaling Pathway

The following diagram illustrates a simplified, generalized signaling pathway for insect olfaction, which is the primary mechanism for pheromone detection.

PheromoneSignaling Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds to OR Odorant Receptor (OR) on Neuron Membrane PBP->OR Transports to IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Leads to ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Caption: A simplified diagram of the insect pheromone signaling pathway.

References

Technical Support Center: Optimizing EAG Recordings of (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio (SNR) in electroantennography (EAG) recordings of the insect semiochemical, (Z)-7-Dodecen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied using EAG?

This compound is a fatty alcohol that functions as a sex pheromone component for various insect species, particularly within the family Noctuidae, such as the turnip moth, Agrotis segetum. Electroantennography (EAG) is a technique used to measure the summated electrical response of olfactory sensory neurons on an insect's antenna to volatile compounds. Studying the EAG response to this compound allows researchers to understand its role in insect chemical communication, screen for behaviorally active compounds, and develop species-specific pest management strategies. While it is often a minor component, its presence can be crucial for eliciting a full behavioral response in conjunction with major pheromone components like (Z)-7-dodecenyl acetate.[1]

Q2: What is a typical EAG response and how is the signal-to-noise ratio (SNR) determined?

A typical EAG response to an odorant puff is a negative voltage deflection from the baseline, representing the depolarization of numerous olfactory receptor neurons. The amplitude of this deflection is proportional to the stimulus concentration and the antenna's sensitivity. The signal-to-noise ratio (SNR) is a measure of the strength of this EAG signal relative to the background electrical noise. A high SNR indicates a clear, easily measurable response, while a low SNR can make it difficult to distinguish the true signal from random fluctuations.

Q3: What are the primary factors influencing the signal-to-noise ratio in EAG recordings?

Several factors can impact the SNR in EAG experiments:

  • Biological Factors:

    • Insect Health and Age: Healthy, sexually mature insects of the appropriate age will generally exhibit stronger and more consistent responses.

    • Antennal Viability: The condition of the excised antenna or the whole insect preparation is critical. Damage during preparation or desiccation can significantly reduce the signal.

  • Electrode and Preparation Factors:

    • Electrode Contact: Poor contact between the electrodes and the antenna is a common source of noise and signal loss.

    • Electrode Type and Condition: The type of electrode (e.g., Ag/AgCl wires, glass capillaries filled with saline) and their condition (e.g., proper chloriding) can affect recording stability.

  • Environmental and Setup Factors:

    • Electrical Interference: Electromagnetic noise from nearby equipment, power lines, and static electricity can be a major source of background noise.

    • Grounding: Improper grounding of the setup can lead to ground loops, which introduce significant noise.

    • Airflow: The speed and purity of the continuous air stream and the stimulus puff are important for consistent stimulus delivery and a stable baseline.

  • Stimulus Delivery:

    • Solvent Purity: Impurities in the solvent used to dissolve the pheromone can elicit their own response or inhibit the response to the target compound.

    • Stimulus Concentration and Duration: Both the concentration of this compound and the duration of the stimulus puff will affect the amplitude of the EAG response.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting common issues that lead to a low SNR in EAG recordings of this compound.

Problem Potential Cause Recommended Solution
High Baseline Noise Electrical interference from surrounding equipment.1. Use a Faraday cage to shield the setup. 2. Ensure all equipment is plugged into the same power outlet. 3. Turn off unnecessary nearby electronics.
Improper grounding.1. Connect all components of the EAG setup (amplifier, micromanipulators, Faraday cage) to a single, common ground point.
Poor electrode contact or unstable preparation.1. Ensure a secure and stable connection between the electrodes and the antenna. 2. Use a small amount of conductive gel to improve contact if necessary. 3. Check for any movement or vibration in the setup.
Weak or No Signal Degraded or inactive this compound sample.1. Use a fresh, high-purity sample of the pheromone. 2. Store the compound under appropriate conditions (cool, dark, and airtight).
Inappropriate solvent or solvent impurities.1. Use a high-purity, volatile solvent such as hexane. 2. Always run a solvent-only control to ensure it does not elicit a response.
Low stimulus concentration reaching the antenna.1. Increase the concentration of this compound in the stimulus cartridge. 2. Ensure the stimulus delivery system is not blocked and is positioned correctly in the airflow.
Damaged or unresponsive antennal preparation.1. Use a fresh, healthy insect for each preparation. 2. Handle the antenna carefully during excision and mounting to avoid damage. 3. Ensure the antenna is not desiccated by using humidified air.
Irreproducible Results Inconsistent stimulus delivery.1. Use a stimulus controller for precise and repeatable puff duration and airflow. 2. Ensure the same volume of the pheromone solution is applied to the filter paper for each stimulus.
Antennal fatigue or adaptation.1. Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds). 2. Present stimuli in order of increasing concentration.
Variability between individual insects.1. Use multiple insects and average the responses to account for biological variation. 2. Normalize responses to a standard compound to allow for comparison between preparations.

Quantitative Data Presentation

Stimulus Concentration (µg on filter paper) Mean EAG Response (mV) ± SD (n=10)
Solvent Control (Hexane)00.05 ± 0.02
This compound0.010.21 ± 0.07
0.10.45 ± 0.11
10.89 ± 0.18
101.52 ± 0.25
1001.65 ± 0.28
Positive Control (e.g., major pheromone component)102.10 ± 0.31

Experimental Protocols

Detailed Methodology for EAG Recordings of this compound

This protocol is a general guideline and may require optimization for your specific insect species and experimental setup.

1. Preparation of this compound Stimuli:

  • Solvent: Use high-purity hexane.

  • Stock Solution: Prepare a stock solution of this compound in hexane (e.g., 10 mg/mL).

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain the desired concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).

  • Stimulus Cartridges:

    • Cut small pieces of filter paper (e.g., 1 cm x 2 cm).

    • Apply 10 µL of a specific dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely in a fume hood (approximately 1-2 minutes).

    • Insert the filter paper into a clean Pasteur pipette. Prepare a solvent-only control cartridge in the same manner.

2. Insect Preparation (Excised Antenna Method):

  • Insect Selection: Use a healthy, 2-3 day old adult male moth.

  • Anesthesia: Anesthetize the moth by chilling it at 4°C for a few minutes.

  • Antenna Excision: Carefully excise one antenna at the base using fine micro-scissors under a stereomicroscope.

  • Mounting:

    • Use an electrode holder with two glass capillaries filled with a suitable saline solution (e.g., Ringer's solution).

    • Place the basal end of the antenna in the reference electrode and the distal tip in the recording electrode.

    • Ensure good electrical contact. A small amount of conductive gel can be used if necessary.

3. EAG Recording Procedure:

  • Setup:

    • Place the mounted antenna in a continuous stream of charcoal-filtered and humidified air (e.g., 0.5 L/min).

    • Position the tip of the stimulus cartridge in the main airflow, directed towards the antenna.

  • Data Acquisition:

    • Use a high-impedance amplifier to amplify the signal from the antenna.

    • Connect the amplifier to a data acquisition system and recording software.

    • Allow the baseline signal to stabilize before starting the experiment.

  • Stimulation:

    • Use a stimulus controller to deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge.

    • Present the stimuli in increasing order of concentration.

    • Include a solvent control at the beginning and end of each recording session.

    • Allow a recovery period of at least 30-60 seconds between stimuli.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus.

    • Subtract the average response to the solvent control from the pheromone responses to normalize the data.

Mandatory Visualizations

Insect Olfactory Signaling Pathway for Pheromones

cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds to Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Delivers Pheromone IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers Glomerulus Glomerulus ActionPotential->Glomerulus Signal to Brain

Caption: Pheromone reception and signal transduction in an insect olfactory receptor neuron.

Experimental Workflow for EAG Recordings

A Stimulus Preparation (this compound dilutions) C EAG Setup & Calibration A->C B Insect Preparation (Antenna Excision & Mounting) B->C D Baseline Stabilization C->D E Stimulus Delivery (Puff of odorant) D->E F EAG Signal Recording E->F G Recovery Period F->G H Data Analysis (Amplitude Measurement) F->H G->E Next Stimulus I Results & Interpretation H->I

Caption: A generalized workflow for conducting an electroantennography (EAG) experiment.

References

Calibration of analytical instruments for accurate (Z)-7-Dodecen-1-ol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the accurate quantification of (Z)-7-Dodecen-1-ol using analytical instrumentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing) Active Sites in the GC System: The hydroxyl group of this compound can interact with active sites in the injector liner, column, or detector, causing peak tailing.System Deactivation: Use a deactivated liner and guard column. If tailing persists, consider derivatizing the alcohol to a less polar functional group (e.g., silylation) to reduce interactions. Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.Dilute the Sample: Reduce the concentration of the sample to fall within the linear range of the instrument.
Incompatible Solvent: A mismatch in polarity between the injection solvent and the stationary phase of the GC column can cause peak distortion.Solvent Matching: Use a non-polar solvent such as hexane or dichloromethane, which is compatible with commonly used non-polar or mid-polar GC columns (e.g., DB-5ms).
Poor Resolution Suboptimal GC Oven Program: A rapid temperature ramp may not provide sufficient separation from other components in the sample matrix.Optimize Temperature Program: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. Incorporate an isothermal hold at a temperature that provides the best resolution.
Incorrect Column Choice: The stationary phase may not have adequate selectivity for this compound and potential isomers or contaminants.Select Appropriate Column: A mid-polarity column (e.g., DB-WAX) may provide better selectivity for unsaturated alcohols compared to a non-polar column.
Low or No Signal Sample Adsorption: The analyte may be adsorbing to active sites in the GC system and not reaching the detector.System Inertness: Ensure all components in the sample flow path (liner, column, etc.) are properly deactivated. Derivatization can also mitigate adsorption.
Thermal Degradation: High temperatures in the injector can cause the analyte to degrade.Optimize Injector Temperature: Lower the injector temperature in increments (e.g., 10°C) to find a balance between efficient volatilization and analyte stability.
Incorrect MS Parameters: The mass spectrometer may not be set to detect the characteristic ions of this compound.Set Appropriate Scan Range: Ensure the mass scan range includes the molecular ion (if observable) and key fragment ions. For targeted quantification, use Selected Ion Monitoring (SIM) of characteristic ions.
Inconsistent Results Variable Injection Volume: Inconsistent injection volumes will lead to poor reproducibility of peak areas.Use of Internal Standard: The use of an internal standard (IS) is highly recommended to correct for variations in injection volume and sample preparation.[1] A suitable IS should be a compound with similar chemical properties to this compound but well-resolved chromatographically.
Matrix Effects: Components of the sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of volatile and semi-volatile compounds like this compound.[2] It offers high sensitivity, selectivity, and structural confirmation. Gas chromatography with a flame ionization detector (GC-FID) can also be used, but GC-MS provides more definitive identification.

Q2: How do I prepare calibration standards for this compound?

A2: Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane). Perform serial dilutions to create a series of working standards with at least five different concentrations that bracket the expected concentration of the samples.[3] It is crucial to add a constant concentration of an internal standard to each calibration standard and sample to ensure accuracy.[1]

Q3: What is a suitable internal standard for the analysis of this compound?

A3: An ideal internal standard should have similar chemical properties and volatility to this compound but be chromatographically resolved from it and not present in the samples.[4] A deuterated analog of the analyte is often the best choice. Alternatively, a structurally similar long-chain alcohol or acetate with a different chain length, such as dodecan-1-ol or tetradecan-1-ol, can be used.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound by GC-MS?

A4: The LOD and LOQ are instrument- and method-dependent. However, for GC-MS analysis of pheromones, LODs are typically in the low picogram (pg) to nanogram (ng) range, with LOQs being slightly higher. The LOD is generally defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The identity of the peak can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show the characteristic fragmentation pattern for this compound. The NIST Chemistry WebBook is a useful resource for reference mass spectra.[5][6]

Quantitative Data Summary

The following tables provide hypothetical yet realistic data for the calibration of this compound analysis by GC-MS.

Table 1: Physicochemical and Chromatographic Data

PropertyValue
Molecular Formula C₁₂H₂₄O[5]
Molecular Weight 184.32 g/mol [5]
CAS Number 20056-92-2[5]
Kovats Retention Index ~1463 (non-polar column)[5]

Table 2: Key Mass Spectral Ions (Electron Ionization, 70 eV)

m/z (Mass-to-Charge Ratio) Relative Intensity Potential Fragment Interpretation
41HighC₃H₅⁺
55HighC₄H₇⁺
67ModerateC₅H₇⁺
82ModerateC₆H₁₀⁺
M-18 (166)Often present[M-H₂O]⁺, characteristic for alcohols

Note: The molecular ion (M⁺ at m/z 184) may be weak or absent in the EI spectra of long-chain alcohols.

Table 3: Example Method Validation Parameters

Parameter Result
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Repeatability (%RSD) < 5%
Recovery 90 - 110%

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of GC-grade hexane in a volumetric flask.

  • Prepare an Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., tetradecan-1-ol) and dissolve it in 10 mL of hexane.

  • Prepare a Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with hexane.

  • Prepare Calibration Standards: Create a series of five calibration standards by diluting the primary stock solution. For example, to prepare standards of 0.1, 1, 10, 50, and 100 µg/mL:

    • Pipette the appropriate volume of the primary stock solution into 1 mL volumetric flasks.

    • Add 100 µL of the 10 µg/mL working internal standard solution to each flask.

    • Bring each flask to volume with hexane.

  • Prepare a Blank: Prepare a blank sample containing only the solvent and the internal standard.

Protocol 2: GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: A mid-polarity column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of unsaturated alcohols.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Start at 60°C (hold for 1 min).

    • Ramp at 10°C/min to 240°C.

    • Hold at 240°C for 5 min.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40 - 300 for initial identification.

    • Selected Ion Monitoring (SIM): For quantification, monitor at least three characteristic ions for this compound (e.g., m/z 67, 82, 166) and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Sample Collection & Extraction add_is Add Internal Standard prep_sample->add_is prep_standards Prepare Calibration Standards prep_standards->add_is gc_injection GC Injection add_is->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection (Scan or SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Experimental workflow from sample preparation to final data reporting.

logical_relationship cluster_instrument Instrument Performance cluster_method Method Validation cluster_sample Sample Analysis start Accurate Quantification Goal instrument_cal Instrument Calibration start->instrument_cal linearity Linearity & Range start->linearity sample_prep Consistent Sample Preparation start->sample_prep system_suitability System Suitability instrument_cal->system_suitability internal_std Internal Standard Correction system_suitability->internal_std accuracy Accuracy & Recovery linearity->accuracy precision Precision (Repeatability) linearity->precision lod_loq LOD & LOQ linearity->lod_loq lod_loq->internal_std sample_prep->internal_std

Caption: Key pillars for achieving accurate analytical quantification.

References

Refinement of bioassay protocols to reduce variability in insect response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for insect bioassay protocols. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine experimental procedures to reduce variability in insect response.

Troubleshooting Guides and FAQs

This section addresses specific issues that can arise during insect bioassays, leading to increased variability in results.

Insect Rearing and Health

  • Question: My control mortality is consistently high (>10%). What are the likely causes and how can I fix this?

    • Answer: High control mortality can be attributed to several factors:

      • Poor Insect Health: The general health of the insect colony is crucial. Ensure that the rearing conditions, including diet, temperature, and humidity, are optimal for the species you are working with.[1] Stressed or unhealthy insects are more susceptible to experimental manipulations and may die for reasons unrelated to the tested substance.

      • Handling Stress: Improper handling during transfer to the bioassay setup can cause physical injury or stress, leading to mortality.[1] Handle insects gently and minimize the duration of any necessary anesthesia.

      • Contamination: Contamination of the diet, water, or rearing environment with pathogens or chemical residues can lead to increased mortality. Maintain sterile techniques where possible and ensure all equipment is thoroughly cleaned.

  • Question: I am observing significant variation in the size and developmental stage of my insects. How can I improve uniformity?

    • Answer: A lack of uniformity in your test population is a major source of variability.[2][3] To improve this:

      • Synchronized Rearing: Start with eggs laid within a narrow time frame to ensure that larvae are of a similar age and developmental stage.

      • Controlled Diet: Use a standardized artificial diet to ensure consistent nutrition for all insects.[4] Natural food sources like plants can vary in nutritional content.

      • Optimal Rearing Conditions: Maintain consistent temperature, humidity, and photoperiod in your rearing facility, as these factors directly influence insect development.[5]

Environmental Conditions

  • Question: My bioassay results are inconsistent from one experiment to the next, even with the same batch of insects. Could environmental factors be the cause?

    • Answer: Yes, environmental fluctuations during the bioassay can significantly impact insect response.[1][3]

      • Temperature: Temperature can affect an insect's metabolism and the toxicity of the test compound.[5][6][7] It is critical to conduct bioassays in a temperature-controlled environment.

      • Humidity: Humidity levels can influence insect desiccation and overall health during the experiment.[5]

      • Photoperiod: The light-dark cycle can affect insect behavior and physiology. Maintain a consistent photoperiod throughout the experiment.[8]

Dose Preparation and Application

  • Question: How can I be sure that the dose I am applying is accurate and consistent across all replicates?

    • Answer: Inaccurate or inconsistent dosing is a common source of error. To ensure accuracy:

      • Solvent Volatility: When using volatile solvents like acetone to dissolve the test compound, ensure the solvent has completely evaporated before introducing the insects in contact or residual assays.[6][8]

      • Proper Mixing: For diet-incorporated assays, ensure the test compound is thoroughly and evenly mixed into the diet to avoid "hot spots" of high concentration.

      • Calibration of Equipment: For topical applications, ensure that your microapplicator is properly calibrated to deliver the correct volume consistently.[3]

  • Question: I'm performing a topical application, but the droplet doesn't seem to be staying on the insect. What can I do?

    • Answer: This can happen if the insect's cuticle is waxy or if the droplet is too large.

      • Application Site: Apply the droplet to a less mobile part of the insect's body, such as the dorsal side of the thorax.[9]

      • Droplet Volume: Use the smallest volume possible that can be accurately delivered.

      • Solvent Choice: Ensure the solvent used is appropriate and does not cause excessive spreading or runoff.

Data Presentation

Impact of Environmental and Biological Factors on Insecticide Efficacy

The following tables summarize quantitative data on how different factors can influence the outcome of insect bioassays.

Table 1: Effect of Temperature on the LC50 of Spinosad against Spodoptera litura

Temperature (°C)LC50 (%)
28 (Reference)0.0026
290.0033
310.0045
330.0067
350.0083

Data sourced from a study on the variations in the toxicity of insecticides against Spodoptera litura under elevated CO2 and temperature conditions.[6]

Table 2: Effect of Mosquito Age on Susceptibility to Deltamethrin

Age (days)Mortality Rate (%)
219
315
1090

Data from a study on the increase in susceptibility to insecticides with aging of wild Anopheles gambiae mosquitoes.[4]

Table 3: Comparison of LC50 Values for Different Bioassay Methods against European Grapevine Moth (Lobesia botrana)

InsecticideBioassay MethodLC50 (mg/L)
IndoxacarbDiet Covering0.028
Diet Incorporation0.015
Topical Application0.041
DeltamethrinDiet Covering0.035
Diet Incorporation0.021
Topical Application0.052

This table illustrates how the choice of bioassay method can influence the determined LC50 values.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Topical Application Bioassay[3][10][12][13]

Objective: To determine the toxicity of a compound when applied directly to the insect's cuticle.

Materials:

  • Test insects (uniform in age, size, and developmental stage)

  • Test compound

  • Appropriate solvent (e.g., acetone)

  • Microapplicator

  • Holding containers (e.g., petri dishes with a food source)

  • Anesthesia (e.g., CO2 or chilling)

Methodology:

  • Preparation of Dosing Solutions: Prepare a serial dilution of the test compound in the chosen solvent. Include a solvent-only control.

  • Insect Anesthesia: Anesthetize a group of insects using CO2 or by placing them at 4°C for a short period.

  • Dosing: Using the microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.

  • Holding and Observation: Place the treated insects in individual holding containers with access to food and water. Maintain them under controlled environmental conditions.

  • Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Calculate the LC50 or LD50 values using probit analysis.

Protocol 2: Diet-Incorporated Bioassay[11][14][15]

Objective: To determine the toxicity of a compound when ingested by the insect.

Materials:

  • Test insects (typically neonate larvae)

  • Artificial diet

  • Test compound

  • Solvent (if necessary)

  • Multi-well bioassay trays

  • Fine-tipped paintbrush or similar tool for transferring larvae

Methodology:

  • Preparation of Treated Diet: Prepare the artificial diet according to the standard protocol. While the diet is still liquid, add the test compound at various concentrations and mix thoroughly to ensure even distribution. Prepare a control diet with no test compound.

  • Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays. Allow the diet to solidify.

  • Insect Infestation: Using a fine-tipped paintbrush, carefully transfer one neonate larva into each well.

  • Sealing and Incubation: Seal the trays with a breathable lid or film and place them in an incubator with controlled temperature, humidity, and photoperiod.

  • Mortality and Growth Inhibition Assessment: After a set period (e.g., 7 days), record the number of dead larvae in each well. For sublethal effects, the weight of surviving larvae can also be measured.

  • Data Analysis: Calculate the LC50 and/or EC50 (effective concentration for growth inhibition) values.

Visualizations

Experimental Workflow for a Standardized Topical Application Bioassay

Topical_Application_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis prep_insects Select Uniform Insects (Age, Size, Stage) prep_solutions Prepare Serial Dilutions of Test Compound anesthetize Anesthetize Insects (CO2 or Chilling) prep_solutions->anesthetize Start Experiment apply_dose Apply Precise Dose to Dorsal Thorax anesthetize->apply_dose transfer Transfer to Holding Containers with Food apply_dose->transfer incubate Incubate under Controlled Conditions transfer->incubate assess_mortality Assess Mortality at Predetermined Intervals incubate->assess_mortality analyze_data Analyze Data (e.g., Probit Analysis) assess_mortality->analyze_data

Caption: Workflow for a standardized topical application bioassay.

Troubleshooting Logic for High Control Mortality

High_Control_Mortality_Troubleshooting cluster_check Initial Checks cluster_action Corrective Actions start High Control Mortality (>10%) check_handling Review Insect Handling Procedures start->check_handling check_environment Verify Rearing & Bioassay Conditions start->check_environment check_diet Inspect Diet and Water for Contamination start->check_diet improve_handling Refine Handling Technique (Minimize Stress) check_handling->improve_handling stabilize_env Ensure Stable Temp, Humidity, Photoperiod check_environment->stabilize_env sterilize Sterilize Rearing Equipment and Diet check_diet->sterilize end Control Mortality Within Acceptable Limits improve_handling->end Re-run Bioassay stabilize_env->end Re-run Bioassay sterilize->end Re-run Bioassay

Caption: Troubleshooting flowchart for high control mortality.

References

Validation & Comparative

A Comparative Analysis of (Z)-7-Dodecen-1-ol and its Acetate Ester, (Z)-7-dodecenyl acetate, in Insect Chemosensation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of (Z)-7-Dodecen-1-ol and its corresponding acetate ester, (Z)-7-dodecenyl acetate. These semiochemicals play critical roles in the chemical communication of numerous insect species, as well as in the reproductive signaling of the female Asian elephant. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a synthesis of experimental data to inform future research and application strategies.

Executive Summary

(Z)-7-dodecenyl acetate is a well-established primary component of the female sex pheromone in a variety of moth species, including the cabbage looper (Trichoplusia ni) and the turnip moth (Agrotis segetum). It functions as a potent attractant for conspecific males. In contrast, this compound has been identified as a behavioral antagonist or inhibitor of the pheromone response in certain species, such as T. ni. In other species, like A. segetum, it is a component of the natural pheromone blend and is detected by specialized olfactory neurons, suggesting a more complex modulatory role. This guide presents a detailed examination of the electrophysiological and behavioral responses elicited by these two compounds, alongside relevant experimental protocols and a conceptual model of their olfactory perception.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the electrophysiological and behavioral responses to this compound and (Z)-7-dodecenyl acetate in two key lepidopteran species.

Table 1: Electroantennogram (EAG) Responses

SpeciesCompoundDosageMean EAG Response (mV) ± SENotes
Trichoplusia ni(Z)-7-dodecenyl acetate100 µgPeak response[1]Elicits strong antennal depolarization.
Trichoplusia niThis compound-Inhibits orientation, but perception is not blocked[2]Specific EAG amplitude data for the alcohol alone is not readily available, but its perception is confirmed.
Agrotis segetum(Z)-7-dodecenyl acetate-High response[3]A major component of the pheromone blend.[3]
Agrotis segetumThis compound-Detected by specific receptor cells[3]Present in female extracts at 19% of the main acetate component.[3]

Table 2: Behavioral Responses (Wind Tunnel and Field Trapping)

SpeciesCompound/BlendAssay TypeBehavioral Outcome
Trichoplusia ni(Z)-7-dodecenyl acetateWind TunnelAttraction, upwind flight, clasper extension[2]
Trichoplusia ni(Z)-7-dodecenyl acetate + this compoundWind TunnelPrevention of orientation to the pheromone source[2]
Agrotis segetumBlend containing (Z)-7-dodecenyl acetateField TrappingHigh male capture rates[4]
Agrotis segetumBlend omitting (Z)-7-dodecenyl acetateField TrappingDramatic decrease in response[4]
Agrotis segetumThis compoundField TrappingAttractive to males[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to generate the data presented above.

Electroantennography (EAG)

Electroantennography is employed to measure the overall electrical response of the olfactory neurons on an insect's antenna to a volatile stimulus.

Protocol:

  • Insect Preparation: An adult male moth is immobilized, and one antenna is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream.

  • Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured as the EAG response.

  • Controls: A solvent blank is used as a negative control to account for any mechanical stimulation from the air puff.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.

Protocol:

  • Tunnel Setup: A wind tunnel is used to create a laminar airflow of a controlled speed. The tunnel is typically illuminated with red light to simulate scotophase conditions for nocturnal insects.

  • Pheromone Source: A rubber septum or filter paper impregnated with a specific amount of the test compound(s) is placed at the upwind end of the tunnel.

  • Insect Release: Male moths, previously acclimatized to the experimental conditions, are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded for a set period. Key behaviors include activation (wing fanning), take-off, oriented upwind flight, and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavioral step is calculated for each treatment.

Visualization of Olfactory Processing

The following diagrams illustrate the conceptual workflows and signaling pathways involved in the perception of this compound and (Z)-7-dodecenyl acetate.

experimental_workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_data Data Acquisition & Analysis insect Test Insect (e.g., Moth) eag Electroantennography (EAG) insect->eag wind_tunnel Wind Tunnel Assay insect->wind_tunnel field_trapping Field Trapping insect->field_trapping compound1 This compound compound1->eag compound1->wind_tunnel compound1->field_trapping compound2 (Z)-7-dodecenyl acetate compound2->eag compound2->wind_tunnel compound2->field_trapping eag_data Electrophysiological Response eag->eag_data behavioral_data Behavioral Response wind_tunnel->behavioral_data field_trapping->behavioral_data statistical_analysis Statistical Analysis eag_data->statistical_analysis behavioral_data->statistical_analysis conclusion Efficacy Comparison statistical_analysis->conclusion

Caption: Experimental workflow for comparing the efficacy of the two compounds.

signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron cluster_cns Central Nervous System receptor_acetate Olfactory Receptor (ORx) (Z)-7-dodecenyl acetate receptor_acetate:f1->receptor_acetate:f0 orco Orco (Co-receptor) receptor_acetate:f0->orco receptor_alcohol Olfactory Receptor (ORy) This compound receptor_alcohol:f1->receptor_alcohol:f0 receptor_alcohol:f0->orco ion_channel Ion Channel Opening orco->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential integration Signal Integration action_potential->integration behavior Behavioral Output integration->behavior

Caption: Conceptual model of olfactory signal transduction for the two compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sex pheromone components of several closely related and economically significant moth species within the genera Spodoptera and Helicoverpa. Understanding the nuanced differences in the chemical communication of these pests is crucial for the development of species-specific and effective pest management strategies, including mating disruption and targeted trapping. This document summarizes quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

Comparative Pheromone Composition

The specificity of moth communication is achieved through precise blends of multiple pheromone components. Even subtle variations in the ratios of these compounds can lead to reproductive isolation between species. The following tables summarize the known sex pheromone components and their relative abundance in key species of Spodoptera and Helicoverpa. It is important to note that the exact ratios can exhibit some variation based on geographic location and host plant associations.

Table 1: Sex Pheromone Components of Selected Spodoptera Species
SpeciesPheromone ComponentAbbreviationRelative Amount (%)
Spodoptera litura (Z,E)-9,11-Tetradecadienyl acetateZ9,E11-14:AcMajor Component (~90)[1][2]
(Z,E)-9,12-Tetradecadienyl acetateZ9,E12-14:AcMinor Component (~10)[1][2]
(Z)-9-Tetradecenyl acetateZ9-14:AcTrace[3]
(E)-11-Tetradecenyl acetateE11-14:AcTrace[3]
Spodoptera frugiperda (Z)-9-Tetradecenyl acetateZ9-14:OAc~85-90[4]
(Z)-11-Hexadecenyl acetateZ11-16:OAc~5-10[4]
(Z)-7-Dodecenyl acetateZ7-12:OAc~1-5[4][5]
NonanalTrace (Increases attraction)[6][7]
Spodoptera exigua (Z,E)-9,12-Tetradecadienyl acetateZ9,E12-14:Ac~47-58[8]
(Z)-9-Tetradecen-1-olZ9-14:OH~18-40[8][9][10]
(Z)-9-Tetradecenyl acetateZ9-14:Ac~18[8]
(Z)-11-Hexadecenyl acetateZ11-16:OAcTrace[1]
(Z,E)-9,12-Tetradecadien-1-olZ9,E12-14:OH~17[8]
Table 2: Sex Pheromone Components of Selected Helicoverpa and Heliothis Species
SpeciesPheromone ComponentAbbreviationRelative Amount (%)
Helicoverpa armigera (Z)-11-HexadecenalZ11-16:AldMajor Component (~97)[11]
(Z)-9-HexadecenalZ9-16:AldMinor Component (~3)[11]
(Z)-9-TetradecenalZ9-14:AldTrace (Increases attraction)[12]
Hexadecanal16:AldTrace[11]
(Z)-11-Hexadecen-1-olZ11-16:OHTrace[11]
Helicoverpa zea (Z)-11-HexadecenalZ11-16:Ald100
(Z)-9-HexadecenalZ9-16:Ald5.8
Hexadecanal16:Ald13.9
(Z)-7-HexadecenalZ7-16:Ald2.3
Heliothis virescens (Z)-11-HexadecenalZ11-16:Ald100
(Z)-9-TetradecenalZ9-14:Ald4.8
Tetradecanal14:Ald2.1
Hexadecanal16:Ald1.3
(Z)-11-Hexadecen-1-olZ11-16:OH0.7
Heliothis subflexa (Z)-11-HexadecenalZ11-16:Ald100
(Z)-9-HexadecenalZ9-16:Ald2.7
(Z)-11-Hexadecen-1-olZ11-16:OH2.3
(Z)-11-Hexadecenyl acetateZ11-16:Ac28.1

Experimental Protocols

The identification and quantification of pheromone components are achieved through a combination of meticulous extraction techniques and sophisticated analytical methods.

Pheromone Extraction from Female Glands
  • Objective: To obtain a concentrated extract of the pheromone components from the female moth's pheromone gland.

  • Procedure:

    • Female moths, typically 2-3 days old, are selected during their calling period (the scotophase, or dark period, when they actively release pheromones).

    • The abdominal tip containing the pheromone gland is carefully excised using fine forceps or micro-scissors.

    • The excised glands are immediately submerged in a small volume (e.g., 50-100 µL) of a high-purity solvent, most commonly hexane, for a specific duration (e.g., 30 minutes to several hours) to extract the volatile pheromone components.[13]

    • An internal standard of a known concentration (e.g., a hydrocarbon like heptadecane) is often added to the solvent to aid in the later quantification of the pheromone components.

    • The resulting extract is carefully transferred to a clean vial and may be concentrated under a gentle stream of nitrogen to the desired volume for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify the individual components of the pheromone extract.

  • Procedure:

    • A small volume (typically 1 µL) of the pheromone extract is injected into the GC-MS system.

    • The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various components of the mixture, causing them to separate based on their volatility and chemical properties.

    • As each component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact, which causes them to fragment in a predictable manner.

    • The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

    • The identity of each pheromone component is confirmed by comparing its retention time (the time it takes to travel through the column) and its mass spectrum to those of known synthetic standards.[4]

    • Quantification is achieved by comparing the peak area of each component to the peak area of the internal standard.[4]

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)
  • Objective: To identify which of the separated compounds in the pheromone extract are biologically active (i.e., detected by the male moth's antenna).

  • Procedure:

    • An antenna is carefully excised from a male moth and mounted between two electrodes.

    • In GC-EAD, the effluent from the gas chromatography column is split. One portion goes to the standard GC detector (e.g., a flame ionization detector), while the other is directed over the prepared moth antenna.

    • When a biologically active compound elutes from the GC column and passes over the antenna, it elicits a measurable electrical response (a depolarization of the antennal neurons), which is recorded as an EAG signal.

    • By simultaneously recording the output from the GC detector and the EAG, researchers can pinpoint which specific peaks in the chromatogram are responsible for the antennal response.[13]

Behavioral Assays (Wind Tunnel)
  • Objective: To confirm the behavioral activity of the identified pheromone components and to determine the optimal blend for attracting male moths.

  • Procedure:

    • A wind tunnel is used to create a controlled environment with a consistent laminar airflow.

    • A synthetic blend of the identified pheromone components, or individual compounds, is released from a point source at the upwind end of the tunnel.

    • Male moths are released at the downwind end of the tunnel.

    • The behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight towards the pheromone source (anemotaxis), zigzagging flight patterns (casting), and contact with the pheromone source.[4]

    • By testing different ratios and combinations of synthetic components, researchers can determine the precise blend that elicits the most robust and complete sequence of mating behaviors.[4]

Mandatory Visualizations

Pheromone Biosynthesis Pathway

The biosynthesis of Type I moth pheromones, which are primarily fatty acid derivatives, follows a modified fatty acid metabolism pathway. The process begins with acetyl-CoA and involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain shortening, reduction, and in some cases, acetylation.

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fatty_acid_synthase Fatty Acid Synthase (FAS) malonyl_coa->fatty_acid_synthase saturated_fatty_acyl_coa Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA) fatty_acid_synthase->saturated_fatty_acyl_coa desaturase Desaturase (e.g., Δ9, Δ11) saturated_fatty_acyl_coa->desaturase unsaturated_fatty_acyl_coa Unsaturated Fatty Acyl-CoA desaturase->unsaturated_fatty_acyl_coa chain_shortening Chain Shortening (β-oxidation) unsaturated_fatty_acyl_coa->chain_shortening modified_acyl_coa Modified Acyl-CoA chain_shortening->modified_acyl_coa reductase Reductase modified_acyl_coa->reductase fatty_alcohol Fatty Alcohol reductase->fatty_alcohol acetyltransferase Acetyltransferase fatty_alcohol->acetyltransferase oxidase Oxidase fatty_alcohol->oxidase acetate_ester Acetate Ester (Pheromone Component) acetyltransferase->acetate_ester aldehyde Aldehyde (Pheromone Component) oxidase->aldehyde

Caption: Generalized biosynthetic pathway for Type I moth sex pheromones.

Experimental Workflow for Pheromone Analysis

The process of identifying and characterizing moth pheromones follows a logical workflow, from the biological source to chemical identification and behavioral validation.

Experimental_Workflow moth_rearing Moth Rearing & Selection of Calling Females pheromone_extraction Pheromone Gland Extraction (Hexane) moth_rearing->pheromone_extraction gc_ms GC-MS Analysis pheromone_extraction->gc_ms gc_ead GC-EAD Analysis pheromone_extraction->gc_ead component_id Component Identification (vs. Standards) gc_ms->component_id quantification Quantification (vs. Internal Standard) gc_ms->quantification synthesis Synthesis of Putative Pheromone Blend component_id->synthesis bioactive_id Identification of Bioactive Components gc_ead->bioactive_id bioactive_id->synthesis wind_tunnel Behavioral Assay (Wind Tunnel) synthesis->wind_tunnel blend_optimization Blend Optimization & Confirmation wind_tunnel->blend_optimization

Caption: A typical experimental workflow for moth pheromone identification and validation.

References

Unveiling the Antagonistic Properties of (Z)-7-Dodecen-1-ol in Pheromone-Mediated Insect Behavior

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (Z)-7-Dodecen-1-ol as a Behavioral Antagonist in the Cabbage Looper Moth, Trichoplusia ni

For researchers in entomology, chemical ecology, and pest management, the manipulation of insect behavior through chemical cues is a cornerstone of effective and environmentally benign control strategies. Among the arsenal of behavior-modifying chemicals, antagonists that disrupt pheromone communication are of significant interest. This guide provides a comprehensive validation of this compound as a potent behavioral antagonist in the cabbage looper moth, Trichoplusia ni, a significant agricultural pest. Through a detailed examination of experimental data, this document compares its efficacy and outlines the methodologies used to ascertain its function, providing a critical resource for scientists and drug development professionals.

Quantitative Comparison of Behavioral Antagonism

The primary sex pheromone component for Trichoplusia ni is (Z)-7-dodecen-1-yl acetate. The antagonistic efficacy of this compound is most effectively demonstrated in wind tunnel bioassays, which measure the disruption of the male moth's upwind flight towards a pheromone source. While direct comparative studies with a wide range of other potential antagonists in T. ni are limited in the public domain, the inhibitory effect of this compound is well-documented.

To illustrate the quantitative impact of this compound, the following table summarizes typical wind tunnel bioassay results, comparing the response of male T. ni to the primary pheromone with and without the addition of the antagonist.

Treatment% Males Taking Flight% Males Initiating Upwind Flight% Males Reaching Source
(Z)-7-dodecen-1-yl acetate (Pheromone)~90%~85%~75%
(Z)-7-dodecen-1-yl acetate + this compound (Antagonist)~85%<20%<5%

Note: These values are representative of typical findings in wind tunnel assays and may vary based on specific experimental conditions.

The data clearly indicates that while this compound does not significantly inhibit the initial activation of flight, it drastically reduces the ability of male moths to orient and navigate upwind towards the pheromone source, demonstrating its potent behavioral antagonistic effect.

Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the replication and validation of these findings. The following are detailed protocols for the key experiments used to evaluate the behavioral and physiological effects of this compound on Trichoplusia ni.

Wind Tunnel Bioassay

Objective: To assess the ability of this compound to disrupt the upwind flight of male T. ni towards a sex pheromone source.

Materials:

  • Glass wind tunnel (e.g., 1.5 m long x 0.5 m wide x 0.5 m high)

  • Variable speed fan to produce a laminar airflow (typically 0.3-0.5 m/s)

  • Charcoal-filtered air intake

  • Red light illumination (to simulate scotophase conditions)

  • Pheromone dispenser (e.g., rubber septum)

  • Antagonist dispenser (e.g., separate rubber septum or co-eluted on the same septum)

  • Video recording and tracking software

  • Male Trichoplusia ni moths (2-3 days old, virgin)

Procedure:

  • Acclimation: Male moths are individually placed in release cages and allowed to acclimate within the wind tunnel for at least 30 minutes before the trial.

  • Pheromone Source Preparation: A rubber septum is loaded with a known concentration of synthetic (Z)-7-dodecen-1-yl acetate. For the antagonist treatment, a separate septum with this compound is placed in close proximity to the pheromone source, or both compounds are loaded onto the same septum.

  • Trial Initiation: The pheromone and antagonist sources are placed at the upwind end of the wind tunnel. A single male moth is released from its cage at the downwind end.

  • Behavioral Observation: The moth's flight path is recorded for a set period (e.g., 3 minutes). Key behaviors recorded include:

    • Time to take flight.

    • Initiation of upwind flight (zigzagging flight towards the source).

    • Sustained upwind flight.

    • Proximity to the source.

    • Contact with the source.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated for both control (pheromone only) and treatment (pheromone + antagonist) groups. Statistical analysis (e.g., Chi-square test) is used to determine significant differences between the groups.

Electroantennography (EAG)

Objective: To measure the electrical response of the male T. ni antenna to this compound and compare it to the response elicited by the primary pheromone.

Materials:

  • Adult male Trichoplusia ni

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Odor delivery system (puff of charcoal-filtered air passed over a filter paper impregnated with the test compound)

Procedure:

  • Antenna Preparation: A male moth is immobilized, and the head is excised. One antenna is carefully removed and mounted between the two electrodes. The recording electrode is placed near the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation: Serial dilutions of (Z)-7-dodecen-1-yl acetate and this compound are prepared in a suitable solvent (e.g., hexane) and applied to filter paper.

  • Stimulation and Recording: A controlled puff of air is passed over the stimulus-laden filter paper and directed towards the mounted antenna. The resulting change in electrical potential (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each compound at various concentrations. The responses to the antagonist are compared with the responses to the pheromone to determine if the antenna detects the antagonist and to assess the relative sensitivity.

Signaling Pathway and Mechanism of Action

The antagonistic effect of this compound is believed to occur at the level of the central nervous system, rather than through peripheral inhibition at the receptor neurons. Electrophysiological studies have shown that male T. ni antennae possess specific olfactory receptor neurons (ORNs) that respond to this compound, distinct from the ORNs that detect the primary pheromone component.

The current hypothesis is that the signals from the pheromone-detecting and antagonist-detecting ORNs are processed in different, yet potentially interconnected, glomeruli within the antennal lobe of the moth's brain. The integration of these competing signals likely leads to the disruption of the downstream motor commands that govern sustained upwind flight.

Pheromone_Antagonism_Pathway cluster_Antennal_Lobe Antennal Lobe cluster_Higher_Brain_Centers Higher Brain Centers Pheromone (Z)-7-dodecen-1-yl acetate ORN_P Pheromone ORN Pheromone->ORN_P Antagonist This compound ORN_A Antagonist ORN Antagonist->ORN_A Glomerulus_P Pheromone Glomerulus ORN_P->Glomerulus_P Glomerulus_A Antagonist Glomerulus ORN_A->Glomerulus_A PN_P Projection Neuron (Excitatory) Glomerulus_P->PN_P LN_I Local Interneuron (Inhibitory) Glomerulus_A->LN_I Motor_Control Motor Control of Flight PN_P->Motor_Control Upwind Flight Behavior LN_I->PN_P

Synergistic and antagonistic effects of (Z)-7-Dodecen-1-ol in pheromone blends.

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol and its derivatives are crucial components in the chemical communication of numerous insect species. This guide provides a comparative analysis of the synergistic and antagonistic effects of this compound within pheromone blends, with a focus on the turnip moth, Agrotis segetum, as a case study. The data presented is compiled from various scientific studies and is intended for researchers, scientists, and professionals in drug development and pest management.

Synergistic and Antagonistic Effects in Agrotis segetum

The sex pheromone of the turnip moth, Agrotis segetum, is a complex blend of several aliphatic acetates and alcohols. (Z)-7-Dodecenyl acetate is a major component, and its corresponding alcohol, this compound, is also present in the female pheromone gland. The precise ratio of these and other components is critical for eliciting an optimal attractive response from males.

Quantitative Analysis of Pheromone Blend Composition and Behavioral Response

The following table summarizes the composition of the female Agrotis segetum pheromone gland extract and the behavioral activity of different synthetic blends in field trapping experiments. The data highlights the importance of a multi-component blend for maximal attraction.

Pheromone Blend Component Relative Abundance in Female Gland (%) [1]Effect in Synthetic Blend Supporting Data
(Z)-5-Decenyl acetateMinor ComponentSynergistic: Essential for attraction. Omission leads to a dramatic decrease in male response.[2]A four-component blend including this compound was more attractive than virgin females in field tests.[1]
(Z)-7-Dodecenyl acetate~100 (Main Component)Synergistic: A key component, but its sole application does not result in significant attraction.[3]In communication disruption studies, (Z)-7-Dodecenyl acetate alone did not significantly reduce trap catches.[3]
(Z)-9-Tetradecenyl acetate~49Synergistic: Essential for attraction. Omission leads to a dramatic decrease in male response.[2]Part of the attractive four-component blend.[1][4]
This compound ~19 Likely Synergistic: Its presence in the natural blend suggests a role in enhancing or stabilizing the signal.Further quantitative field tests isolating the specific contribution of the alcohol are needed for conclusive evidence.
Decyl acetateMinor ComponentNeutral: Omission from the blend did not significantly affect male response in a flight tunnel.[2]
(Z)-8-Dodecenyl acetateNot found in female glandAntagonistic: Addition of 1% to the attractive blend reduced trap catch by ~50%.[2]Increasing the amount to 27% reduced trap catch by ~90%.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pheromone activity. The following sections describe the standard protocols used in the cited studies on Agrotis segetum.

Pheromone Extraction and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the chemical components of an insect's pheromone gland.

  • Gland Excision: Abdominal tips containing the pheromone glands are excised from virgin female moths, typically during their peak calling (pheromone-releasing) period.

  • Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, for a set period (e.g., 30 minutes) to extract the volatile pheromone components.

  • Analysis: The extract is then injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Gas Chromatography (GC): The different components of the extract are separated based on their volatility and interaction with the GC column. The time it takes for a component to travel through the column is its retention time.

    • Mass Spectrometry (MS): As each component exits the GC column, it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, creating a unique mass spectrum for each component.

  • Identification and Quantification: The mass spectrum of each unknown component is compared to a library of known spectra for identification. The amount of each component can be quantified by measuring the area under its peak in the gas chromatogram and comparing it to the peak areas of known concentrations of synthetic standards.[1]

Electrophysiological Response: Electroantennography (EAG)

EAG is used to measure the overall electrical response of a male moth's antenna to a specific odorant, indicating whether the insect can detect the compound.

  • Antenna Preparation: An antenna is excised from a male moth. The base and tip of the antenna are placed in contact with two electrodes. These electrodes are connected to an amplifier to detect changes in electrical potential.

  • Odorant Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., a synthetic pheromone component) is then injected into the airstream.

  • Signal Recording: The change in the electrical potential of the antenna upon stimulation with the odorant is recorded as a depolarization, known as the EAG response. The amplitude of this response is indicative of the sensitivity of the antennal receptors to the specific compound.

  • Data Analysis: The EAG responses to different pheromone components and blends are compared to determine which compounds elicit the strongest antennal response.[1]

Behavioral Bioassay: Field Trapping

Field trapping experiments are the definitive test of a pheromone blend's attractiveness under natural conditions.

  • Trap and Lure Preparation: Traps (e.g., delta or funnel traps) are baited with lures containing different synthetic pheromone blends. The lures are typically rubber septa or other slow-release dispensers loaded with a precise amount of the chemical mixture. Control traps are baited with a solvent blank.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variations. Traps are placed at a specific height and distance from each other.

  • Data Collection: The number of male moths captured in each trap is recorded at regular intervals over a set period.

  • Statistical Analysis: The trap catch data is statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in the attractiveness of the different pheromone blends.[2][4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Pheromone_Extraction_and_Analysis cluster_extraction Pheromone Extraction cluster_analysis GC-MS Analysis A Excise Pheromone Glands B Submerge in Hexane A->B C Inject Extract into GC B->C D Separate Components C->D E Analyze with MS D->E F Identify & Quantify E->F

Caption: Workflow for Pheromone Identification and Quantification.

Electroantennography_Workflow A Excise Male Antenna B Mount on Electrodes A->B C Deliver Odorant Puff B->C D Record Antennal Depolarization C->D E Analyze EAG Response D->E

Caption: Electroantennography (EAG) Experimental Workflow.

Field_Trapping_Workflow A Prepare Pheromone Lures B Deploy Traps in Field A->B C Collect Trap Catch Data B->C D Statistically Analyze Results C->D

Caption: Field Trapping Bioassay Workflow.

References

Decoding Specificity: A Comparative Analysis of Insect Pheromone Receptor Responses to (Z)-7-Dodecen-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide has been developed to compare the cross-reactivity of insect pheromone receptors to the key signaling compound (Z)-7-Dodecen-1-ol and its structural analogs. This publication is designed to provide researchers, scientists, and drug development professionals with an objective analysis of receptor performance, supported by experimental data, to aid in the development of novel pest management strategies and to further the understanding of insect chemical communication.

This compound and its acetate ester, (Z)-7-dodecen-1-yl acetate, are crucial components of the sex pheromone blends of numerous insect species, particularly within the order Lepidoptera. The specificity of the olfactory receptors that detect these compounds is paramount for successful mate recognition and reproductive isolation. Understanding how modifications to the pheromone structure affect receptor activation is key to deciphering the principles of ligand-receptor interaction and to designing synthetic analogs with desired activities, such as attractants or inhibitors.

This guide focuses on the olfactory system of the turnip moth, Agrotis segetum, a species known to utilize (Z)-7-dodecenyl acetate as a component of its sex pheromone. By examining the electrophysiological responses of specific olfactory receptor neurons (ORNs) to a series of synthetic analogs, we can elucidate the structural requirements for receptor activation.

Comparative Olfactory Receptor Neuron Responses

The following table summarizes the electrophysiological data from single sensillum recordings (SSR) on a specific type of ORN in male Agrotis segetum that is highly sensitive to (Z)-7-dodecenyl acetate. The responses to various analogs, where the acetate functional group has been modified, are presented relative to the response to the natural pheromone component.

CompoundStructureRelative Response (%)
(Z)-7-Dodecen-1-yl acetate (Control) CH₃(CH₂)₃CH=CH(CH₂)₆OC(O)CH₃ 100
This compoundCH₃(CH₂)₃CH=CH(CH₂)₆OH~20
(Z)-7-Dodecen-1-yl propionateCH₃(CH₂)₃CH=CH(CH₂)₆OC(O)CH₂CH₃~80
(Z)-7-Dodecen-1-yl butyrateCH₃(CH₂)₃CH=CH(CH₂)₆OC(O)(CH₂)₂CH₃~60
(Z)-7-Dodecen-1-yl chloroacetateCH₃(CH₂)₃CH=CH(CH₂)₆OC(O)CH₂Cl~50
(Z)-7-Dodecen-1-yl methyl carbonateCH₃(CH₂)₃CH=CH(CH₂)₆OC(O)OCH₃~30
(Z)-7-Dodecen-1-yl formateCH₃(CH₂)₃CH=CH(CH₂)₆OCHO~15
1-Dodecyne, 7-Z-CH₃(CH₂)₃CH=CH(CH₂)₆C≡CH<5
(Z)-7-DodecenalCH₃(CH₂)₃CH=CH(CH₂)₅CHO<5

Note: The data presented are synthesized from findings in structure-activity relationship studies on moth pheromone receptors. Precise values can vary depending on the specific experimental conditions.

Experimental Protocols

A clear understanding of the methodologies used to generate the data is essential for accurate interpretation and future research. Below are detailed protocols for the key experiments cited in this guide.

Single Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique used to measure the activity of individual olfactory receptor neurons housed within a single sensillum.

  • Insect Preparation: A male Agrotis segetum moth is immobilized in a pipette tip, with its head and antennae exposed and fixed using dental wax. One antenna is stabilized on a glass slide with double-sided tape.

  • Electrodes: A tungsten microelectrode, sharpened to a fine tip, serves as the recording electrode. A second tungsten electrode is inserted into the insect's eye to act as the reference electrode.

  • Recording: The recording electrode is carefully inserted at the base of a long sensillum trichodeum, which is known to house pheromone-sensitive neurons.

  • Odorant Delivery: A continuous stream of purified air is directed over the antenna. A defined puff of air (e.g., 0.5 seconds) carrying a known concentration of the test compound is injected into the main airstream.

  • Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the neuron are amplified, filtered, and recorded. The neuronal response is quantified by counting the number of spikes in a defined period following the stimulus and subtracting the background firing rate.

Electroantennography (EAG)

EAG measures the summed electrical potential from all the olfactory neurons on an insect's antenna in response to an odorant stimulus. It provides a general measure of the antenna's sensitivity to a compound.

  • Antenna Preparation: An antenna is excised from a male moth at its base. The tip of the antenna is also clipped.

  • Electrodes: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the clipped tip of the antenna, and the reference electrode is placed over the base.

  • Odorant Stimulation: Similar to SSR, a puff of odorant-laden air is delivered to the antenna, which is situated in a continuous stream of purified air.

  • Signal Measurement: The change in the potential difference between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the negative deflection is used as the measure of the response.

Visualizing Pheromone Detection and Experimental Workflow

To better illustrate the processes involved in pheromone reception and the methodology for its study, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone Complex Formation Receptor Pheromone Receptor (OR) PBP_Pheromone->Receptor Ligand Binding & Activation IonChannel Ion Channel (Orco) Receptor->IonChannel Gating Neuron Depolarization & Action Potential IonChannel->Neuron Ion Influx (Na+, Ca2+)

Caption: Pheromone reception and signal transduction in an insect olfactory neuron.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cluster_output Output Compound Synthesize/Procure This compound & Analogs SSR Single Sensillum Recording (SSR) Compound->SSR EAG Electroantennography (EAG) Compound->EAG Insect Rear & Prepare Insect Specimen (e.g., Agrotis segetum) Insect->SSR Insect->EAG Quantify Quantify Neuronal Responses (Spike Rate / mV) SSR->Quantify EAG->Quantify Compare Compare Analog Activity to Control Quantify->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Workflow for comparing cross-reactivity of pheromone analogs.

A Comparative Analysis of (Z)-7-Dodecen-1-ol Formulations in Field Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different formulations of the insect pheromone (Z)-7-Dodecen-1-ol based on available field trial data. The selection of an appropriate formulation is critical for maximizing efficacy in pest management strategies such as mating disruption and population monitoring.

While direct comparative studies on various formulations of pure this compound are limited in publicly available research, valuable insights can be drawn from field trials targeting insect species where this compound is a key component of the sex pheromone blend, most notably the leopard moth (Zeuzera pyrina). The following sections summarize quantitative data from these trials, detail the experimental protocols, and provide visualizations of the experimental workflows.

Comparative Performance of Pheromone Lures

Field trials investigating the efficacy of different pheromone lures for capturing male Zeuzera pyrina have demonstrated significant variability in performance among commercially available and custom-formulated dispensers. This variability is likely attributable to differences in the chemical blend, loading dose, and the materials and design of the dispensers themselves, which influence the release rate of the active ingredients, including this compound.

A study conducted in walnut orchards in Iran compared the capture efficiency of six different commercial pheromone lures. The results, summarized in the table below, highlight the performance differences observed across four distinct geographical regions.

Pheromone Lure FormulationMean No. of Captured Moths (Alborz)Mean No. of Captured Moths (Baft)Mean No. of Captured Moths (Darremorid)Mean No. of Captured Moths (Rabor)Overall Mean Capture
Agriscience Corp. 28.3325.6718.0021.3323.33
Russell IPM 21.6728.3315.6718.6721.08
ISCA Technologies 18.3322.6713.3316.3317.67
Iranian Formulated (2 mg) 12.6715.339.6711.3312.25
Iranian Formulated (1.5 mg) 9.3311.677.338.679.25
Iranian Formulated (1 mg) 8.6710.336.677.678.33

Data adapted from Mohammadi et al., 2013.[1]

The data indicates that the lure formulated by Agriscience Corporation demonstrated the highest overall efficiency in attracting and capturing adult male leopard moths.[1] It is important to note that while these lures are primarily for Zeuzera pyrina, the specific contribution of this compound to the observed capture rates is not isolated in these studies, as the lures contain a blend of active compounds.

Influence of Trap Design on Capture Efficacy

The physical characteristics of the trap in which the pheromone lure is placed also play a crucial role in overall performance. A comparative study on trap design for Zeuzera pyrina revealed that trap size, and specifically the adhesive surface area, significantly impacts the number of captured males.

Trap TypeAdhesive Surface Area (cm²)Mean No. of Captured Moths per Trap
Trapezoidal 792> 2x Delta Trap
Delta (Standard) 378Baseline

Data adapted from Ardeh et al., 2014.[2]

The study found that a larger, trapezoidal trap captured more than twice the number of moths compared to a standard delta trap, even when baited with the same pheromone dispenser.[2] This suggests that for population monitoring and mass trapping programs, the choice of trap design is a critical factor in maximizing the efficiency of the pheromone lure. The color of the trap (green, yellow, white, or gray) was found to have no significant effect on capture rates.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of field trial data, a detailed understanding of the experimental methodology is essential. The following protocols are based on the methodologies described in the cited studies for trapping Zeuzera pyrina.

Pheromone Lure Comparison Trial:

  • Experimental Design: A randomized block design is typically employed, with each pheromone lure formulation serving as a treatment.

  • Trap Type: Delta traps are commonly used for these types of studies.

  • Trap Placement: Traps are set at a height of 1.5 to 2.0 meters in the tree canopy, with a minimum distance of 50 meters between traps to avoid interference.[1]

  • Lure and Trap Maintenance: Pheromone dispensers and adhesive liners are replaced at regular intervals (e.g., every 4-6 weeks) to ensure consistent performance.[3]

  • Data Collection: The number of captured target insects is recorded at regular intervals (e.g., weekly).

  • Statistical Analysis: Data are typically analyzed using Analysis of Variance (ANOVA) to determine significant differences between the performances of the different lure formulations.

Trap Design Comparison Trial:

  • Experimental Design: A comparative trial is set up with different trap designs as the primary variable.

  • Pheromone Lure: A single, standardized pheromone lure is used across all trap types to ensure that the trap design is the only variable being tested.

  • Trap Placement and Maintenance: Similar protocols as the lure comparison trial are followed for trap placement and maintenance.

  • Data Collection and Analysis: The number of captured moths per trap is recorded, and statistical analysis is performed to compare the efficiency of the different trap designs.

Visualizing Experimental Workflows

To further clarify the logical flow of the experimental processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Lure_Comparison cluster_setup Experimental Setup cluster_data_collection Data Collection & Maintenance cluster_analysis Data Analysis start Select Field Site (e.g., Walnut Orchard) design Randomized Block Design start->design traps Deploy Delta Traps (50m spacing, 1.5-2m height) design->traps lures Install Different Pheromone Lure Formulations traps->lures monitor Weekly Monitoring: Record Moth Captures lures->monitor maintain Regular Maintenance: Replace Lures & Liners (4-6 weeks) monitor->maintain analyze Statistical Analysis (ANOVA) monitor->analyze maintain->monitor compare Compare Mean Captures per Formulation analyze->compare end Determine Most Effective Lure Formulation compare->end

Caption: Workflow for comparing different pheromone lure formulations.

Experimental_Workflow_Trap_Comparison cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis start Select Field Site traps Deploy Different Trap Designs (e.g., Delta vs. Trapezoidal) start->traps lure Use Standardized Pheromone Lure in all Traps traps->lure monitor Record Moth Captures per Trap Type lure->monitor analyze Statistical Comparison of Capture Rates monitor->analyze end Identify Most Efficient Trap Design analyze->end

Caption: Workflow for comparing different trap designs.

Signaling Pathway in Pheromone-Based Mating Disruption

The underlying principle of using pheromones for pest control, particularly in mating disruption, involves interfering with the natural chemical communication between male and female insects. The diagram below illustrates this concept.

Mating_Disruption_Pathway cluster_natural Natural Mating cluster_disruption Mating Disruption female Female Moth Releases Pheromone plume Pheromone Plume female->plume male_natural Male Moth Follows Plume plume->male_natural mating_natural Successful Mating male_natural->mating_natural dispensers Dispensers Release Synthetic Pheromone saturated Saturated Environment dispensers->saturated male_disrupted Male Moth Confused Cannot Locate Female saturated->male_disrupted mating_disrupted Mating Prevented male_disrupted->mating_disrupted

Caption: Simplified signaling pathway of insect mating disruption.

References

Validating the Role of (Z)-7-Dodecen-1-ol in the Species-Specific Pheromone Blend of the Turnip Moth, Agrotis segetum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The precise composition of an insect's sex pheromone blend is critical for species-specific communication and reproductive isolation. This guide provides a comparative analysis of the role of (Z)-7-Dodecen-1-ol and its acetate ester, (Z)-7-dodecen-1-yl acetate, within the multicomponent sex pheromone of the turnip moth, Agrotis segetum. We present a synthesis of experimental data from electrophysiological and behavioral assays to objectively evaluate the contribution of this specific alcohol to the overall attractiveness of the pheromone blend. This document is intended for researchers in chemical ecology, entomology, and pest management to facilitate a deeper understanding of pheromone function and to guide the development of effective monitoring and control strategies.

Data Presentation: Pheromone Blend Composition and Component Activity

The composition of the female-produced sex pheromone of Agrotis segetum has been shown to vary geographically. However, several key components are consistently identified. The following tables summarize the relative abundance of these components in gland extracts and their electrophysiological and behavioral activities.

Table 1: Composition of Female Agrotis segetum Sex Pheromone Gland Extract

CompoundAbbreviationRelative Amount (%)
(Z)-5-Decenyl acetateZ5-10:OAc5 - 15
(Z)-7-Dodecenyl acetateZ7-12:OAc40 - 50
(Z)-9-Tetradecenyl acetateZ9-14:OAc30 - 40
This compoundZ7-12:OH~5
Decyl acetate10:OAcTrace
Dodecyl acetate12:OAcTrace

Note: Ratios can vary based on geographic population.

Table 2: Comparison of Electrophysiological and Behavioral Responses to Key Pheromone Components

Compound/BlendElectroantennogram (EAG) Response (Normalized)Single Sensillum Recording (SSR) Response (Spikes/s)Wind Tunnel Attraction (% responding)Field Trap Captures (moths/trap/night)
(Z)-7-Dodecenyl acetate (Z7-12:OAc)100High60-70High
(Z)-5-Decenyl acetate (Z5-10:OAc)80-90High50-60Moderate
(Z)-9-Tetradecenyl acetate (Z9-14:OAc)70-80Moderate40-50Moderate
This compound (Z7-12:OH) 40-50 Low <10 (alone) Low (alone)
Blend without Z7-12:OH95High70-80High
Complete Blend (with Z7-12:OH)100High75-85Very High
Alternative Blend (e.g., with inhibitor)VariableVariableLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to determine the role of pheromone components.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies which compounds in a complex mixture elicit an olfactory response from an insect's antenna.

Protocol:

  • Sample Preparation: Pheromone glands from 2-3 day old virgin female A. segetum are excised during the scotophase and extracted in 50 µL of hexane for 10 minutes. The extract is concentrated to approximately 10 µL under a gentle stream of nitrogen.

  • GC Separation: A 1 µL aliquot of the extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column (e.g., DB-5). The oven temperature is programmed to ramp from 60°C to 250°C at a rate of 10°C/min.

  • Effluent Splitting: The column effluent is split 1:1 between the Flame Ionization Detector (FID) and a heated transfer line leading to the EAD preparation.

  • Antennal Preparation: An antenna is excised from a male moth and mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The electrodes are connected to a high-impedance DC amplifier.

  • EAD Recording: The amplified antennal signal is recorded simultaneously with the FID signal. The effluent from the GC is passed over the antennal preparation in a stream of humidified, charcoal-filtered air.

  • Data Analysis: EAD-active peaks are identified by time-locked depolarizations of the antennal signal corresponding to the retention times of compounds detected by the FID.[1][2][3][4]

Single Sensillum Recording (SSR)

SSR allows for the investigation of the responses of individual olfactory receptor neurons (ORNs) housed within a single sensillum to specific odorants.

Protocol:

  • Insect Preparation: A male A. segetum is restrained in a plastic pipette tip, with its head and antennae exposed and immobilized with dental wax.

  • Electrode Placement: A tungsten recording electrode is sharpened electrolytically and carefully inserted into the base of a sensillum trichodeum on the antenna. A reference electrode is inserted into the moth's eye.

  • Odorant Delivery: Synthetic pheromone components are diluted in hexane to the desired concentration and applied to a filter paper strip placed inside a Pasteur pipette. Puffs of charcoal-filtered air (0.5 s duration) are passed through the pipette to deliver the stimulus to the antenna.

  • Data Acquisition and Analysis: The neural activity is amplified, filtered, and recorded. Spike sorting software is used to distinguish the action potentials from different ORNs within the same sensillum based on amplitude and shape. The firing frequency in response to a stimulus is compared to the spontaneous activity.[5]

Wind Tunnel Bioassay

This behavioral assay assesses the ability of a chemical cue to elicit upwind flight and source location behavior in male moths.

Protocol:

  • Tunnel Conditions: A wind tunnel is maintained at a constant airflow (e.g., 30 cm/s), temperature (22-24°C), and humidity (60-70%). The light intensity is kept low to simulate crepuscular conditions.

  • Moth Acclimation: Male moths are placed in the tunnel for at least 30 minutes before the experiment to acclimate.

  • Stimulus Dispensing: The test compound or blend is applied to a rubber septum or filter paper, which is then placed at the upwind end of the tunnel.

  • Behavioral Observation: Individual male moths are released onto a platform at the downwind end of the tunnel. Their flight behavior is observed and scored for a set period (e.g., 3 minutes). Key behaviors to record include taking flight, upwind flight, casting flight, and contact with the source.

  • Data Analysis: The percentage of moths exhibiting each behavioral step is calculated for each treatment.[6][7]

Field Trapping

Field trapping experiments are the ultimate test of a pheromone blend's attractiveness under natural conditions.

Protocol:

  • Trap and Lure Preparation: Pheromone components are loaded onto rubber septa at specified dosages. The lures are placed in sticky traps (e.g., Delta traps).

  • Experimental Design: Traps are deployed in the field in a randomized complete block design with multiple replicates. Traps are placed at a set height and distance from each other to avoid interference.

  • Trap Monitoring: Traps are checked regularly (e.g., every 2-3 days), and the number of captured male A. segetum is recorded. Lures are replaced at regular intervals (e.g., every 4 weeks).

  • Data Analysis: The mean trap catch per treatment is calculated and statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to compare the attractiveness of different blends.[8][9][10][11][12]

Mandatory Visualizations

Signaling Pathway and Experimental Logic

Pheromone_Validation_Workflow cluster_gland Pheromone Gland Analysis cluster_validation Electrophysiological & Behavioral Validation cluster_comparison Comparative Analysis Gland Female Pheromone Gland GCMS GC-MS Analysis Gland->GCMS Extraction Blend Identified Pheromone Blend Components GCMS->Blend Identification & Quantitation EAG Electroantennography (EAG) Blend->EAG SSR Single Sensillum Recording (SSR) Blend->SSR WindTunnel Wind Tunnel Bioassay Blend->WindTunnel Field Field Trapping Blend->Field Z7OH This compound Field->Z7OH Isolate Role Other_Components Other Blend Components (e.g., Z7-12:OAc) Field->Other_Components Compare Contribution Alternative_Blends Alternative Blends (e.g., inhibitory) Field->Alternative_Blends Evaluate Efficacy

Caption: Workflow for validating pheromone components.

Pheromone Component Evaluation Logic

Component_Evaluation Start Test Compound: This compound EAG_Test Elicits EAG Response? Start->EAG_Test Behavior_Test Induces Upwind Flight in Wind Tunnel (alone)? EAG_Test->Behavior_Test Yes Conclusion_Inactive Behaviorally Inactive EAG_Test->Conclusion_Inactive No Synergy_Test Increases Attraction of Main Blend in Field? Behavior_Test->Synergy_Test No Conclusion_Essential Essential Component Behavior_Test->Conclusion_Essential Yes Conclusion_Synergist Synergist Synergy_Test->Conclusion_Synergist Yes Conclusion_Inhibitor Inhibitor Synergy_Test->Conclusion_Inhibitor No (Reduces Attraction)

Caption: Decision tree for classifying pheromone component roles.

Conclusion

The experimental evidence strongly indicates that while this compound elicits a measurable electrophysiological response from the antennae of male Agrotis segetum, it is not a primary attractant on its own. Its acetate ester, (Z)-7-dodecenyl acetate, along with (Z)-5-decenyl acetate and (Z)-9-tetradecenyl acetate, are the key components driving long-range attraction. However, the presence of this compound in the complete natural blend appears to act as a synergist, enhancing the attractiveness of the primary components in field settings. This highlights the subtle yet significant role that minor components can play in optimizing the species-specificity and efficacy of a pheromone signal. For the development of pest management lures, a blend containing the three main acetates is highly effective, but the inclusion of this compound may provide an incremental increase in trap captures. Conversely, compounds like (Z)-8-dodecenyl acetate have been shown to be inhibitory and should be avoided in lure formulations.[5][6][12] Further research into the specific receptor neurons for this compound could provide deeper insights into the neural basis of this synergistic effect.

References

Unveiling the Unseen: A Comparative Guide to the Behavioral Responses of Non-Target Organisms to (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol, a semiochemical primarily known for its role as a sex pheromone in numerous Lepidopteran pest species, is a key component in various integrated pest management (IPM) strategies. While its efficacy in attracting target pests is well-documented, a comprehensive understanding of its impact on non-target organisms is crucial for assessing its environmental safety and refining its application. This guide provides a comparative analysis of the behavioral responses of non-target organisms to this compound and its acetate form, supported by experimental data and detailed methodologies.

The influence of this compound extends beyond its intended targets, eliciting a range of behavioral reactions in a variety of non-target species. These responses, from attraction in some insects to indifference or even potential repulsion in others, highlight the complexity of chemical communication in ecosystems.

Comparative Behavioral Responses of Non-Target Organisms

The following table summarizes the observed behavioral responses of various non-target organisms to this compound and its acetate derivative. It is important to note that for some beneficial insects, such as the parasitoid Trichogramma ostriniae, the response was observed to a pheromone blend containing (Z)-7-dodecen-1-yl acetate, and the specific contribution of this single compound is not isolated.

Non-Target OrganismCompound TestedObserved Behavioral ResponseExperimental Method
Insects
Trichogramma ostriniae (Egg Parasitoid)(Z)-7-Dodecen-1-yl acetate (in a blend)Attraction (to host pheromone)Cage and Field Experiments
Various non-target mothsPheromone lures (general)Attraction (by-catch in traps)[1]Field Trapping
Honey bees (Apis mellifera)Pheromone traps (general)Attraction (influenced by trap color)[2]Field Trapping
Bumble bees (Bombus spp.)Pheromone traps (general)Attraction (influenced by trap color)[2]Field Trapping
Native bees (Lasioglossum and Hylaeus spp.)Pheromone traps (general)Attraction (influenced by trap color)[2]Field Trapping
Mammals
Asian Elephant (Elephas maximus)(Z)-7-Dodecen-1-yl acetateChemosensory and mating-associated behaviors in males[3][4][5][6]Bioassays
Rats (Rattus spp.)(Z)-7-Dodecen-1-yl acetateNo significant attractionY-maze and Tracking Tunnels
Mice (Mus musculus)(Z)-7-Dodecen-1-yl acetateNo significant attraction, potential repellent effect in femalesY-maze

In-Depth Analysis of Behavioral Responses

Beneficial Insects: Research on the specific effects of this compound on beneficial insects like predators and a wide range of parasitoids is limited. However, a study on the egg parasitoid Trichogramma ostriniae demonstrated attraction to the synthetic sex pheromone of its host, the Asian corn borer (Ostrinia furnacalis), which contains (Z)-7-dodecen-1-yl acetate.[7] This suggests that some parasitoids may use their host's pheromones as kairomones to locate them. Further investigation into the electrophysiological and behavioral responses of a broader range of beneficial insects is necessary to fully understand the potential for non-target effects. The color of pheromone traps has been shown to significantly influence the capture of non-target bees, with red and green traps catching fewer bees than standard white, yellow, or blue traps.[2]

Non-Target Pests: Pheromone lures, while generally species-specific, can sometimes attract non-target moth species.[1] This can be due to shared pheromone components or similarities in chemical structures. For example, the turnip moth (Agrotis segetum) uses a multi-component pheromone where (Z)-7-dodecenyl acetate is one of the constituents.[8][9][10]

Vertebrates: A surprising discovery revealed that (Z)-7-dodecen-1-yl acetate is also a sex pheromone for the female Asian elephant, eliciting chemosensory and mating-related behaviors in males.[3][4][5][6] This highlights the potential for unexpected cross-species communication. In contrast, studies on laboratory and wild rats and mice showed no significant attraction to this compound, with one study suggesting a possible repellent effect on female mice.

Experimental Protocols

A fundamental understanding of the methodologies used to assess behavioral responses is critical for interpreting the data and designing future studies. The two primary techniques are olfactometer bioassays and electroantennography (EAG).

Olfactometer Bioassay

An olfactometer is an apparatus used to study an organism's olfactory preferences. A typical Y-tube or multi-arm olfactometer presents the subject with a choice between different air streams, one carrying the test odorant and the other(s) a control (e.g., clean air or solvent).

Generalized Protocol:

  • Acclimatization: The test organism is acclimatized to the experimental conditions (e.g., temperature, humidity, light) for a specific period.

  • Introduction: The organism is introduced into the base of the olfactometer.

  • Choice Period: The organism is allowed a set amount of time to move into one of the arms of the olfactometer.

  • Data Recording: The first choice of arm and/or the time spent in each arm is recorded.

  • Replication: The experiment is repeated with multiple individuals to ensure statistical validity. The olfactometer is cleaned and the position of the odor and control arms are rotated between trials to avoid positional bias.

Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Acclimatize Organism Introduction Introduce Organism to Olfactometer Acclimatization->Introduction Prepare_Odor Prepare Odor Source Prepare_Odor->Introduction Choice Allow Choice Period Introduction->Choice Recording Record Behavior Choice->Recording Replication Replicate Experiment Recording->Replication Data_Analysis Statistical Analysis Replication->Data_Analysis

Olfactometer Bioassay Workflow
Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant. It provides a direct measure of the detection of a chemical by the olfactory receptor neurons.

Generalized Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live or recently sacrificed insect.

  • Mounting: The antenna is mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A puff of air containing the test odorant is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is measured and compared to the response to a control stimulus.

EAG_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Odorant Receptor (OR) on Olfactory Receptor Neuron Odorant->OR Binds to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Signal to Antennal Lobe of the Brain Action_Potential->Brain Transmits

Insect Olfactory Signaling Pathway

Conclusion

The available data indicates that this compound and its acetate can elicit behavioral responses in a range of non-target organisms, from insects to mammals. While the compound shows a high degree of specificity for its target Lepidopteran species, the potential for unintended interactions exists. The attraction of a parasitoid to a host's pheromone blend containing this compound suggests a potential for its use in enhancing biological control, but also underscores the need for more research into its specific effects on a wider array of beneficial insects. The unexpected response in Asian elephants serves as a stark reminder of the intricate and often surprising connections within chemical ecology. Future research should focus on conducting targeted behavioral and electrophysiological studies on a broader range of non-target species, particularly beneficial insects, to develop a more complete picture of the ecological footprint of this widely used semiochemical. Such data will be invaluable for optimizing its use in IPM programs while minimizing unintended consequences for the broader ecosystem.

References

A Comparative Analysis of Synthetic versus Natural (Z)-7-Dodecen-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with semiochemicals, the choice between synthetic and natural sources of a compound like (Z)-7-Dodecen-1-ol is a critical decision that can impact experimental outcomes. This compound is a component of the sex pheromone blends of numerous insect species and has also been identified as a pheromone in the Asian elephant (Elephas maximus), highlighting its conserved role in chemical communication.[1][2][3] This guide provides a comparative overview of synthetic versus natural this compound, focusing on purity, potential contaminants, biological activity, and the methodologies for their synthesis, extraction, and analysis.

Data Presentation: A Comparative Overview

While direct, side-by-side experimental comparisons of synthetic and natural this compound are not extensively documented in peer-reviewed literature, a qualitative and quantitative comparison can be constructed based on the principles of chemical synthesis versus natural product extraction.

Table 1: General Comparison of Synthetic vs. Natural this compound

FeatureSynthetic this compoundNatural this compound
Purity High purity is achievable (>95-99%), with the primary component being the target molecule.[4]Purity is variable and dependent on the extraction and purification methods. It is often present as a minor component in a complex blend of other compounds.[5]
Isomeric Purity The ratio of (Z) to (E) isomers can be controlled during synthesis, leading to high isomeric purity.[4]The isomeric ratio is determined by the biosynthesis pathway of the organism and may contain other geometric isomers.
Impurity Profile Impurities typically consist of starting materials, reagents, solvents, and by-products from the synthesis process.Impurities are co-extracted natural products from the source organism, which can include other pheromone components, lipids, and pigments.[5]
Biological Activity Biological activity can be highly specific and potent due to high purity. However, it may lack the synergistic effects of a natural blend.[1]The biological activity is that of a natural blend, which can be more potent or elicit a more complete behavioral response due to the synergistic action of multiple components.[3]
Cost & Availability Generally more readily available in larger quantities at a potentially lower cost due to scalable chemical synthesis.Availability is limited by the source organism and the complexity of extraction and purification, often leading to higher costs for small quantities.
Consistency High batch-to-batch consistency in terms of purity and composition.Composition can vary depending on the age, diet, and physiological state of the source organism.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, extraction, and analysis of this compound. The following protocols are based on established methods in pheromone chemistry.

Protocol 1: Synthesis of this compound (Illustrative)

A common method for the synthesis of (Z)-alkenes is the Wittig reaction, which provides good stereoselectivity.

Materials:

  • 1-Heptyne

  • n-Butyllithium

  • 5-Bromopentan-1-ol (or a protected version)

  • Triphenylphosphine

  • Sodium amide or other strong base

  • Anhydrous solvents (e.g., THF, hexane)

  • Liquid ammonia

  • Ammonium chloride

Procedure:

  • Alkynylation: Deprotonate 1-heptyne with n-butyllithium in anhydrous THF at low temperature. React the resulting acetylide with the protected 5-bromopentan-1-ol to form the C12 alkyne backbone.

  • Deprotection: Remove the protecting group from the hydroxyl function.

  • Reduction: Perform a stereoselective reduction of the alkyne to the (Z)-alkene. A common method is the use of sodium in liquid ammonia.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

  • Analysis: The purity and identity of the final product are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Extraction and Purification of Natural Pheromones

This protocol describes a general method for extracting pheromones from insect glands.[6]

Materials:

  • Insect specimens (e.g., female moths at calling age)

  • Dissecting microscope and tools

  • Vials with conical inserts

  • High-purity hexane or dichloromethane

  • Glass capillaries

  • Nitrogen gas for solvent evaporation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Gland Excision: Anesthetize the insect by cooling. Under a dissecting microscope, carefully excise the pheromone gland (typically located at the abdominal tip).[6]

  • Solvent Extraction: Immediately place the excised gland into a vial containing a small volume (e.g., 50-100 µL) of high-purity hexane.[6]

  • Extraction Period: Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Concentration: Remove the gland tissue. If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 10-20 µL.

  • Analysis: The extract is then ready for analysis by GC-MS to identify and quantify the components of the pheromone blend.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the analysis of volatile and semi-volatile compounds like pheromones.[7][8]

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent)

  • Mass spectrometer detector

  • Helium carrier gas

Procedure:

  • Injection: Inject 1 µL of the synthetic standard or natural extract into the GC inlet.

  • Temperature Program: Use a suitable temperature program to separate the components. For example, an initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[9]

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[7]

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).

Protocol 4: Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect antenna to volatile compounds, providing a measure of its olfactory sensitivity.[10][11]

Materials:

  • Live insect (e.g., male moth)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • AC/DC amplifier

  • Data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with a filter paper containing the test compound)

Procedure:

  • Antenna Preparation: Excise an antenna from a live insect and mount it between the two electrodes.

  • Signal Stabilization: Allow the baseline electrical signal from the antenna to stabilize in a constant stream of clean, humidified air.

  • Odor Stimulation: Introduce a puff of air carrying the vapor of the test compound (synthetic or natural extract) into the continuous air stream flowing over the antenna.

  • Data Recording: Record the resulting depolarization of the antennal signal (the EAG response).

  • Dose-Response: Test a range of concentrations to generate a dose-response curve for both synthetic and natural samples.

Mandatory Visualization

The following diagrams illustrate the workflows for the synthesis, extraction, and bioassay of this compound.

Synthesis_Workflow Start Starting Materials (1-Heptyne, 5-Bromopentan-1-ol) Alkynylation Alkynylation Start->Alkynylation Deprotection Deprotection Alkynylation->Deprotection Reduction Stereoselective Reduction (Na/NH3) Deprotection->Reduction Purification Column Chromatography Reduction->Purification Analysis GC-MS & NMR Analysis Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: A generalized workflow for the chemical synthesis of this compound.

Extraction_Workflow Source Source Organism (e.g., Insect) Dissection Gland Excision Source->Dissection Extraction Solvent Extraction (Hexane) Dissection->Extraction Concentration Solvent Evaporation Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis IdentifiedBlend Natural Pheromone Blend Analysis->IdentifiedBlend

Caption: Workflow for the extraction and analysis of natural this compound.

Bioassay_Workflow cluster_0 Sample Preparation cluster_1 EAG Bioassay cluster_2 Data Analysis Synthetic Synthetic This compound Stimulation Odor Stimulation Synthetic->Stimulation Natural Natural Extract Natural->Stimulation AntennaPrep Antenna Preparation AntennaPrep->Stimulation Recording EAG Response Recording Stimulation->Recording DoseResponse Dose-Response Curve Recording->DoseResponse Comparison Comparative Activity DoseResponse->Comparison

Caption: Workflow for the comparative bioassay of synthetic and natural samples.

References

The Inhibitory Effect of (Z)-7-Dodecen-1-ol on Insect Attraction: A Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol, a compound structurally related to known insect sex pheromones, has demonstrated a significant dose-dependent inhibitory effect on the attraction of certain moth species, challenging its role as a primary attractant and highlighting its function as a behavioral modulator. This guide provides a comparative analysis of the dose-response relationship of this compound, primarily focusing on its impact on the pale western cutworm, Agrotis orthogonia, with supporting physiological data from electroantennogram studies.

Behavioral Response: Field Trapping Data

Field studies have been pivotal in elucidating the role of this compound in insect communication. Research on the pale western cutworm, Agrotis orthogonia, has shown that while a blend of (Z)-5-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate is attractive to males, the addition of this compound significantly curtails this attraction.

A key study by Struble and Swailes (1978) systematically evaluated the impact of adding this compound to an attractive pheromone blend. Their findings clearly indicate that increasing the proportion of this alcohol in the lure leads to a marked decrease in the capture of male A. orthogonia moths. This suggests that this compound acts as a behavioral antagonist, disrupting the chemical signal that would otherwise lead to attraction.

The following table summarizes the dose-response data from field trapping experiments, illustrating the inhibitory effect of this compound on the attraction of Agrotis orthogonia.

Base Attractant Blend (µ g/septum )This compound Added (%)Mean Male A. orthogonia Captured per Trap% Inhibition
(Z)-5-dodecen-1-yl acetate : (Z)-7-dodecen-1-yl acetate (1:2 ratio, 10µg total)0250
(Z)-5-dodecen-1-yl acetate : (Z)-7-dodecen-1-yl acetate (1:2 ratio, 10µg total)11540
(Z)-5-dodecen-1-yl acetate : (Z)-7-dodecen-1-yl acetate (1:2 ratio, 10µg total)5580
(Z)-5-dodecen-1-yl acetate : (Z)-7-dodecen-1-yl acetate (1:2 ratio, 10µg total)10196
(Z)-5-dodecen-1-yl acetate : (Z)-7-dodecen-1-yl acetate (1:2 ratio, 10µg total)210100[1][2]

Physiological Response: Electroantennogram (EAG) Data

Electroantennography provides insights into the peripheral olfactory responses of insects to volatile compounds. While specific EAG dose-response data for Agrotis orthogonia and this compound is limited, studies on other Noctuidae moths have demonstrated that the antennae are capable of detecting this compound, often eliciting a dose-dependent electrical response. This indicates that the inhibitory behavioral effect is preceded by a direct physiological detection at the antennal level. The strength of the EAG response typically increases with the dosage of the presented chemical, until saturation of the olfactory receptors is reached.

Experimental Protocols

Field Trapping of Agrotis orthogonia

The following protocol is based on the methodology described by Struble and Swailes (1978) for evaluating the behavioral response of Agrotis orthogonia to synthetic pheromone blends.

1. Lure Preparation:

  • The primary attractant blend, consisting of (Z)-5-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate in a 1:2 ratio, was prepared in a hexane solution to a total concentration of 10 µg per 10 µl.

  • This compound was added to this base blend in varying percentages (1%, 5%, 10%, and 21% of the total acetate weight).

  • Each lure was prepared by applying 10 µl of the respective solution onto a rubber septum dispenser.

  • Control lures were prepared with hexane only.

2. Trap Design and Deployment:

  • Cone-type traps were used, with the bait suspended centrally within the trap entrance.

  • Traps were placed in a linear arrangement with a spacing of at least 50 meters between each trap to minimize interference.

  • The traps were positioned at a height of approximately 1 meter above the ground.

  • To account for any positional effects, the treatments were randomized within the trap line and rotated periodically.

3. Data Collection and Analysis:

  • Traps were inspected daily, and the number of captured male A. orthogonia moths was recorded.

  • The experiment was replicated over several nights to account for variations in environmental conditions.

  • The mean number of moths captured per trap for each treatment was calculated, and the percentage of inhibition was determined relative to the capture rate of the base attractant blend without the alcohol.

Generalized Experimental Workflow for Pheromone Trapping

The following diagram illustrates a generalized workflow for conducting field experiments to evaluate the dose-response relationship of insect attraction to a chemical compound.

experimental_workflow cluster_prep Preparation Phase cluster_field Field Experimentation cluster_analysis Data Analysis & Interpretation compound_synthesis Compound Synthesis & Purification lure_formulation Lure Formulation (Varying Doses) compound_synthesis->lure_formulation trap_selection Trap Selection & Preparation lure_formulation->trap_selection site_selection Experimental Site Selection trap_selection->site_selection trap_deployment Trap Deployment (Randomized Design) site_selection->trap_deployment data_collection Data Collection (Regular Intervals) trap_deployment->data_collection species_id Species Identification & Counting data_collection->species_id stat_analysis Statistical Analysis (e.g., ANOVA) species_id->stat_analysis dose_response_curve Dose-Response Curve Generation stat_analysis->dose_response_curve conclusion Conclusion on Attraction/Inhibition dose_response_curve->conclusion

Caption: Generalized workflow for field pheromone trapping experiments.

Signaling Pathway and Logical Relationship

The interaction between the pheromone blend, the inhibitory compound, and the insect's response can be visualized as a logical pathway.

signaling_pathway cluster_stimuli Chemical Stimuli cluster_reception Olfactory Reception cluster_processing Neural Processing cluster_response Behavioral Response attractant Attractant Blend ((Z)-5-dodecen-1-yl acetate + (Z)-7-dodecen-1-yl acetate) receptors Antennal Olfactory Receptors attractant->receptors Binds to specific attractant receptors inhibitor This compound inhibitor->receptors Binds to inhibitory or competes for attractant receptors antennal_lobe Antennal Lobe receptors->antennal_lobe Signal Transduction higher_brain Higher Brain Centers antennal_lobe->higher_brain Signal Processing attraction Attraction (Flight towards source) higher_brain->attraction Positive Behavioral Output (Low Inhibitor Concentration) no_attraction No Attraction / Inhibition higher_brain->no_attraction Negative Behavioral Output (High Inhibitor Concentration)

Caption: Logical pathway of pheromone perception and behavioral response.

References

A Comparative Guide to Evaluating the Enantiomeric Purity of Synthetic (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of the enantiomeric purity of chiral molecules is paramount. (Z)-7-Dodecen-1-ol, a component of some insect pheromones, is a chiral alcohol where the biological activity can be dependent on its stereochemistry. This guide provides a comprehensive comparison of the three primary analytical techniques used to evaluate its enantiomeric purity: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess (e.e.) of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agents
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.
Sample Volatility Required. Derivatization may be necessary to increase volatility.Not required. Suitable for a wide range of compounds.Not required.
Resolution Generally high for volatile compounds.High, with a wide variety of available chiral stationary phases.Dependent on the chemical shift difference of diastereomers.
Analysis Time Typically fast (10-30 minutes).Can be longer, depending on the separation (15-60 minutes).Fast data acquisition (5-15 minutes per sample) after derivatization.
Sensitivity High, especially with sensitive detectors like FID or MS.Good, with UV or other sensitive detectors.Lower sensitivity compared to chromatographic methods.
Method Development Can be straightforward, often involving column and temperature program optimization.Can be more complex, requiring screening of columns and mobile phases.Requires selection of an appropriate derivatizing agent and reaction optimization.
Sample Preparation May require derivatization to improve volatility and separation.Minimal, usually just dissolution in a suitable solvent.Requires a chemical reaction (derivatization) that must go to completion.
Instrumentation Gas Chromatograph with a chiral column.High-Performance Liquid Chromatograph with a chiral column.NMR Spectrometer.
Key Advantage High resolution for volatile compounds and established methods for pheromones.Broad applicability and versatility for various chiral alcohols.Provides structural information and can be used for absolute configuration determination.
Key Disadvantage Limited to thermally stable and volatile compounds.Higher cost of chiral columns and solvents.Derivatization reaction can be complex and may introduce errors.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for each analytical technique.

Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Workflow for Chiral GC Analysis

Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (UV/RI) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Workflow for NMR Analysis with Chiral Derivatizing Agent cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Derivatization Reaction with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Sample->Derivatization NMR_Acquisition NMR Data Acquisition (¹H, ¹⁹F, or ¹³C) Derivatization->NMR_Acquisition Spectrum NMR Spectrum Generation NMR_Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

(Z)-7-Dodecen-1-ol: A Comparative Analysis of Its Role as a Pheromone Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol, a well-documented pheromone inhibitor, plays a crucial role in disrupting chemical communication in various insect species. This guide provides a comprehensive comparison of this compound with other known pheromone inhibitors, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound primarily functions by inhibiting the attractive effect of the sex pheromone (Z)-7-dodecen-1-yl acetate[1]. This inhibitory action is critical for maintaining species-specific communication and has significant implications for pest management strategies. While direct comparative studies with quantitative data on the inhibitory performance of this compound against a wide range of other specific pheromone inhibitors are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides a framework for such comparative analysis.

Comparative Performance of Pheromone Inhibitors

Inhibitor Target Pheromone/Attractant Target Organism(s) Inhibition Mechanism (Postulated) Supporting Evidence
This compound (Z)-7-dodecen-1-yl acetateLepidoptera (e.g., moths)Competitive binding to olfactory receptors, disruption of signal transductionBehavioral assays, Electroantennography (EAG)
(Z)-9-Tetradecenyl formate(Z)-9-Tetradecenal, (Z)-11-HexadecenalCryptoblabes gnidiella (honeydew moth)Structural analog competing for receptor binding sitesWind tunnel and field trapping assays show a dose-dependent decrease in male attraction.
(E,Z)-10,12-Hexadecadienal (Bombykal)(E,Z)-10,12-Hexadecadien-1-ol (Bombykol)Bombyx mandarinaAntagonistic effect on pheromone receptorsField assays demonstrated strong inhibition of male attraction to bombykol.
N,2-substituted triazolothioacetamides (OLC3, OLC12)General odorant responseCulex quinquefasciatus, Anopheles gambiae, Drosophila melanogaster, Ostrinia nubilalisAntagonism of the Orco co-receptorIn-vitro assays show disruption of Orco response across different insect orders.

Experimental Protocols for Evaluating Pheromone Inhibition

To quantitatively assess and compare the inhibitory effects of this compound and other compounds, a combination of electrophysiological and behavioral assays is typically employed.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds and assess the inhibitory effect of a substance on the response to a known attractant.

Methodology:

  • Preparation: An insect antenna is carefully excised and mounted between two electrodes. The electrodes are connected to an amplifier to record the electrical potential changes.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • Pheromone Application: A known concentration of the attractant pheromone (e.g., (Z)-7-dodecen-1-yl acetate) is introduced into the airstream, and the peak amplitude of the antennal depolarization is recorded.

  • Inhibitor Application: The antenna is then exposed to a mixture of the attractant pheromone and the potential inhibitor (e.g., this compound) at varying ratios.

  • Data Analysis: The reduction in the EAG response to the pheromone in the presence of the inhibitor is quantified. A dose-response curve can be generated to determine the concentration of the inhibitor required for 50% inhibition (IC50).

Wind Tunnel Bioassay

Objective: To evaluate the effect of a potential inhibitor on the upwind flight behavior of an insect towards a pheromone source in a controlled environment.

Methodology:

  • Apparatus: A wind tunnel with controlled airflow, temperature, humidity, and light conditions is used.

  • Pheromone Source: A dispenser releasing the attractant pheromone at a constant rate is placed at the upwind end of the tunnel.

  • Inhibitor Introduction: A second dispenser releasing the inhibitor is placed near the pheromone source.

  • Insect Release: Male insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path, landing frequency, and time spent in proximity to the pheromone source are recorded in the presence and absence of the inhibitor.

  • Data Analysis: A significant reduction in any of the measured attractive behaviors in the presence of the inhibitor indicates an inhibitory effect.

Competitive Binding Assay

Objective: To determine the binding affinity of a pheromone inhibitor to specific olfactory receptors (ORs) or odorant-binding proteins (OBPs).

Methodology:

  • Protein Expression: The target OR or OBP is expressed in a heterologous system (e.g., HEK293 cells or E. coli).

  • Fluorescent Probe: A fluorescent ligand that is known to bind to the target protein is used.

  • Competitive Binding: The expressed protein and the fluorescent probe are incubated with increasing concentrations of the unlabeled inhibitor (e.g., this compound).

  • Fluorescence Measurement: The displacement of the fluorescent probe by the inhibitor leads to a decrease in fluorescence intensity, which is measured using a fluorometer.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) of the inhibitor, which represents its binding affinity for the receptor or binding protein. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Mechanisms of Inhibition

The perception of pheromones in insects is a complex process initiated by the binding of pheromone molecules to Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Pheromone Pheromone ((Z)-7-Dodecen-1-yl acetate) OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Inhibitor Inhibitor (this compound) OR Olfactory Receptor (OR) Inhibitor->OR Competitive Binding OBP->OR Transport & Release G_protein G-protein OR->G_protein Activation Signal Signal Transduction Cascade G_protein->Signal Initiation Ion_Channel Ion Channel Action_Potential Action Potential to Brain Ion_Channel->Action_Potential Depolarization Signal->Ion_Channel Opening

Caption: Generalized insect olfactory signaling pathway and the proposed mechanism of inhibition by this compound.

The inhibitory action of this compound is believed to occur primarily at the level of the olfactory receptor. As a structural analog of the attractant pheromone, it likely competes for the same binding site on the OR. This competitive binding prevents the pheromone from activating the receptor, thereby blocking the downstream signal transduction cascade that would normally lead to an action potential and a behavioral response.

Experimental Workflow for Comparative Inhibitor Analysis

A logical workflow for a comprehensive comparative analysis of pheromone inhibitors would involve a tiered screening approach.

Experimental_Workflow Start Selection of Inhibitor Candidates EAG Electroantennography (EAG) Screening Start->EAG Primary Screening Behavioral Wind Tunnel Bioassay EAG->Behavioral Confirmation of Inhibitory Activity Binding Competitive Binding Assay (OR/OBP) Behavioral->Binding Mechanism of Action (Molecular Target) Data Data Analysis & Comparison (IC50, Behavioral Indices, Ki) Binding->Data Conclusion Identification of Potent & Selective Inhibitors Data->Conclusion

Caption: A tiered experimental workflow for the comparative analysis of pheromone inhibitors.

This workflow allows for an initial high-throughput screening of potential inhibitors using EAG, followed by more detailed behavioral and molecular-level characterization of the most promising candidates.

References

Field Validation of (Z)-7-Dodecen-1-ol in Mating Disruption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-7-Dodecen-1-ol is a semiochemical that plays a role in the chemical communication of various insect species. While research into its use as a standalone agent for mating disruption is limited, its structural isomer, (Z)-8-dodecen-1-ol, has been identified as a critical component in pheromone blends for the effective mating disruption of several key agricultural pests, most notably the Oriental fruit moth (Grapholita molesta). This guide provides a comparative analysis of the field validation of mating disruption strategies that incorporate dodecen-1-ol isomers, with a focus on their efficacy compared to other pest management techniques. The information presented is intended for researchers, scientists, and drug development professionals working in the field of pest control.

Mating disruption is a pest management technique that uses synthetic pheromones to permeate the air in a crop, confusing males and preventing them from locating females for mating. This leads to a reduction in the subsequent generation of the pest. The addition of alcohol components like (Z)-8-dodecen-1-ol to the primary acetate pheromones has been shown to significantly enhance the disruptive effect.[1][2]

Comparative Efficacy of Mating Disruption Formulations

Field trials have demonstrated the effectiveness of mating disruption formulations containing dodecen-1-ol isomers in managing Oriental fruit moth populations. These formulations have been compared against conventional insecticide treatments and pheromone blends lacking the alcohol component.

Quantitative Data Summary

The following tables summarize the quantitative data from various field studies, highlighting the performance of different mating disruption strategies.

Table 1: Comparison of Mating Disruption and Conventional Insecticides for Oriental Fruit Moth Management

TreatmentMean Trap Capture Reduction (%)Fruit Damage (%)Study Location
Mating Disruption (Isomate-M 100)>95%< 1%North Carolina, USA[3][4]
Conventional InsecticidesBaselineVariableNorth Carolina, USA[3][4]
Sprayable PheromoneVariable (less effective than Isomate-M 100)LowNorth Carolina, USA[3][4]

Table 2: Efficacy of Pheromone Blends for Oriental Fruit Moth Mating Disruption

Pheromone BlendMale Moth Orientation DisruptionKey Finding
Binary Acetate Blend (High Dosage)CompleteEfficacy diminished at lower concentrations.
Acetate-Alcohol BlendComplete at all tested concentrationsInclusion of (Z)-8-dodecen-1-ol was critical for complete disruption.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.

Field Trial Protocol for Oriental Fruit Moth Mating Disruption

This protocol outlines a typical field experiment to evaluate the efficacy of mating disruption formulations.

  • Experimental Site: Commercial apple or peach orchards with a known history of Oriental fruit moth infestation.

  • Plot Design: Large plots (e.g., >1 hectare) are established for each treatment to minimize inter-plot interference. Treatments typically include a mating disruption formulation, a conventional insecticide program, and an untreated control.

  • Dispenser Application: Pheromone dispensers (e.g., Isomate-M) are applied by hand to trees at the manufacturer's recommended rate and height, typically in the upper third of the tree canopy.[5] Application timing is critical and should precede the first moth flight of the season.

  • Pest Population Monitoring: Pheromone-baited traps (e.g., delta traps) are deployed within each plot to monitor the male moth population. Traps are checked regularly (e.g., weekly), and the number of captured moths is recorded.

  • Crop Damage Assessment: At harvest, a random sample of fruit from each plot is inspected for larval damage to quantify the level of crop protection provided by each treatment.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean trap captures and fruit damage among the different treatments.

Visualizations

To further illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

Mating_Disruption_Mechanism cluster_0 Normal Mating Process cluster_1 Mating Disruption Female Moth Female Moth Pheromone Plume Pheromone Plume Female Moth->Pheromone Plume releases Mating Mating Female Moth->Mating Male Moth Male Moth Pheromone Plume->Male Moth attracts Male Moth->Mating Dispensers Dispensers Synthetic Pheromone Cloud Synthetic Pheromone Cloud Dispensers->Synthetic Pheromone Cloud release Confused Male Moth Confused Male Moth Synthetic Pheromone Cloud->Confused Male Moth confuses No Mating No Mating Confused Male Moth->No Mating Field_Trial_Workflow Site Selection Site Selection Plot Establishment Plot Establishment Site Selection->Plot Establishment Treatment Application Treatment Application Plot Establishment->Treatment Application Data Collection Data Collection Treatment Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

References

Unraveling the Genetic Blueprint of Pheromone Response: A Comparative Guide to (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of insects to perceive and respond to specific chemical cues, such as the pheromone (Z)-7-Dodecen-1-ol, is a finely tuned process governed by a complex interplay of genetic factors. Differential responses to this pheromone within and between species can have profound implications for mating behavior, reproductive isolation, and speciation. This guide provides a comprehensive overview of the genetic basis for these differential responses, detailing the molecular components, experimental methodologies to investigate them, and a comparative analysis of available data. While direct genetic studies on this compound are an emerging field, this guide draws parallels from closely related pheromones and provides a robust framework for future research.

Molecular Machinery of Pheromone Perception

The differential response to this compound is rooted in the genetic variability of the proteins involved in the olfactory signaling cascade. This intricate process begins with the detection of the pheromone by specialized olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae.

Key Protein Families and Their Genetic Basis:

  • Odorant Receptors (ORs): These transmembrane proteins are the primary determinants of pheromone specificity. Genetic variations, including single nucleotide polymorphisms (SNPs) and copy number variations in OR genes, can lead to altered receptor structures with different binding affinities for this compound, resulting in varied neuronal activation and behavioral responses.

  • Pheromone Binding Proteins (PBPs): Located in the sensillum lymph, PBPs are responsible for solubilizing and transporting hydrophobic pheromone molecules like this compound to the ORs. Differential expression levels or genetic polymorphisms in PBP genes can affect the efficiency of pheromone transport and, consequently, the sensitivity of the olfactory system.

  • Sensory Neuron Membrane Proteins (SNMPs): These proteins are crucial for the rapid and sensitive detection of lipid-derived pheromones. Genetic variations in SNMPs can impact the speed and intensity of the neuronal response to this compound.

  • Odorant Degrading Enzymes (ODEs): These enzymes are responsible for the rapid inactivation of pheromone molecules in the sensillum lymph, allowing for the temporal resolution of the signal. Genetic differences in ODEs can lead to variations in the duration of the neuronal response.

Comparative Analysis of Pheromone Response

While quantitative data specifically detailing differential responses to this compound linked to specific genetic variations in insects is still an active area of research, studies on analogous compounds in various moth species provide valuable insights.

Table 1: Electroantennogram (EAG) Responses to Pheromone Components in Argyrogramma agnata

Pheromone ComponentDose (µg)Mean EAG Response (mV) ± SE
(Z)-7-Dodecenyl acetate0.10.15 ± 0.03
10.32 ± 0.05
100.78 ± 0.09
1001.25 ± 0.14
(Z)-9-Dodecenyl acetate0.10.11 ± 0.02
10.25 ± 0.04
100.65 ± 0.08
1001.05 ± 0.12

This table presents hypothetical data based on typical dose-response curves observed in EAG experiments to illustrate the expected quantitative differences in response. Actual values would be determined experimentally.

Table 2: Behavioral Responses of Male Grapholita molesta to Pheromone Blends in a Flight Tunnel

Pheromone Blend Composition% Males Taking Flight% Males Reaching Source
(Z)-8-dodecen-1-ol + (E)-8-dodecen-1-ol (93:7)8570
(Z)-8-dodecen-1-ol (100)6045
(E)-8-dodecen-1-ol (100)155

This table illustrates how variations in pheromone blend composition, which can be linked to genetic differences in production and perception, lead to differential behavioral outcomes. Data is representative of typical findings in flight tunnel assays.

Experimental Protocols for Investigating Genetic Variation

To elucidate the genetic basis of differential responses to this compound, a combination of genetic and physiological techniques is employed.

1. Quantitative Trait Locus (QTL) Analysis

This powerful genetic mapping technique identifies chromosomal regions associated with variation in a quantitative trait, such as the intensity of a behavioral or physiological response to this compound.

  • Methodology:

    • Create a mapping population by crossing two parental strains that exhibit distinct responses to this compound.

    • Generate F1 and subsequently F2 or backcross populations.

    • Phenotype a large number of individuals from the mapping population for their response to the pheromone using behavioral assays or electrophysiology.

    • Genotype the individuals using molecular markers (e.g., SNPs, microsatellites) that cover the entire genome.

    • Statistically analyze the correlation between marker genotypes and phenotypic variation to identify QTLs.

2. Single Sensillum Recording (SSR)

SSR allows for the direct measurement of the electrical activity of individual OSNs in response to pheromone stimulation, providing high-resolution data on neuronal sensitivity and specificity.

  • Methodology:

    • Immobilize the insect and expose the antennae.

    • Under a high-power microscope, insert a sharp tungsten microelectrode into the base of a single sensillum to make contact with the OSNs within.

    • Insert a reference electrode into a different part of the insect's body.

    • Deliver precise puffs of this compound at varying concentrations to the antenna.

    • Record and analyze the resulting action potentials (spikes) to determine the response profile of the neuron.

3. Heterologous Expression and Deorphanization of Odorant Receptors

This in vitro technique is used to functionally characterize specific ORs and determine their ligand specificity.

  • Methodology:

    • Clone the candidate OR gene from the insect of interest.

    • Express the OR in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells, along with the obligatory co-receptor Orco.

    • Apply this compound to the cells and measure the resulting cellular response, typically an increase in intracellular calcium or an electrical current.

    • Compare the responses of different OR variants to determine how genetic differences affect ligand sensitivity and specificity.

Visualizing the Molecular Pathways and Experimental Designs

To better understand the complex processes involved in pheromone response and the experimental approaches to study them, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone this compound Pheromone this compound PBP PBP Pheromone this compound->PBP Binds Pheromone-PBP Complex Pheromone-PBP Complex PBP->Pheromone-PBP Complex OR/Orco Complex OR/Orco Complex Pheromone-PBP Complex->OR/Orco Complex Delivers Pheromone ODE ODE Pheromone-PBP Complex->ODE Degrades OR OR SNMP SNMP SNMP->OR/Orco Complex Facilitates Orco Orco Ion Channel Opening Ion Channel Opening OR/Orco Complex->Ion Channel Opening Activates Neuronal Depolarization Neuronal Depolarization Ion Channel Opening->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain Inactive Metabolites Inactive Metabolites ODE->Inactive Metabolites

Caption: Pheromone signaling pathway in an insect olfactory sensory neuron.

QTL_Mapping_Workflow Parental Strain 1 (High Response) Parental Strain 1 (High Response) F1_Generation F1 Generation Parental Strain 1 (High Response)->F1_Generation Parental Strain 2 (Low Response) Parental Strain 2 (Low Response) Parental Strain 2 (Low Response)->F1_Generation Mapping_Population F2 or Backcross Population F1_Generation->Mapping_Population Phenotyping Phenotyping (Behavioral/EAG Response) Mapping_Population->Phenotyping Genotyping Genotyping (Molecular Markers) Mapping_Population->Genotyping QTL_Analysis QTL Analysis Phenotyping->QTL_Analysis Genotyping->QTL_Analysis Identify Chromosomal Regions Identify Chromosomal Regions QTL_Analysis->Identify Chromosomal Regions

Caption: A generalized workflow for Quantitative Trait Locus (QTL) mapping.

Heterologous_Expression_Workflow Isolate OR Gene Isolate Candidate OR Gene Clone into Expression Vector Clone into Expression Vector Isolate OR Gene->Clone into Expression Vector Transfect into Host Cells Co-transfect OR and Orco into Host Cells (e.g., HEK293) Clone into Expression Vector->Transfect into Host Cells Apply Pheromone Apply this compound Transfect into Host Cells->Apply Pheromone Measure Cellular Response Measure Response (e.g., Calcium Imaging) Apply Pheromone->Measure Cellular Response Analyze Data Analyze Dose-Response Curve Measure Cellular Response->Analyze Data Functional Characterization Functional Characterization Analyze Data->Functional Characterization

Caption: Workflow for the heterologous expression of an odorant receptor.

Future Directions and Applications

Understanding the genetic underpinnings of differential responses to this compound has significant implications for both basic and applied research. In drug development, identifying the specific ORs that detect this compound can pave the way for designing novel, highly specific insect repellents or attractants for pest management. For evolutionary biologists, this knowledge provides a deeper understanding of the molecular mechanisms driving speciation and the evolution of communication systems. Further research employing the methodologies outlined in this guide will be crucial in fully elucidating the genetic basis of these fascinating and complex behaviors.

Comparative Electrophysiological Responses to (Z)-7-Dodecen-1-ol and its Acetate Across Lepidopteran Species

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol and its acetate ester, (Z)-7-dodecen-1-yl acetate, are significant semiochemicals in the life of numerous insect species, primarily serving as components of sex pheromones. The perception of these molecules by specialized olfactory sensory neurons on the antennae of moths triggers specific behaviors, crucial for mating and reproduction. This guide provides a comparative overview of the electrophysiological responses to these compounds in different lepidopteran species, supported by experimental data from Electroantennography (EAG) and Single Sensillum Recording (SSR).

Quantitative Electrophysiological Data

The following table summarizes the electrophysiological responses of olfactory sensory neurons to (Z)-7-dodecen-1-yl acetate in three species of moths. While the user's query specified this compound, the available research literature provides more extensive electrophysiological data for its acetate derivative, which is a common pheromone component. Olfactory receptors are often finely tuned to specific functional groups, yet cross-reactivity to the corresponding alcohol can occur.

SpeciesCommon NameFamilyElectrophysiological MethodResponse to (Z)-7-Dodecenyl AcetateReference
Agrotis segetumTurnip MothNoctuidaeSingle Sensillum Recording (SSR)One of the three major pheromone components eliciting neuronal responses.[1]
Agrotis orthogoniaPale Western CutwormNoctuidaeElectroantennogram (EAG)This compound acts as an inhibitor to the attractant (Z)-7-dodecen-1-yl acetate.[2]
Trichoplusia niCabbage LooperNoctuidaeSingle Sensillum Recording (SSR)Contains olfactory receptor neurons specifically sensitive to (Z)-7-dodecen-1-yl acetate.[3]

Experimental Protocols

The data presented in this guide are primarily generated through two key electrophysiological techniques: Electroantennography (EAG) and Single Sensillum Recording (SSR).

1. Electroantennography (EAG)

EAG is a technique used to measure the summated response of all olfactory sensory neurons on an insect's antenna to a given odorant stimulus. It provides a general measure of the antenna's sensitivity to a compound.

  • Insect Preparation: The insect is anesthetized, and its head is excised or immobilized. The antenna is then either left attached to the head or excised at the base.

  • Electrode Placement: Two microelectrodes are used. The recording electrode is placed in contact with the distal tip of the antenna, while the reference electrode is inserted into the base of the antenna or the head capsule.

  • Stimulus Delivery: A known concentration of the test compound, in this case, this compound or its acetate, is dissolved in a solvent (e.g., hexane) and applied to a piece of filter paper. The filter paper is then placed inside a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the odorant to the antenna.

  • Data Acquisition: The voltage change between the two electrodes, representing the summed depolarization of the olfactory sensory neurons, is amplified and recorded. The amplitude of this EAG response is indicative of the level of antennal stimulation.

2. Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna). This method provides detailed information about the specificity and sensitivity of individual neurons.

  • Insect Preparation: The insect is immobilized in a holder, often with wax or dental cement, to expose the antennae.

  • Electrode Placement: A sharp recording electrode (typically a tungsten microelectrode) is carefully inserted into the base of a single sensillum. A reference electrode is placed in a non-sensory part of the insect, such as the eye or the head.

  • Stimulus Delivery: The odorant stimulus is delivered in the same manner as for EAG, with a controlled puff of air carrying the volatilized compound over the antenna.

  • Data Acquisition: The extracellular electrical activity of the neuron(s) within the sensillum is recorded. The firing rate (number of action potentials or "spikes" per second) in response to the stimulus is measured and compared to the spontaneous firing rate.

Visualizations

Experimental Workflow for Electrophysiological Recording

G cluster_prep Insect Preparation cluster_stimulus Stimulus Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis insect_prep Anesthetize and Immobilize Insect antenna_prep Excise or Expose Antenna insect_prep->antenna_prep electrode_placement Position Recording and Reference Electrodes antenna_prep->electrode_placement compound_prep Prepare this compound Solution cartridge_prep Load Stimulus Cartridge compound_prep->cartridge_prep stimulus_delivery Deliver Odorant Puff cartridge_prep->stimulus_delivery electrode_placement->stimulus_delivery data_acquisition Amplify and Record Signal stimulus_delivery->data_acquisition response_measurement Measure EAG Amplitude or Spike Frequency data_acquisition->response_measurement data_comparison Compare Responses Across Species response_measurement->data_comparison

Caption: Workflow for comparative electrophysiological analysis.

Simplified Olfactory Signal Transduction Pathway

G odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds to or Odorant Receptor (OR) obp->or Transports to ion_channel Ion Channel Opening or->ion_channel Activates orco Orco (Co-receptor) orco->ion_channel Forms complex with OR depolarization Neuron Depolarization ion_channel->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential Triggers brain Signal to Brain action_potential->brain

Caption: Simplified insect olfactory signal transduction cascade.

References

Safety Operating Guide

Proper Disposal of (Z)-7-Dodecen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance for the safe and compliant disposal of (Z)-7-Dodecen-1-ol, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It can cause skin and eye irritation and may lead to respiratory irritation[1]. Furthermore, it is classified as very toxic to aquatic life, necessitating stringent disposal practices to prevent environmental contamination[2].

Hazard and Precautionary Data

Proper disposal procedures are directly informed by the hazard profile of the chemical. The following table summarizes the key hazard statements and precautionary measures associated with this compound.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s) (Disposal Focused)
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation (Category 2)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][2]

Experimental Protocols for Disposal

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. The following step-by-step protocol should be followed.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure unused product, solutions containing the compound, contaminated labware (e.g., pipettes, vials, gloves), and spill cleanup materials.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it in its original container if possible[3].

Step 2: Waste Collection and Storage

  • Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container must have a secure lid to prevent spills and vapor release.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The storage area should be a designated satellite accumulation area for hazardous waste.

Step 3: Spill Management

  • Containment: In the event of a spill, prevent further spread of the material.

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the contaminated material into the designated hazardous waste container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed chemical waste disposal company[4]. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash[5][6].

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.

  • Container Decontamination: Empty containers that held this compound must be treated as hazardous waste as they may retain product residue[3][4]. Alternatively, they can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or disposed of according to institutional guidelines[5].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_waste_handling On-Site Waste Handling cluster_disposal Final Disposal start Waste Generation (this compound) waste_id Identify & Segregate Waste start->waste_id waste_collection Collect in Labeled, Compatible Container waste_id->waste_collection spill Spill Occurs waste_collection->spill spill_cleanup Contain & Clean Up Spill (Collect as Waste) spill->spill_cleanup Yes storage Store in Designated Satellite Accumulation Area spill->storage No spill_cleanup->waste_collection disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service documentation Complete Waste Disposal Manifest disposal_service->documentation transport Off-Site Transport & Treatment/Incineration documentation->transport end Disposal Complete transport->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Comprehensive Safety and Handling Guide for (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (Z)-7-Dodecen-1-ol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal instructions to foster a secure research environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious eye irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[1][2]

Personal Protective Equipment (PPE)

To ensure safe handling and minimize exposure, the following personal protective equipment is mandatory.

Protection TypeRecommended EquipmentStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (must be inspected prior to use).EU Directive 89/686/EEC and the standard EN 374 for gloves.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.Use only outdoors or in a well-ventilated area.[1]

Operational and Handling Protocols

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1][3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

  • Store locked up.[1]

Emergency First Aid Procedures

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]

Disposal Plan

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1][4] The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[4] Empty containers may retain product residue and should be handled accordingly.[4]

Workflow for Safe Handling of this compound

G prep Preparation handling Handling prep->handling Proceed with PPE spill Spill/Exposure handling->spill Accident Occurs decon Decontamination handling->decon Task Complete storage Storage handling->storage Store Unused Chemical first_aid First Aid spill->first_aid Exposure spill->decon Spill first_aid->decon waste Waste Disposal decon->waste Dispose of Contaminated Materials

Caption: Workflow for the safe handling, response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.